CH 402
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGYPOMAGZIOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997284 | |
| Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-70-7 | |
| Record name | CH 402 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Carbon-Carbon Bond Formation: An In-depth Technical Guide to the Mechanism of Oxidative Addition in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] Central to this powerful transformation is the catalytic cycle, which is initiated by the critical step of oxidative addition.[2][4][5] This guide provides a comprehensive exploration of the mechanism of oxidative addition, offering in-depth technical details, quantitative data, and experimental methodologies for professionals in research and drug development.
The Catalytic Cycle: A Three-Step Dance
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The cycle begins with a palladium(0) species, which undergoes oxidative addition with an organic halide (R¹-X), forming a palladium(II) intermediate.[1][2][4] This is followed by transmetalation, where the organic group from an organoboron reagent (R²-BY₂) is transferred to the palladium center, typically with the assistance of a base.[1][6] The final step, reductive elimination, results in the formation of the new C-C bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical First Step: Oxidative Addition
Oxidative addition is frequently the rate-determining step in the Suzuki coupling catalytic cycle.[2][4] In this process, the palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, leading to a change in the oxidation state of palladium from 0 to +2.[1][2][7]
The reactivity of the organic halide in oxidative addition is a crucial factor, with the general trend being I > OTf > Br > Cl.[4] Aryl and vinyl halides are common substrates.[3] The stereochemistry of this step is dependent on the substrate. With vinyl halides, oxidative addition proceeds with retention of stereochemistry, while allylic and benzylic halides undergo inversion of configuration.[1][4] The initial product of the oxidative addition is a cis-palladium(II) complex, which typically rapidly isomerizes to the more stable trans-complex.[1][4]
Mechanistic Pathways of Oxidative Addition
The precise mechanism of oxidative addition can vary depending on the specific substrates, ligands, and reaction conditions. Several pathways have been proposed and studied:
-
Concerted Sₙ2-type Mechanism: For many aryl halides, a concerted, three-centered transition state is proposed. This mechanism is supported by evidence of stereochemical inversion at the carbon of alkyl halides.[4]
-
Radical Mechanisms: In certain cases, radical pathways may be involved, particularly with substrates that can form stable radicals.
-
Ionic Sₙ1-like Mechanism: For some substrates, such as quinoline-derived allylic N,O-acetals in nickel-catalyzed Suzuki reactions, evidence points towards an Sₙ1-like mechanism for oxidative addition, where C-O bond activation is facilitated by a Lewis acid.[8]
The nature of the palladium(0) species that undergoes oxidative addition is also a subject of detailed study. While often depicted as Pd(PPh₃)₄, under catalytic conditions, the active species is believed to be a less coordinated, more reactive 12-electron monoligated palladium complex, Pd(PPh₃).[5]
Caption: Proposed mechanistic pathways for oxidative addition.
Quantitative Insights into Oxidative Addition
Kinetic and computational studies have provided valuable quantitative data that deepen our understanding of the oxidative addition step.
Kinetic Data
Kinetic studies are instrumental in determining the rate-determining step and the factors that influence it. For instance, kinetic isotope effect (KIE) experiments can provide insight into the transition state of the oxidative addition. A secondary kinetic isotope effect of 1.13 ± 0.02 was observed for a nickel-catalyzed Suzuki coupling, suggesting an Sₙ1-like character for the oxidative addition step in that specific system.[8] In contrast, Sₙ2-type oxidative additions typically exhibit secondary KIE values ranging from 0.94 to 1.05.[8]
| Reaction Parameter | Observation | Implication on Oxidative Addition | Reference |
| Leaving Group | Reactivity order: I > OTf > Br > Cl | The C-X bond strength significantly influences the rate. | [4] |
| Ligand Effects | Bulky, electron-donating phosphine ligands accelerate the reaction. | Increased electron density on the Pd center facilitates oxidative addition. | [1] |
| Solvent Polarity | More polar solvents can enhance the rate of oxidative addition. | Stabilization of charged intermediates or transition states. | [9] |
Computational Studies
Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the energetics and structures of intermediates and transition states in the Suzuki coupling. Computational studies have shown that the energy barriers for oxidative addition can be close to those of other steps in the catalytic cycle, such as transmetalation, depending on the specific system.[10] These studies also support the involvement of coordinatively unsaturated palladium species as the active catalyst in the oxidative addition step.[5]
Key Experimental Protocols
The following are summaries of experimental protocols that have been used to investigate the mechanism of oxidative addition in Suzuki coupling.
Protocol 1: Kinetic Isotope Effect (KIE) Measurement
Objective: To probe the nature of the transition state in the oxidative addition step.
Methodology:
-
Synthesis of Isotopically Labeled Substrate: Synthesize the organic halide with an isotopic label (e.g., deuterium) at a position that is expected to exhibit a kinetic isotope effect.
-
Parallel Reactions: Set up two parallel Suzuki coupling reactions under identical conditions. One reaction uses the unlabeled substrate, and the other uses the isotopically labeled substrate.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them using techniques such as GC-MS or NMR spectroscopy to determine the concentration of starting material and product.
-
KIE Calculation: The KIE is calculated as the ratio of the reaction rates (k_light / k_heavy).
Protocol 2: In-situ Spectroscopic Analysis
Objective: To identify and characterize intermediates formed during the oxidative addition.
Methodology:
-
Reaction Setup: Assemble the Suzuki coupling reaction in a specialized reaction vessel that is compatible with the chosen spectroscopic technique (e.g., an NMR tube or an IR flow cell).
-
Low-Temperature Studies: Initiate the reaction at a low temperature to slow down the reaction rate and allow for the accumulation of intermediates.
-
Spectroscopic Monitoring: Acquire spectra (e.g., ³¹P NMR, ¹H NMR, or IR) at various time points as the reaction mixture is slowly warmed.
-
Data Analysis: Analyze the spectroscopic data to identify new species and assign their structures based on chemical shifts, coupling constants, or vibrational frequencies.
Caption: Workflow for key experiments to study oxidative addition.
Conclusion
The oxidative addition step is a fundamentally important and often rate-limiting process in the Suzuki-Miyaura coupling reaction. A thorough understanding of its mechanism, influenced by factors such as substrate, ligand, and solvent, is critical for the rational design of more efficient and selective catalytic systems. The combination of kinetic, spectroscopic, and computational studies continues to provide deeper insights into this cornerstone of modern synthetic chemistry, empowering researchers and drug development professionals to harness the full potential of this powerful carbon-carbon bond-forming reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Kinetic Studies of the Oxidative Addition and Transmetallation Steps Involved in the Cross‐Coupling of Alkynyl Stannanes with Aryl Iodides Catalysed by η2‐(Dimethyl fumarate)(iminophosphane)palladium(0) Complexes | Semantic Scholar [semanticscholar.org]
- 10. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of the Base in Suzuki Coupling Transmetalation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and versatility. Central to this palladium-catalyzed reaction is the transmetalation step, a critical juncture where the organic moiety is transferred from the organoboron species to the palladium center. The success and rate of this pivotal step are profoundly influenced by the choice and role of the base employed. This technical guide provides a comprehensive examination of the multifaceted role of the base in the transmetalation step of the Suzuki coupling, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Core Function of the Base: Activating the Transmetalation
The transmetalation step in the Suzuki coupling is not a spontaneous process. Organoboron compounds, such as boronic acids, are generally not sufficiently nucleophilic to directly transmetalate to the palladium(II) center. The primary role of the base is to activate the organoboron species, enhancing its nucleophilicity and thereby facilitating the transfer of the organic group.[1][2] Two primary mechanistic pathways have been proposed and extensively studied to delineate the precise role of the base in this activation: the "boronate" pathway and the "oxo-palladium" pathway.
The Boronate Pathway
In this widely accepted mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species.[3][4] This "ate" complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step. Computational studies, utilizing Density Functional Theory (DFT), have provided substantial evidence supporting this pathway, indicating that the reaction of the base with the organoboronic acid is the initial and crucial step in the transmetalation process.[3][4]
The Oxo-Palladium Pathway
An alternative mechanism proposes that the base first reacts with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This intermediate then undergoes transmetalation with the neutral boronic acid.[1][5] Kinetic studies, particularly those employing low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in observing and characterizing the intermediates involved in both pathways.[2][6][7] These studies have revealed the existence of various palladium-oxygen-boron linked intermediates, providing a more nuanced understanding of the transmetalation event.[2][6][7]
Quantitative Analysis of Base Performance
The choice of base has a dramatic impact on the yield and rate of the Suzuki coupling reaction. The following table summarizes quantitative data from various studies, comparing the efficacy of different bases under specific reaction conditions. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and solvent employed.
| Base | Reaction Type | Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| K₂CO₃ | Suzuki-Miyaura Coupling | 1-bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 95 | [8] |
| Cs₂CO₃ | Suzuki-Miyaura Coupling | 4-chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 98 | [9] |
| K₃PO₄ | Suzuki-Miyaura Coupling | 2-bromopyridine | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | 92 | [10] |
| NaOH | Suzuki-Miyaura Coupling | 4-bromotoluene | Phenylboronic acid | Pd/C | Water | 88 | [1] |
| Et₃N | Suzuki-Miyaura Coupling | Iodobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ | DMF | 75 | [11] |
| NaOAc | Suzuki-Miyaura Coupling | 4-bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ | Ethanol | 85 | [8] |
Experimental Protocols for Mechanistic Studies
To provide a deeper understanding of how the role of the base is investigated, this section details the methodologies for key experiments cited in the field.
Low-Temperature Rapid Injection NMR (RI-NMR) Spectroscopy
This technique is crucial for observing and characterizing the transient intermediates in the transmetalation step.[12][13]
Objective: To generate and detect elusive pre-transmetalation intermediates containing Pd-O-B linkages.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
A rapid injection apparatus designed for low-temperature experiments.[12]
Procedure:
-
A solution of the palladium(II) precursor (e.g., [(Ph₃P)Pd(Ph)(μ-OH)]₂) in a suitable deuterated solvent (e.g., THF-d₈) is cooled to the desired low temperature (e.g., -78 °C) inside the NMR probe.
-
A separate, pre-cooled solution of the boronic acid and any additional ligands in the same solvent is loaded into the injection syringe.
-
The boronic acid solution is rapidly injected into the spinning NMR tube containing the palladium complex.
-
Immediately following injection, a series of time-resolved NMR spectra (e.g., ¹H, ³¹P, ¹⁹F, ¹¹B) are acquired to monitor the formation and decay of intermediates.
-
Data analysis focuses on identifying new resonances corresponding to the Pd-O-B containing species and measuring their rates of formation and consumption to establish kinetic competence.[6][7]
Computational DFT Studies
Computational chemistry provides invaluable insights into the reaction mechanism and energetics of the transmetalation step.[3][4][14][15]
Objective: To model the reaction pathways of the transmetalation step and determine the relative energy barriers for the boronate and oxo-palladium mechanisms.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Model System: A simplified model system is chosen to be computationally tractable while retaining the key features of the reaction. For example, vinyl bromide, vinylboronic acid, Pd(PH₃)₂, and OH⁻ can be used to model the coupling of aryl halides and arylboronic acids.[16]
-
Functional and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for palladium) are selected.[3][15]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products for both the boronate and oxo-palladium pathways are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile Construction: The relative free energies of all species are calculated to construct a complete energy profile for each proposed mechanism. The activation energy barriers for the key transmetalation steps are then compared to determine the most favorable pathway.[3][16]
Mechanistic Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and the central role of the base in the transmetalation step of the Suzuki coupling.
Caption: Overall catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing mechanistic pathways for the base-mediated transmetalation step.
Conclusion
The base in the Suzuki-Miyaura coupling reaction is far from a simple spectator or proton scavenger; it is a critical promoter of the key transmetalation step. Through the formation of a more nucleophilic boronate species or by facilitating the generation of a reactive oxo-palladium intermediate, the base dictates the efficiency and rate of carbon-carbon bond formation. A thorough understanding of the mechanistic role of the base, supported by quantitative data and advanced experimental techniques, is paramount for the rational design and optimization of Suzuki coupling reactions in academic research and industrial applications, particularly in the synthesis of complex molecules for drug development. The choice of base remains a crucial parameter to be optimized for each specific transformation to achieve the desired outcome with high efficiency and selectivity.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design of a combined LED and rapid-injection NMR system for structure elucidations and kinetic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The Influence of Ligand Electronics on Palladium Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of ligands coordinated to palladium centers are a critical determinant of the catalytic activity and selectivity of the resulting complexes. This guide provides a comprehensive technical overview of the electronic effects of common phosphine and N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. It includes a compilation of quantitative data, detailed experimental and computational protocols, and visual representations of key concepts to aid researchers in the rational design and optimization of palladium catalysts.
Fundamental Principles of Ligand Electronic Effects
The electronic influence of a ligand in a palladium catalyst is primarily understood through the concepts of σ-donation and π-backbonding. The ligand donates electron density to the metal center through a σ-bond, and the metal can, in turn, back-donate electron density from its d-orbitals to the empty orbitals of the ligand (π-backbonding). The balance of these interactions modulates the electron density at the palladium center, which directly impacts the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Electron-donating ligands increase the electron density on the palladium atom. This generally accelerates the rate of oxidative addition, a crucial step in many cross-coupling reactions.[3] Bulky and electron-rich phosphine ligands, for example, are known to enhance reaction efficiency by stabilizing the palladium catalyst and facilitating oxidative addition.
-
Electron-withdrawing ligands decrease the electron density on the palladium atom. This can favor reductive elimination, the final step in which the desired product is formed and the catalyst is regenerated.
The interplay between the electronic nature of the ligand and the specific substrates and reaction conditions determines the overall efficiency and selectivity of the catalytic process.
Quantifying Ligand Electronic Effects
To rationally design and select ligands, it is essential to quantify their electronic properties. The Tolman Electronic Parameter (TEP) is a widely accepted scale for this purpose.
Tolman Electronic Parameter (TEP)
The TEP is an experimentally determined value that measures the electron-donating or -withdrawing ability of a ligand.[4][5] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[4]
-
Strongly electron-donating ligands increase the electron density on the nickel center, leading to increased π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency (lower TEP value).
-
Electron-withdrawing ligands decrease π-backbonding, leading to a stronger C-O bond and a higher ν(CO) stretching frequency (higher TEP value).
Data Presentation: Electronic Parameters and Catalytic Performance
The following tables summarize key quantitative data for common phosphine and N-heterocyclic carbene (NHC) ligands, including their Tolman Electronic Parameters and their performance in representative palladium-catalyzed cross-coupling reactions.
Electronic Parameters of Common Phosphine Ligands
| Ligand | TEP (cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [6] |
| PCy₃ | 2056.4 | [5] |
| P(i-Pr)₃ | 2057.2 | [6] |
| PPh₃ | 2068.9 | [5] |
| P(OPh)₃ | 2085.3 | [5] |
| P(p-tolyl)₃ | 2066.7 | [5] |
| P(p-anisyl)₃ | 2060.3 | [5] |
| P(p-CF₃C₆H₄)₃ | 2079.8 | [5] |
| P(C₆F₅)₃ | 2094.0 | [5] |
Electronic Parameters of Common N-Heterocyclic Carbene (NHC) Ligands
| Ligand | TEP (cm⁻¹) | Reference |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 2050.8 | [7][8] |
| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | 2053.8 | [7][8] |
| SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | 2050.9 | [7][8] |
| IBu (1,3-Di-tert-butylimidazol-2-ylidene) | 2048.6 | [7][8] |
| ICy (1,3-Dicyclohexylimidazol-2-ylidene) | 2051.1 | [7][8] |
Ligand Effects on Suzuki-Miyaura Coupling Yield
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
| Aryl Halide | Ligand | Yield (%) | Reference |
| 4-Chlorotoluene | P(t-Bu)₃ | 98 | [9] |
| 4-Chlorotoluene | SPhos | 97 | [9] |
| 4-Chlorotoluene | XPhos | 95 | [9] |
| 2-Chloropyridine | P(t-Bu)₃ | 92 | [9] |
| 2-Chloropyridine | SPhos | 85 | [9] |
| 4-Chloroanisole | RuPhos | 99 | [10] |
| 4-Chloroanisole | BrettPhos | 98 | [10] |
Ligand Effects on Buchwald-Hartwig Amination Turnover Number (TON)
Reaction: Aryl Halide + Amine → Arylamine
| Aryl Halide | Amine | Ligand | TON | Reference |
| Chlorobenzene | Morpholine | IPr | >1000 | [11] |
| Chlorobenzene | Morpholine | IMes | <100 | [11] |
| 4-Chlorotoluene | Aniline | RuPhos | up to 10,000 | [12] |
| 4-Chlorotoluene | Aniline | BrettPhos | up to 8,000 | [12] |
| Bromobenzene | Di-n-butylamine | Josiphos-type | up to 20,000 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Tolman's Electronic Parameter (TEP) by FT-IR Spectroscopy
Objective: To experimentally determine the TEP of a phosphine or NHC ligand.
Materials:
-
Nickel carbonyl precursor (e.g., Ni(CO)₄ or a suitable substitute)
-
Ligand of interest
-
Inert, dry solvent (e.g., hexane, dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
FT-IR spectrometer
-
Gas-tight IR cell
Procedure:
-
Safety Precaution: Nickel carbonyl is extremely toxic and must be handled with extreme care in a well-ventilated fume hood or glovebox.
-
Synthesis of the [LNi(CO)₃] complex: In an inert atmosphere, dissolve the nickel carbonyl precursor in the chosen solvent. Add one equivalent of the ligand to the solution. The reaction is typically rapid at room temperature.
-
Sample Preparation: Transfer the resulting solution of the [LNi(CO)₃] complex into a gas-tight IR cell.
-
IR Spectrum Acquisition: Record the infrared spectrum of the sample in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is usually the most intense band in the carbonyl region. This frequency is the Tolman Electronic Parameter for the ligand.[9][14][15][16]
Synthesis of a Representative Palladium-Phosphine Complex: [Pd(PPh₃)₄]
Objective: To synthesize tetrakis(triphenylphosphine)palladium(0), a common palladium(0) precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Hydrazine hydrate (N₂H₄·H₂O) or another suitable reducing agent
-
Ethanol
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in ethanol.
-
Add an excess of PPh₃ (at least 4 equivalents) to the suspension.
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. The color of the solution will change as the palladium is reduced from Pd(II) to Pd(0).
-
Continue refluxing for a short period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the yellow crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[17]
Synthesis of a Representative Palladium-NHC Complex
Objective: To synthesize a palladium-N-heterocyclic carbene complex.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
Imidazolium salt (NHC precursor)
-
Strong base (e.g., NaH, KOtBu) or a silver salt (e.g., Ag₂O) for transmetalation
-
Dry, deoxygenated solvent (e.g., THF, dioxane)
-
Inert atmosphere setup
Procedure (via free carbene generation):
-
In a Schlenk flask under an inert atmosphere, deprotonate the imidazolium salt with a strong base in a dry solvent to generate the free NHC.
-
In a separate Schlenk flask, dissolve the palladium precursor in the same solvent.
-
Slowly add the solution of the free NHC to the palladium precursor solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).
-
Isolate the product by precipitation, filtration, and washing.[4][5][8][18]
Cyclic Voltammetry of a Palladium Catalyst
Objective: To study the redox properties of a palladium complex.
Materials:
-
Palladium complex of interest
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the palladium complex and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial and final potentials, and the scan rate.
-
Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).
-
Analyze the voltammogram to determine the oxidation and reduction potentials of the palladium complex.[1][14][19]
Computational Protocols
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the electronic properties of ligands and their impact on catalysis.
DFT Calculation of Ligand Electronic Properties
Objective: To computationally determine the electronic properties of a ligand, such as its HOMO-LUMO gap and charge distribution.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
General Workflow:
-
Structure Optimization: Build the 3D structure of the ligand and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Analysis: From the output of the calculation, extract key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is often correlated with the ligand's σ-donating ability.[2][6]
Natural Bond Orbital (NBO) Analysis
Objective: To analyze the bonding interactions between the palladium center and its ligands.
Software: NBO analysis is typically performed as part of a DFT calculation in software packages like Gaussian.
General Workflow:
-
Perform a DFT calculation on the palladium-ligand complex as described above.
-
Include the appropriate keyword in the input file to request an NBO analysis (e.g., pop=nbo).
-
Analyze the NBO output to examine the nature of the Pd-ligand bond, including the contributions from σ-donation and π-backbonding. The analysis provides information on the occupancies of bonding and antibonding orbitals, which can quantify the strength of these interactions.
Visualizing Key Concepts and Processes
Graphviz diagrams are used to visually represent complex relationships and workflows.
Metal-Ligand Bonding
Caption: σ-Donation and π-Backbonding in Metal-Ligand Interactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Workflow for TEP Determination
Caption: Workflow for the Experimental Determination of the Tolman Electronic Parameter.
Conclusion
The electronic effects of ligands are a powerful tool for tuning the reactivity and selectivity of palladium catalysts. By understanding the principles of σ-donation and π-backbonding and by utilizing quantitative measures such as the Tolman Electronic Parameter, researchers can make informed decisions in the design of more efficient catalytic systems. The experimental and computational protocols provided in this guide offer a practical framework for characterizing and predicting the electronic influence of ligands, ultimately accelerating the development of novel and improved palladium-catalyzed transformations in academic and industrial settings.
References
- 1. static.igem.org [static.igem.org]
- 2. materialscloud.org [materialscloud.org]
- 3. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 7. arcjournals.org [arcjournals.org]
- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. comp.chem.umn.edu [comp.chem.umn.edu]
- 16. benchchem.com [benchchem.com]
- 17. Rational design of galactopyranoside-substituted N -heterocyclic carbene palladium( ii ) complexes. Stable and efficient catalyst for C–C coupling in ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08031E [pubs.rsc.org]
- 18. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 19. m.youtube.com [m.youtube.com]
synthesis and characterization of novel boronic acids
An In-depth Technical Guide to the Synthesis and Characterization of Novel Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and medicinal chemistry.[1] Characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, these compounds exhibit unique electronic and structural properties.[1] Their significance was prominently recognized with the 2010 Nobel Prize in Chemistry for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[2][3] This reaction has revolutionized the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including many pharmaceuticals.[2][4]
Beyond their synthetic utility, boronic acids have gained prominence as pharmacophores in drug design. Their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites has led to the development of potent and selective inhibitors.[5][6] This has culminated in the FDA approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[5][7]
This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing novel boronic acids, tailored for professionals in research and drug development. It includes detailed experimental protocols, structured data presentation, and visual diagrams to illustrate key workflows and concepts.
Synthesis of Novel Boronic Acids
The preparation of boronic acids is versatile, with several established methods that can be adapted for novel structures. The choice of method often depends on the nature of the starting material and the desired functional group tolerance.
Common Synthetic Strategies
-
Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.[8][9] Subsequent acidic hydrolysis yields the desired boronic acid. While effective, the high reactivity of the organometallic reagents can limit functional group compatibility.[8]
-
Miyaura Borylation: A powerful and widely used method, Miyaura borylation involves a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10] This method offers excellent functional group tolerance and is a cornerstone for preparing arylboronic esters, which are readily hydrolyzed to boronic acids.[10]
-
Iridium-Catalyzed C-H Borylation: For direct functionalization of C-H bonds, iridium-catalyzed borylation has emerged as a powerful tool. This method allows for the synthesis of aryl and heteroaryl boronic esters directly from the corresponding aromatic compounds, often with high regioselectivity and efficiency.[10]
-
Decarboxylative Borylation: A more recent innovation allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids.[11] This nickel-catalyzed reaction replaces a carboxyl group with a boryl group, providing a novel disconnection approach for synthetic planning.[11]
Experimental Protocols
Protocol 1: Synthesis of an Arylboronic Acid via Miyaura Borylation
This protocol describes a general procedure for the synthesis of a phenylboronic acid pinacol ester from bromobenzene.
-
Materials: Bromobenzene, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, potassium acetate (KOAc), 1,4-dioxane (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane, followed by bromobenzene (1.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenylboronic acid pinacol ester.
-
For conversion to the boronic acid, the pinacol ester can be stirred with an aqueous solution of an acid (e.g., 2M HCl) or treated with an oxidant like sodium periodate (NaIO₄) followed by acid workup.[10]
-
Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the synthesis of an arylboronic acid from an aryl bromide.
-
Materials: Aryl bromide, magnesium turnings, triisopropyl borate, anhydrous tetrahydrofuran (THF), 2M hydrochloric acid (HCl).
-
Procedure:
-
Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere.
-
Add a solution of the aryl bromide (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2M HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization.
-
Visualization of Synthetic Workflow
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Suzuki Coupling of Aryl Chlorides: An In-depth Mechanistic Guide for Researchers
For Immediate Release
CAMBRIDGE, MA – The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While the coupling of aryl bromides and iodides is well-established, the use of more abundant and cost-effective aryl chlorides presents a significant synthetic challenge due to the inert nature of the carbon-chlorine bond. This technical guide provides a comprehensive overview of the mechanism of the Suzuki coupling of aryl chlorides, with a focus on the catalytic strategies that have enabled this transformation to become a reliable tool for researchers, scientists, and drug development professionals.
The Catalytic Cycle: Overcoming the C-Cl Activation Barrier
The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The activation of the robust C-Cl bond is the primary hurdle in the coupling of aryl chlorides and is often the rate-determining step.[3][4]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This step involves the cleavage of the C-Cl bond and the formation of a new organopalladium(II) complex.[2][5] The stability of the C-Cl bond makes this step energetically demanding. To facilitate this crucial activation, specialized ligands are required to create a highly electron-rich and sterically bulky palladium center.[3][6] These ligands enhance the electron density on the palladium, which in turn promotes its insertion into the C-Cl bond.[6]
Transmetalation
Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[2][5] This process is typically facilitated by a base, which activates the organoboron species, making it more nucleophilic.[7] The exact mechanism of transmetalation is still a subject of some debate, but it is a critical step for bringing the two organic coupling partners together on the palladium center.[7]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated.[2][5] This step is generally facile and irreversible, driving the catalytic cycle forward.
Below is a graphical representation of the catalytic cycle for the Suzuki coupling of an aryl chloride.
Caption: Catalytic cycle of the Suzuki coupling of aryl chlorides.
Key Catalyst Systems for Aryl Chloride Activation
The successful coupling of aryl chlorides hinges on the design of the catalyst system, particularly the choice of ligand. Two main classes of ligands have proven to be highly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
Pioneered by the Buchwald group, bulky, electron-rich biaryl phosphine ligands have revolutionized the field.[8][9] Ligands such as SPhos and XPhos create a sterically hindered and electron-donating environment around the palladium center, which is crucial for promoting the oxidative addition of the inert C-Cl bond.[10][11]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[12][13][14] Their strong σ-donating ability makes the palladium center highly electron-rich, facilitating the cleavage of the C-Cl bond.[13] Commercially available and air-stable (NHC)Pd precatalysts have simplified the experimental setup for these reactions.[12]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki coupling of aryl chlorides using various catalyst systems.
Table 1: Comparison of Catalyst Systems for the Coupling of 4-Chlorotoluene and Phenylboronic Acid [15]
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | 0.25 | XPhos | K₃PO₄ | MeOH/THF | 65 | 1 | 95 |
| Pd₂(dba)₃ / XPhos | 0.25 | XPhos | K₃PO₄ | MeOH/THF | 65 | 1 | 92 |
Table 2: Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid using a Pd/P,O-Ligand System [16]
| Aryl Chloride | Pd(dba)₂ (mol%) | Ligand 1 (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 4-Chlorotoluene | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 4-Chloroanisole | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 96 |
| 2-Chlorotoluene | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4-Chlorobenzonitrile | 1 | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | 98 |
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids using a Pd-NHC Catalyst
| Aryl Chloride | Boronic Acid | Catalyst (mol% Pd) | Base | Solvent | Temp (°C) | Isolated Yield (%) |
| 4-Chloroacetophenone | Phenylboronic acid | (IPent-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 84 |
| 2-Chlorotoluene | Phenylboronic acid | (IPr-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 80 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | (IPr-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 60 | 84 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of aryl chlorides using both phosphine and NHC-based catalyst systems.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd/Buchwald Ligand System[8]
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The anhydrous, degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd-NHC Precatalyst[1][18]
To an oven-dried vial equipped with a magnetic stir bar is added the chloroaryl triflate (1.0 equiv), the arylboronic acid (1.25–1.5 equiv), the Pd/NHC precatalyst (e.g., Pd/SIPr, 3 mol %), and the base (e.g., KF, 3 equiv). The vial is sealed with a septum and purged with argon. Degassed solvent (e.g., THF) and water (3.5–7.0 equiv) are then added via syringe. The reaction mixture is stirred at the indicated temperature (e.g., 25–60 °C) for 4–12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by column chromatography.
Logical Workflow for Catalyst Selection
The choice of catalyst system is critical for a successful Suzuki coupling of an aryl chloride. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.
References
- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Kinetics of Suzuki Coupling Reactions: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in the pharmaceutical and fine chemical industries necessitates a profound understanding of its reaction kinetics to optimize processes, enhance yields, and ensure scalability.[1][3] This in-depth technical guide provides a comprehensive overview of the kinetic studies of Suzuki coupling reactions, detailing experimental protocols, presenting quantitative data, and illustrating key mechanistic and procedural concepts.
The Core Mechanism: A Three-Step Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[4][5][6][7] The three fundamental steps are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[2][4][5] The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl.[4][6] This step is often considered the rate-determining step of the overall reaction.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[5] The exact mechanism of transmetalation has been a subject of extensive study and can be influenced by the nature of the base and solvent.[3][7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4][5] Kinetic studies have shown that this step follows first-order kinetics.[4]
Factors Influencing Reaction Kinetics
A multitude of factors can significantly impact the rate of a Suzuki coupling reaction. A systematic study of these parameters is crucial for reaction optimization.[9]
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[4] Electron-rich and bulky phosphine ligands can enhance the reactivity of the catalyst, especially for less reactive aryl chlorides.[4]
-
Base: The base plays a crucial role in the transmetalation step.[9][10] The choice of base can even alter the rate-determining step of the reaction. For instance, in the synthesis of sotorasib, switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) shifted the rate-determining step from reductive elimination to transmetalation, leading to significant process improvements.[3][11]
-
Solvent: The solvent system affects the solubility of reactants and the stability of intermediates.[9][10] While organic solvents are common, aqueous media can also be employed, as organoboranes are often water-soluble.[4][12]
-
Leaving Group: The nature of the halide or pseudohalide in the electrophile has a profound effect on the rate of oxidative addition, with the reactivity order being I > OTf > Br >> Cl.[1][4][6]
-
Substituents: Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[6]
Quantitative Kinetic Data
The following tables summarize key quantitative data extracted from various kinetic studies of Suzuki coupling reactions. This data can serve as a valuable reference for researchers designing and optimizing their own reactions.
| Catalyst System | Substrates | Base | Solvent | Apparent Activation Energy (Ea,app) (kJ/mol) | Reference |
| Pd(0)/HPS | 4-bromoanisole, phenylboronic acid | Not specified | Not specified | Lower than 100-116 | [13] |
| Pd/C | Aryl halides, phenylboronic acid | Not specified | Not specified | ~32 kcal/mol (~134 kJ/mol) for hydrogenation | [14] |
| Pd-β-CD | Not specified | Not specified | Water-ethanol | 50.1 ± 4.7 | [15] |
| Catalyst System | Substrates | Reaction Rate / TOF | Conditions | Reference |
| Y₃Pd₂ | Organohalides, phenylboronic acid | Higher rates and TOFs than pure Pd | Iodides at 30 °C, bromides at 60 °C | [16] |
| GO@Hpmaba-Pd₀.₂/Cu₀.₈ | Not specified | TOF up to 95,357 h⁻¹ | Not specified | [16] |
| Pd/Al₂O₃/Al monolithic catalyst | Not specified | TON: 73,880, TOF: 0.86 s⁻¹ | Not specified | [16] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki coupling reactions relies on robust experimental protocols and suitable analytical techniques for real-time monitoring.
General Experimental Setup for In-situ Monitoring
A common approach for kinetic studies involves the use of in-situ spectroscopic techniques, which allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction mixture.
Materials:
-
Aryl halide (e.g., 1 mmol)
-
Arylboronic acid (e.g., 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel equipped with a stirrer and a port for an in-situ probe (e.g., Raman or NMR)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.[5]
-
Add the degassed solvent to the reaction vessel.
-
Insert the in-situ probe into the reaction mixture, ensuring a proper seal.
-
Begin stirring and heating the reaction to the desired temperature (e.g., 80-100 °C).[5]
-
Start data acquisition with the spectroscopic instrument, collecting spectra at regular time intervals.
-
Continue monitoring until the reaction reaches completion, as indicated by the stabilization of reactant and product signals.
-
Process the collected spectroscopic data to obtain concentration profiles of the key species over time.
-
Analyze the concentration profiles to determine reaction rates and rate constants.
Key Analytical Techniques for Kinetic Monitoring
-
In-situ Raman Spectroscopy: This technique is particularly useful for monitoring reactions in real-time, as it can provide information about the vibrational modes of molecules and thus track changes in the concentrations of reactants and products.[12][17][18] It has been successfully applied to monitor microwave-promoted Suzuki reactions.[12][17]
-
In-situ NMR Spectroscopy: Low-temperature rapid injection NMR has been instrumental in identifying and characterizing pre-transmetalation intermediates, providing valuable insights into the reaction mechanism.[4]
-
Automated Sampling Platforms: The integration of in-situ analytical methods with automated sampling techniques offers a robust solution for acquiring high-density, reproducible time-course data for all observable species.[19]
-
Single-Molecule Fluorescence Microscopy: This advanced technique allows for the study of catalytic efficiency at the single-molecule level, providing detailed information about reaction kinetics and catalyst behavior.[20]
Conclusion
A thorough understanding of the kinetics of Suzuki coupling reactions is paramount for the development of efficient, robust, and scalable synthetic processes. By systematically investigating the influence of various reaction parameters and employing advanced in-situ monitoring techniques, researchers can gain deep mechanistic insights and optimize reaction conditions to achieve desired outcomes. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating further advancements in the application of this powerful cross-coupling methodology.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. pubs.acs.org [pubs.acs.org]
Theoretical DFT Insights into Suzuki Reaction Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the Suzuki-Miyaura cross-coupling reaction, offering a detailed exploration of its reaction intermediates through the lens of theoretical Density Functional Theory (DFT) studies. The Suzuki reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, proceeds through a complex catalytic cycle involving several key intermediates. Understanding the structure, stability, and energetics of these transient species is paramount for reaction optimization, catalyst design, and expanding the scope of this versatile transformation. This guide summarizes key quantitative data from computational studies, provides detailed computational methodologies, and visualizes the intricate reaction pathways.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][2] DFT calculations have been instrumental in elucidating the nuanced energetic landscape of this cycle, revealing the structures of intermediates and transition states that are often too fleeting to be characterized experimentally.
Data Presentation: Energetics of Suzuki Reaction Intermediates
The following tables summarize key quantitative data from various DFT studies, providing insights into the thermodynamics and kinetics of the elementary steps in the Suzuki reaction. These values are crucial for identifying rate-determining steps and understanding the influence of ligands and substrates on the overall reaction efficiency.
Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Oxidative Addition Step.
| Reactants | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Vinyl Bromide + Pd(PH₃)₂ | Associative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 9.7 | -12.7 | [1] |
| Vinyl Bromide + Pd(PH₃) | Dissociative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 16.0 (from η² complex) | -23.8 | [1] |
| Phenyl Bromide + Pd(PPh₃)₂ | - | B3LYP/LANL2DZ & 6-31G(d) | Not explicitly stated | Not explicitly stated | [3] |
| Aryl Halides + Pd(0) Complexes | General | Not specified | Rate-determining step | Not specified | [4] |
Table 2: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Transmetalation Step.
| Reactants | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Pd(vinyl)(PH₃)₂Br + [vinylB(OH)₃]⁻ | Associative Mechanism (cis) | B3LYP/LANL2DZ & 6-31G(d) | -9.2 (highest point) | -36.7 | [1] |
| Pd(vinyl)(PH₃)Br + [vinylB(OH)₃]⁻ | Dissociative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 12.6 (from intermediate) | -9.6 | [1] |
| Phenylboronic acid + Pd-complex | Pd₄ cluster in H-Beta zeolite | M06-L/6-311G(d,p) + Lanl2DZ | 36.8 | Not explicitly stated | [5] |
| Phenylboronate anion + Pd-complex | Pd₄ cluster in H-Beta zeolite | M06-L/6-311G(d,p) + Lanl2DZ | 30.5 | -18.8 | [5] |
| Phenylboronic acid + Acetic anhydride | Anionic "Jutand-type" complex | BP86/6-31G* | Moderate | Not explicitly stated | [6] |
Table 3: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Reductive Elimination Step.
| Reactant Complex | Catalyst System (Model) | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| cis-[Pd(vinyl)₂(PH₃)₂] | Associative Mechanism | B3LYP/LANL2DZ & 6-31G(d) | 1.4 | Highly exothermic | [1] |
| cis-[Pd(aryl)(alkyl)(L)₂] | General | Not specified | Typically low barrier | Exothermic | [2] |
Experimental Protocols: Computational Methodologies in DFT Studies
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The following protocols outline the common approaches cited in the literature for studying Suzuki reaction intermediates.
General Computational Protocol for Suzuki Reaction DFT Studies
-
Software: Geometry optimizations and frequency calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16).
-
DFT Functional: A variety of density functionals have been employed.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for organometallic systems.[1][7]
-
M06 (Minnesota Functional): A meta-hybrid GGA functional that can offer improved accuracy for main-group thermochemistry, kinetics, and noncovalent interactions.[8][9]
-
BP86: A generalized gradient approximation (GGA) functional.
-
-
Basis Set: The choice of basis set is crucial for accurately describing the electronic structure of the atoms involved.
-
For heavy atoms (e.g., Pd, Br): Effective Core Potentials (ECPs) such as LANL2DZ are commonly used to describe the core electrons, reducing computational expense, while the valence electrons are described by an associated double-zeta basis set.[1]
-
For lighter atoms (e.g., C, H, O, B, P): Pople-style basis sets like 6-31G(d) or more extensive sets like 6-311+G(d,p) are frequently employed. The inclusion of polarization (d,p) and diffuse functions (+) is important for capturing the nuances of chemical bonding and non-covalent interactions.
-
-
Solvent Effects: To model the reaction environment in solution, continuum solvent models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often applied.
-
Geometry Optimization and Characterization:
-
The geometries of all reactants, intermediates, transition states, and products are fully optimized without symmetry constraints.
-
Vibrational frequency calculations are performed to characterize the nature of the stationary points. Intermediates and stable species have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactant and product minima.
-
-
Energy Calculations: Single-point energy calculations are typically performed on the optimized geometries using a higher-level basis set to obtain more accurate electronic energies. Gibbs free energies are then calculated by adding thermal corrections from the frequency calculations to the electronic energies.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key mechanistic pathways and a general computational workflow for studying Suzuki reaction intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for the transmetalation step in the Suzuki reaction.
Caption: A generalized workflow for the DFT investigation of Suzuki reaction mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Next Generation of Cross-Coupling: An In-Depth Technical Guide to Novel Palladium Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to the development of pharmaceuticals, agrochemicals, and advanced materials. The evolution of this field is intrinsically linked to the development of increasingly sophisticated and efficient palladium catalyst precursors. This technical guide provides a comprehensive overview of recent advancements in palladium catalyst precursor design, offering detailed experimental protocols, comparative performance data, and visual representations of catalytic cycles and experimental workflows to aid researchers in navigating this dynamic area.
The Landscape of Modern Palladium Precatalysts
The limitations of early catalyst systems, which often required in-situ generation of the active Pd(0) species from precursors like Pd(OAc)₂ or Pd₂(dba)₃, have spurred the development of well-defined, air- and moisture-stable precatalysts. These next-generation precursors offer superior control over the active catalyst formation, leading to higher reactivity, broader substrate scope, and lower catalyst loadings.[1][2][3] This guide focuses on three prominent classes of modern palladium precatalysts: Buchwald Palladacycles, N-Heterocyclic Carbene (NHC) Complexes, and Encapsulated Palladium Nanoparticles.
Data-Driven Catalyst Selection: A Comparative Performance Analysis
The selection of an appropriate palladium precatalyst is critical for the success of a cross-coupling reaction. The following tables summarize the performance of various precatalysts in three of the most widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Table 1: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [4]
| Precatalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 44 | 0.5 |
| Pd(OAc)₂ (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 1 | 84 | 0.5 (1.2 eq. ligand) |
| (IPr)Pd(allyl)Cl | IPr | K₃PO₄ | MeOH/THF | RT | 1 | 92 | 0.5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 | 1 |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 98 | 1 |
Table 2: Performance of Palladium Precatalysts in the Buchwald-Hartwig Amination
| Precatalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| [Pd(IPr*)(acac)Cl] | 4-Chlorotoluene | Morpholine | NaOt-Bu | Dioxane | 80 | 16 | 95 | 1900 |
| BrettPhos Pd G3 | 4-Chloroanisole | N-Methylaniline | NaOt-Bu | t-BuOH | 100 | 18 | 98 | 9800 |
| tBuXPhos Pd G3 | 4-Bromotoluene | Aniline | K₂CO₃ | Toluene | 110 | 24 | 92 | - |
| Pd/CNT-NH₂ | 4-Iodoanisole | Aniline | K₂CO₃ | Toluene | 110 | 12 | 96 | 7200 |
Table 3: Performance of Palladium Precatalysts in the Heck Reaction
| Precatalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/dppf | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 95 |
| PEPPSI-IPr | 4-Chlorotoluene | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 4 | 98 |
| Pd Nanoparticles (micellar) | Iodobenzene | Ethyl acrylate | Et₃N | Water | 80 | 2 | 99 |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying catalytic cycles and experimental procedures is crucial for troubleshooting and optimizing reactions. The following diagrams, generated using the DOT language, illustrate these complex processes.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed, step-by-step protocols for the synthesis of key palladium precatalysts and their application in high-throughput screening.
Synthesis of a Third-Generation (G3) Buchwald Precatalyst (XPhos Pd G3)[5]
This procedure is a modified method for the multi-gram scale synthesis of XPhos Pd G3.
-
Synthesis of 2-Ammoniumbiphenyl Mesylate: To a solution of 2-aminobiphenyl in a suitable solvent, add methanesulfonic acid dropwise at 0 °C. Stir the mixture at room temperature until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂: Combine palladium(II) acetate and 2-ammoniumbiphenyl mesylate in a reaction vessel. Add a suitable solvent and heat the mixture. Upon completion, cool the reaction to room temperature and collect the precipitated dimer by filtration.
-
Synthesis of XPhos Pd G3: Dissolve the dimeric palladacycle and XPhos ligand in an appropriate solvent under an inert atmosphere. Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or NMR). Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the XPhos Pd G3 precatalyst.
Synthesis of an (NHC)Pd(allyl)Cl Precatalyst ((IPr)Pd(allyl)Cl)[6][7]
This one-pot synthesis is a convenient method for preparing (NHC)Pd(allyl)Cl complexes.
-
In a glovebox, combine [Pd(allyl)Cl]₂ and the imidazolium salt (IPr·HCl) in a Schlenk flask.
-
Add a suitable anhydrous solvent (e.g., THF) followed by a base (e.g., NaOtBu).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent in vacuo.
-
Wash the resulting solid with hexanes to remove any unreacted carbene.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexanes). The resulting (IPr)Pd(allyl)Cl is an air- and moisture-stable solid.
High-Throughput Screening of Suzuki-Miyaura Reaction Conditions[8][9]
This protocol outlines a general workflow for a 96-well plate-based screening.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, a library of palladium precatalysts, a library of ligands, and a selection of bases in an appropriate anhydrous solvent (e.g., dioxane, THF).
-
Plate Loading: Using a liquid handling robot, dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, and base.
-
Reaction Execution: Seal the reaction plate with a cap mat and heat to the desired temperature with stirring for a specified time.
-
Work-up: Cool the plate to room temperature. Quench each reaction by adding a suitable solvent (e.g., methanol).
-
Analysis: Dilute the reaction mixtures and analyze by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield of the desired product in each well.
Synthesis and Characterization of Dendrimer-Encapsulated Palladium Nanoparticles[1]
This method describes the preparation of palladium nanoparticles within amine-terminated PAMAM dendrimers.
-
Dendrimer Solution Preparation: Dissolve the G4-NH₂ PAMAM dendrimer in deionized water and adjust the pH to approximately 3 with HCl to protonate the surface primary amines.
-
Metal Ion Sequestration: To the dendrimer solution, add an aqueous solution of K₂PdCl₄. The palladium complex will coordinate to the interior tertiary amines of the dendrimer.
-
Reduction: Reduce the encapsulated Pd(II) to Pd(0) by the slow addition of a freshly prepared aqueous solution of NaBH₄. The solution will change color, indicating the formation of palladium nanoparticles.
-
Purification and Characterization: Purify the dendrimer-encapsulated nanoparticles (DENs) by dialysis to remove excess reagents. Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and their composition using UV-vis spectroscopy.
Conclusion and Future Outlook
The development of well-defined palladium precatalysts has been instrumental in advancing the field of cross-coupling chemistry. The transition from in-situ generated catalysts to stable, pre-formed complexes has provided chemists with unprecedented control over these powerful transformations, leading to milder reaction conditions, lower catalyst loadings, and the ability to couple increasingly challenging substrates. The continued exploration of novel ligand architectures, the development of more sustainable and recyclable catalytic systems, such as encapsulated nanoparticles, and the application of high-throughput screening methodologies will undoubtedly continue to push the boundaries of what is possible in synthetic chemistry, accelerating the discovery and development of new medicines and materials.
References
Suzuki Coupling in Aqueous Media: A Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] Its application is particularly crucial in the pharmaceutical industry for the construction of complex biaryl structures found in numerous drug candidates.[1] Traditionally performed in organic solvents, there is a significant and growing impetus to adapt this chemistry to aqueous media. This shift is driven by the principles of green chemistry, which prioritize the use of environmentally benign solvents like water, and by the potential for simplified product purification and catalyst recycling.[3][4] This guide delves into the core principles of conducting Suzuki coupling reactions in water, covering catalyst and ligand design, the role of additives, mechanistic considerations, and practical experimental protocols.
Core Principles of Aqueous Suzuki Coupling
The transition from organic to aqueous media presents unique challenges and opportunities for the Suzuki coupling reaction. The fundamental catalytic cycle remains the same, involving oxidative addition, transmetalation, and reductive elimination.[5][6] However, the insolubility of many organic substrates and catalyst components in water necessitates specific strategies to achieve efficient coupling.
The Imperative for Water-Soluble Catalysts
A primary requirement for catalysis in water is a water-soluble catalyst.[3] This is typically achieved by modifying the ligands coordinated to the palladium center with hydrophilic functional groups. The most common strategy involves the introduction of sulfonate (-SO₃⁻), carboxylate (-COO⁻), ammonium (-NR₃⁺), or polyol groups.[7] For instance, tri(m-sulfonyl)triphenylphosphine (TPPTS) is a well-established water-soluble phosphine ligand that has been successfully employed in aqueous Suzuki reactions.[3] More recently, water-soluble N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and catalytic activity.[3]
The Role of Surfactants and Micellar Catalysis
For hydrophobic substrates, the reaction mixture is often biphasic.[8] In such cases, surfactants can play a critical role in facilitating the reaction. Surfactants form micelles in water, creating nano-sized organic pockets where the hydrophobic reactants and the catalyst can concentrate, thereby increasing the effective concentration and reaction rate.[9][10] This approach, known as micellar catalysis, has enabled a broad range of Suzuki couplings to be performed in water, often at room temperature.[9][10] Non-ionic surfactants like TPGS-750-M have proven particularly effective.[11][12]
The Essential Function of the Base
As in conventional Suzuki couplings, a base is crucial for the activation of the organoboron species, converting the boronic acid into a more nucleophilic boronate anion, which facilitates the transmetalation step.[1][13] The choice of base can significantly impact the reaction outcome. Common bases include inorganic salts such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[14][15] The solubility of the base in the aqueous phase is a key consideration. In biphasic systems, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) may be employed to shuttle the hydroxide or boronate ions from the aqueous phase to the organic phase where the catalyst resides.[8]
Ligand-Free and Heterogeneous Approaches
Interestingly, many successful aqueous Suzuki couplings have been reported under "ligand-free" conditions, particularly with palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) as the precatalyst.[16][17] In these cases, it is believed that palladium nanoparticles are formed in situ and act as the true heterogeneous catalyst. The use of supramolecular additives like cyclodextrins can stabilize these nanoparticles and enhance catalytic activity.[4][18] These ligand-free systems are highly attractive due to their simplicity and the reduced cost associated with expensive, complex ligands.[7][17]
Catalytic Cycle and Reaction Pathway
The generally accepted mechanism for the Suzuki-Miyaura coupling in aqueous media follows a well-defined catalytic cycle. The process is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by a transmetalation step where the organic group from the organoboron compound is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The efficiency of Suzuki coupling in aqueous media is highly dependent on the specific reaction conditions. The following tables summarize representative data for different catalytic systems.
Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.5 mol%) | None | K₂CO₃ | Water | RT | 1 | 95 |
| PdCl₂(Lₙ@β-CD) (0.01 mol%) | β-Cyclodextrin derivative | K₃PO₄·7H₂O | Water | 80 | 4 | 98 |
| Na₂PdCl₄ | Sulfonated NHC | KOH | Water | 100 | 2 | 92 |
| PdCl₂(PPh₃)₂ (0.5 mol%) | Sito-750-M (2% wt) | K₃PO₄ | Water | RT | 3 | 99 |
Data compiled from various sources for illustrative purposes.[4][12][16]
Table 2: Effect of Base on a Ligand-Free Aqueous Suzuki Coupling
| Base (2 equiv.) | Yield (%) |
| K₂CO₃ | 95 |
| K₃PO₄ | 98 |
| Cs₂CO₃ | 96 |
| NaOH | 85 |
| NaHCO₃ | 70 |
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%) in water (3 mL) at room temperature.
Experimental Protocols
General Procedure for Ligand-Free Suzuki Coupling in Water
This protocol is adapted from a procedure utilizing palladium acetate in water at room temperature.[16]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Water (deionized, degassed, 3 mL)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the Pd(OAc)₂ (0.5 mol%).
-
Add 3 mL of degassed water to the flask.
-
Stir the reaction mixture vigorously at room temperature for the required time (monitored by TLC or GC-MS).
-
Upon completion, extract the reaction mixture with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Procedure for Suzuki Coupling using a Water-Soluble Catalyst System
This protocol is a general representation for a reaction using a pre-formed or in situ generated water-soluble palladium complex.[18]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Water-soluble catalyst system (e.g., PdCl₂(Lₙ@β-CD), 0.01-1 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
Phase-transfer catalyst (optional, e.g., TBAB, 1.5 mmol)
-
Water (deionized, 2 mL)
-
Ethyl ether for extraction
Procedure:
-
Charge a Schlenk flask equipped with a magnetic stir bar with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), the base (1.5 mmol), and the phase-transfer catalyst (if used).
-
Add the aqueous solution of the water-soluble palladium catalyst.
-
Add 2 mL of water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required duration.
-
After completion, cool the mixture to room temperature.
-
Extract the aqueous phase with ethyl ether.
-
Wash the combined organic fractions with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Conclusion and Outlook
The Suzuki-Miyaura coupling in aqueous media has transitioned from a niche academic curiosity to a robust and highly practical methodology in synthetic chemistry. The development of sophisticated water-soluble ligands, the application of micellar catalysis, and the refinement of ligand-free protocols have significantly expanded the scope and applicability of this transformation.[4][9][17] For professionals in drug development, these advancements offer greener, more efficient, and often more cost-effective routes to synthesize complex molecular architectures. Future research will likely focus on further reducing catalyst loadings, expanding the substrate scope to include more challenging coupling partners, and developing even more sustainable and recyclable catalytic systems. The continued evolution of aqueous Suzuki coupling underscores its importance as a cornerstone of modern, environmentally conscious chemical synthesis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sulfonated N-heterocyclic carbenes for Suzuki coupling in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iris.unive.it [iris.unive.it]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Suzuki Reaction: An In-depth Technical Guide to a Nobel-Winning Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecules with unprecedented efficiency and precision. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic research and, most notably, in the pharmaceutical industry for the development of novel therapeutics.[1][2] Its significance was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[2] This guide provides a comprehensive overview of the history, mechanism, and development of the Suzuki reaction, with a focus on its practical applications in drug discovery and development.
A Brief History and Evolution
The journey of the Suzuki reaction began with the exploration of organoboron compounds in cross-coupling reactions. The first publication in 1979 detailed the palladium-catalyzed cross-coupling of aryl- and vinyl-boronic acids with aryl- and vinyl-halides.[3] This method presented significant advantages over existing techniques, including mild reaction conditions, tolerance to a wide range of functional groups, and the use of readily available and relatively non-toxic organoboron reagents.[4][5]
Early iterations of the Suzuki reaction often required high catalyst loadings and were limited in their substrate scope.[1] However, continuous research and development have led to highly active catalyst systems capable of facilitating reactions with remarkable efficiency, even at the industrial scale.[1] A notable example is the synthesis of CI-1034, where a scaled-up reaction was performed on an 80-kilogram scale with a 95% yield.[1]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[5] The reactivity of the organic halide in this step generally follows the trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The final step of the cycle is reductive elimination from the palladium(II) intermediate. In this step, the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6]
Caption: Figure 1: The catalytic cycle of the Suzuki reaction.
Advancements in Catalyst Systems
The evolution of the Suzuki reaction is intrinsically linked to the development of more efficient and versatile palladium catalysts. The performance of the catalyst is heavily influenced by the nature of the ligands coordinated to the palladium center.
Phosphine Ligands
Initially, triarylphosphine ligands were commonly employed.[5] However, the breakthrough came with the introduction of bulky and electron-rich phosphine ligands. These ligands enhance the rate of both oxidative addition and reductive elimination, leading to significant improvements in catalytic activity.[5] Dialkylbiaryl phosphines, developed by the Buchwald group, are a prominent example of such ligands that have demonstrated broad applicability in a wide variety of Suzuki-Miyaura cross-coupling reactions.[5]
N-Heterocyclic Carbene (NHC) Ligands
More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for the Suzuki reaction.[2] NHCs are strong sigma-donors and often more sterically demanding than phosphine ligands, which contributes to the stabilization of the active Pd(0) catalyst and can lead to higher catalytic activity.[2] The use of NHC ligands has enabled the coupling of challenging substrates, such as aryl chlorides, under milder conditions.[8][9]
The following diagram illustrates the general evolution of catalyst systems for the Suzuki reaction, highlighting the progression towards more active and stable catalysts.
Caption: Figure 2: Evolution of catalyst systems for the Suzuki reaction.
Quantitative Data on Catalyst Performance
The efficiency of a catalyst system in a Suzuki reaction is often evaluated by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of moles of product formed per mole of catalyst, while the TOF is the TON per unit of time. The following table summarizes representative data for different catalyst systems.
| Catalyst System | Coupling Partners | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide + Arylboronic Acid | 0.1 | ~990 | - | 99 | [10] |
| PdCl₂(Lₙ@β-CD) | Aryl Bromide + Phenylboronic Acid | 0.01 | up to 9,020,000 | - | 80-100 | [4][11] |
| Pd(N,N-dimethyl β-alaninate)₂ | Aryl Bromide + Arylboronic Acid | 0.01 | ~10,000 | - | High | [12] |
| Palladacycle | Aryl Iodide + Arylboronic Acid | 0.00001 - 0.0001 | 10⁶ - 10⁷ | 10⁵ - 10⁶ | High | [13] |
| Pd/C (ligand-free) | Aryl Bromide + Arylboronic Acid | 2 | ~49 | - | 98 | [14] |
Applications in Drug Development
The Suzuki reaction's tolerance of a wide array of functional groups and its reliability have made it a go-to method for carbon-carbon bond formation in the pharmaceutical industry. It is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
A prominent example is the industrial synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure.[1][15] The key step in its synthesis involves a Suzuki coupling to create the central biphenyl scaffold.[15][16]
Experimental Protocols
To provide a practical understanding, detailed experimental protocols for representative Suzuki reactions are outlined below.
General Experimental Workflow
The diagram below illustrates a typical workflow for setting up a Suzuki cross-coupling reaction in a research laboratory setting.
Caption: Figure 3: General workflow for a Suzuki cross-coupling reaction.
Protocol 1: Suzuki Coupling of an Aryl Bromide in Aqueous Media
This protocol is adapted from a procedure utilizing a water-soluble catalyst system.[4]
Materials:
-
Aryl halide (1 mmol)
-
Phenylboronic acid (1.5 mmol)
-
PdCl₂(Lₙ@β-CD) catalyst solution
-
Base (e.g., K₃PO₄·7H₂O, 1.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.5 mmol)
-
Water (2 mL)
-
Diethyl ether
-
2 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), base (1.5 mmol), and TBAB (1.5 mmol).
-
Add 2 mL of water to the flask.
-
Add 100 µL of the prepared PdCl₂(Lₙ@β-CD) catalyst solution.
-
Heat the reaction mixture to 90 °C and stir for the required time (monitoring by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 2 M hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Ligand-Free Suzuki Coupling of an Aryl Chloride in Aqueous DMF
This protocol is a simplified procedure that avoids the use of expensive and air-sensitive phosphine ligands.[17]
Materials:
-
Aryl chloride (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the aryl chloride (1 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2 mmol) in a mixture of DMF and water.
-
Add palladium(II) acetate (2 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the crude product.
-
Purify by column chromatography as needed.
Conclusion
The Suzuki reaction has profoundly impacted the field of organic chemistry, providing a robust and versatile method for the synthesis of complex molecules. Its continuous evolution, driven by the development of highly active and stable catalyst systems, has expanded its applicability and cemented its role as an essential tool in modern drug discovery and development. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks ensure that the Suzuki reaction will remain at the forefront of synthetic chemistry for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling in Hindered Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge due to slow reaction rates and low yields. This document provides detailed application notes and protocols for several robust methods designed to overcome these steric challenges, facilitating the synthesis of these important structural motifs found in pharmaceuticals, agrochemicals, and advanced materials.
Introduction to the Challenge
The construction of sterically congested biaryl linkages via Suzuki coupling is often impeded by the difficulty of both the oxidative addition of the hindered aryl halide to the palladium center and the subsequent reductive elimination steps. To address this, specialized catalyst systems featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been developed. These ligands promote the formation of catalytically active monoligated palladium species, which are more effective in coupling sterically demanding substrates.[1][2] The choice of palladium precursor, base, and solvent also plays a critical role in optimizing these challenging transformations.
Comparative Data of Selected Protocols
The following tables summarize quantitative data from various protocols for the synthesis of hindered biaryls, offering a clear comparison of their key parameters and efficiencies.
Table 1: Buchwald Ligand-Based Protocols for Tetra-ortho-Substituted Biaryls
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmOH | 110 | 24 | 92 |
Data compiled from representative procedures in the literature.[3]
Table 2: Alternative Ligand Systems for Hindered Couplings
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-N-phenyl-N-(o-tolyl)aniline | Phenylboronic acid | Pd(OAc)₂ / Indenyl-phosphine | K₃PO₄ | Toluene | 110 | 12 | 94 |
| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 3 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / WK-phos | K₃PO₄ | Dioxane | 100 | 16 | 91 |
Data represents a summary of findings from various sources on specialized ligands.[4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Hindered Substrates using Buchwald Ligands (SPhos)
This protocol is a general method for the synthesis of tetra-ortho-substituted biaryls using a commercially available Buchwald ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl halide (e.g., 2-Bromo-1,3,5-trimethylbenzene)
-
Hindered arylboronic acid (e.g., 2,4,6-Trimethylphenylboronic acid)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Purge the Schlenk tube with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the catalyst solution to the Schlenk tube containing the reagents.
-
Add deionized water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired hindered biaryl.[3]
Protocol 2: Suzuki Coupling of Hindered Aryl Chlorides using an Indenyl-Derived Phosphine Ligand
This protocol is effective for the coupling of challenging, sterically hindered aryl chlorides.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Indenyl-derived phosphine ligand (as described in the literature)[4]
-
Potassium phosphate (K₃PO₄)
-
Hindered aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the indenyl-derived phosphine ligand (0.02 mmol, 2 mol%) to an oven-dried reaction vessel.
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to isolate the biaryl product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for hindered Suzuki coupling reactions.
Caption: A decision-making guide for selecting a Suzuki coupling protocol.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Suzuki Coupling Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction to High-Throughput Screening for Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, crucial for the construction of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency of the Suzuki coupling is highly dependent on a complex interplay of various reaction parameters, including the choice of catalyst, ligand, base, and solvent.[1][2] Traditional optimization methods, which involve varying one parameter at a time, are often time-consuming and resource-intensive.[1] High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the discovery and optimization of Suzuki coupling conditions by enabling the parallel execution of hundreds or even thousands of unique experiments.[1][3] This approach allows for a rapid and comprehensive exploration of the reaction space, leading to the identification of optimal conditions with minimal material consumption.[1]
Advantages of High-Throughput Screening
High-throughput screening offers significant advantages over traditional reaction optimization methods:
-
Speed: HTS platforms can evaluate a vast number of reaction conditions in a fraction of the time required for serial experimentation.[1]
-
Material Efficiency: Reactions are performed on a nanomole to micromole scale, conserving valuable starting materials, catalysts, and ligands.[1]
-
Data-Rich Environment: The large datasets generated from HTS can be leveraged for statistical analysis and machine learning models to gain deeper insights into reaction mechanisms and predict optimal conditions.[1]
-
Comprehensive Optimization: HTS allows for the simultaneous screening of multiple parameters, revealing complex interactions that might be missed in a one-variable-at-a-time approach.[4]
Data Presentation: Illustrative Screening Results
The following tables summarize hypothetical yet representative data from high-throughput screening of a Suzuki coupling reaction between a generic aryl bromide and arylboronic acid. This data is intended to illustrate how results from an HTS campaign can be structured for clear comparison and analysis.
Table 1: Screening of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Dioxane | 100 | 85 |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene | 100 | 92 |
| PdCl₂(dppf) (2) | (none) | Cs₂CO₃ | THF | 80 | 78 |
| Pd(PPh₃)₄ (5) | (none) | Na₂CO₃ | DME | 80 | 65 |
| PEPPSI-iPr (2) | (none) | K₂CO₃ | n-Butanol | 100 | 88 |
Table 2: Screening of Bases and Solvents with Pd₂(dba)₃/XPhos Catalyst System
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 92 |
| K₃PO₄ | Dioxane | 100 | 89 |
| K₃PO₄ | 2-MeTHF | 100 | 91 |
| Cs₂CO₃ | Toluene | 100 | 85 |
| Cs₂CO₃ | Dioxane | 100 | 82 |
| K₂CO₃ | Toluene | 100 | 75 |
| K₂CO₃ | Dioxane | 100 | 72 |
| NaOH | Toluene/H₂O | 100 | 68 |
Table 3: Temperature Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 80 | 85 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 92 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 120 | 90 |
Experimental Protocols
Protocol 1: High-Throughput Screening of Suzuki Coupling in a 96-Well Plate
This protocol describes a general procedure for setting up a 96-well plate for the high-throughput screening of Suzuki coupling reactions.
1. Reagent Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid derivative, a variety of palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, toluene, THF, DMF).
-
The concentrations of the stock solutions should be calculated to achieve the desired final reaction concentrations when dispensed into the wells.
-
For example:
-
Aryl Halide: 0.5 M in dioxane
-
Boronic Acid: 0.75 M in dioxane
-
Palladium Precatalysts: 0.02 M in dioxane
-
Ligands: 0.04 M in dioxane
-
Bases: 1.0 M suspension in dioxane (requires vigorous stirring during dispensing)
-
2. 96-Well Plate Preparation:
-
Use a robotic liquid handler to accurately dispense the stock solutions into the wells of a 96-well plate according to a predefined experimental design. Each well will represent a unique set of reaction conditions.
-
A typical dispensing sequence might be:
-
Dispense the base suspension.
-
Dispense the palladium precatalyst solution.
-
Dispense the ligand solution.
-
Dispense the aryl halide solution.
-
Initiate the reaction by dispensing the boronic acid solution.
-
3. Reaction Execution:
-
Seal the 96-well plate with a cap mat or heat-sealable foil to prevent solvent evaporation and maintain an inert atmosphere.
-
If necessary, purge the plate with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the sealed plate on a heated shaker block and run the reactions at the desired temperature with constant agitation for a predetermined time (e.g., 2-24 hours).
4. Reaction Quenching and Workup:
-
After the reaction is complete, allow the plate to cool to room temperature.
-
Add a quenching solution (e.g., water or methanol) to each well to stop the reaction.
-
If necessary, add an internal standard solution for quantitative analysis.
-
Dilute the reaction mixtures with an appropriate solvent (e.g., acetonitrile or DMSO) to a suitable concentration for analysis.
5. Analysis:
-
Analyze the samples from each well using a high-throughput analytical technique such as:
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Provides rapid separation and quantification of reactants and products.
-
DESI-MS (Desorption Electrospray Ionization Mass Spectrometry): Allows for extremely fast screening of reaction outcomes directly from the plate.[5]
-
-
The data from the analysis can be used to generate heat maps and other visualizations to quickly identify the most promising reaction conditions.[3]
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Throughput Screening Experimental Workflow
This diagram outlines the typical workflow for a high-throughput screening experiment for Suzuki coupling optimization.
Caption: A typical workflow for high-throughput screening of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Suzuki Coupling in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, stands as a cornerstone in modern organic synthesis. Its significance is particularly pronounced in the total synthesis of complex natural products, where the mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives have enabled the efficient construction of intricate carbon-carbon bonds. This document provides detailed application notes, experimental protocols, and visualizations of the Suzuki coupling's role in the synthesis of bioactive natural products.
General Principles and Mechanism
The catalytic cycle of the Suzuki coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophilic partner, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide or triflate. The base activates the organoboron species, facilitating this transfer.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
A typical Suzuki coupling experiment involves the careful assembly of the reaction components under an inert atmosphere, followed by heating and subsequent purification.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application in the Total Synthesis of Polycavernoside A
Polycavernoside A is a potent marine toxin. Its total synthesis by Sasaki and colleagues features a key Suzuki-Miyaura coupling to unite two complex fragments, a vinyl iodide and a vinyl borane, demonstrating the power of this reaction in constructing sterically hindered C(sp²)-C(sp²) bonds late in a synthetic sequence.
Quantitative Data
| Entry | Coupling Partner 1 (Vinyl Iodide) | Coupling Partner 2 (Vinyl Borane precursor) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Fragment A | Fragment B | Pd(dppf)Cl₂·CH₂Cl₂ / PPh₃As | Cs₂CO₃ | DMF/Toluene | 80 | 1.5 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling in the Total Synthesis of (-)-Polycavernoside A
To a solution of the vinyl iodide fragment A (1.0 equiv) in toluene were added a solution of 9-BBN in THF (1.5 equiv) at 0 °C. The mixture was stirred at room temperature for 2 hours. To this solution were successively added a solution of the vinyl iodide fragment B (1.2 equiv) in DMF, an aqueous solution of Cs₂CO₃ (3.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), and PPh₃As (0.2 equiv). The resulting mixture was stirred at 80 °C for 1.5 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the coupled product.
Application in the Total Synthesis of Teleocidins B-1–B-4
The total synthesis of the teleocidin B family of natural products by Baran and coworkers showcases a strategic use of a C-H borylation followed by a Sigman-Heck reaction, a related palladium-catalyzed coupling that shares mechanistic features with the Suzuki reaction. This sequence enables a convergent and stereocontrolled synthesis.
Logical Relationship of the Key Steps
Caption: Key C-H functionalization and coupling strategy in the total synthesis of Teleocidins.
Quantitative Data
C-H Borylation Step
| Entry | Substrate | Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indolactam V derivative | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | Cyclohexane | 80 | 12 | 85 |
Sigman-Heck Reaction Step
| Entry | Borylated Intermediate | Coupling Partner | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C6-Borylated Indolactam | Terpene-derived vinyl triflate | Pd₂(dba)₃ | L-Sparteine | Ag₃PO₄ | Dioxane | 60 | 24 | 65 |
Experimental Protocols
C-H Borylation of Indolactam V Derivative: In a glovebox, a vial was charged with the Indolactam V derivative (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(cod)OMe]₂ (0.025 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.05 equiv). Cyclohexane was added, and the vial was sealed. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to give the C6-borylated product.
Sigman-Heck Reaction: To a solution of the C6-borylated indolactam (1.0 equiv) and the terpene-derived vinyl triflate (1.2 equiv) in dioxane were added Pd₂(dba)₃ (0.1 equiv), L-Sparteine (0.4 equiv), and Ag₃PO₄ (2.0 equiv). The mixture was stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by silica gel chromatography to afford the coupled product.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical industry. Its capacity for forging carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecular architectures, including a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and quantitative data for the synthesis of key intermediates for several blockbuster drugs, showcasing the versatility and robustness of the Suzuki coupling reaction.
General Principles of the Suzuki-Miyaura Coupling Reaction
The Suzuki coupling reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate in the presence of a base. The catalytic cycle, a fundamental concept for understanding and optimizing these reactions, is illustrated below.
The reaction is initiated by the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Application 1: Synthesis of a Valsartan Intermediate
Valsartan is an angiotensin II receptor blocker widely used for the treatment of hypertension. A key step in its synthesis is the formation of the biphenyl core, which can be efficiently achieved via a Suzuki coupling reaction.
Experimental Protocol:
A common synthetic route involves the coupling of an N-acylated L-valine methyl ester derivative with a protected tetrazole-containing arylboronic acid or, more frequently in industrial settings, the coupling of a substituted benzonitrile with an appropriate boronic acid, followed by formation of the tetrazole ring. The following protocol details the synthesis of a key biphenyl intermediate.
-
Reaction Setup: To a solution of 4'-methyl-biphenyl-2-carbonitrile (1.0 eq) and (S)-methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate (a protected L-valine derivative) in a suitable solvent such as a mixture of dioxane and water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired valsartan intermediate.[1][2][3][4]
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Aryl Halide | 2-chlorobenzonitrile | [1] |
| Boronic Acid | 4-methyl-phenylboronic acid | [1] |
| Catalyst | Heterogeneous Pd-substituted cerium-tin-oxide | [1] |
| Base | Sodium hydroxide | [1] |
| Solvent | Dioxane-water mixture | [1] |
| Temperature | 80 °C | [1] |
| Yield | Up to 96% (overall for a three-step continuous flow process) | [1] |
Application 2: Synthesis of an Irbesartan Intermediate
Irbesartan, another angiotensin II receptor antagonist, features a biphenyl tetrazole moiety. The Suzuki coupling provides a convergent and efficient route to construct the central biphenyl structure.
Experimental Protocol:
The synthesis often involves the coupling of a protected phenylboronic acid containing the tetrazole group with a brominated spirocyclic intermediate.
-
Reaction Setup: In a reaction vessel, combine 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 eq), 2-(5-(1-trityl-1H-tetrazole))phenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in a solvent system like toluene and water.[5][6]
-
Addition of Base: Add a base, for example, sodium carbonate (2.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours, or until the starting materials are consumed as indicated by TLC or HPLC analysis.
-
Work-up and Purification: Upon completion, cool the mixture and separate the organic layer. Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent under vacuum. The resulting crude product, N-trityl irbesartan, can be purified by crystallization or chromatography.[7]
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Aryl Halide | 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one | [5] |
| Boronic Acid | 2-(5-(1-trityl-1H-tetrazole))phenylboronic acid | [5] |
| Catalyst | Palladium or Nickel catalyst | [5] |
| System | Two-phase reaction system | [5] |
| Yield | Not specified in the abstract, but implied to be a viable synthetic route. | [5] |
Application 3: Synthesis of a Key Ibrutinib Intermediate
Ibrutinib is a kinase inhibitor used for the treatment of certain cancers. Its synthesis can involve a Suzuki coupling to form a biaryl linkage.
Experimental Protocol:
A common route involves the coupling of a pyrazolopyrimidine core with a phenoxyphenylboronic acid derivative.
-
Reaction Setup: Combine 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and 4-phenoxybenzeneboronic acid (1.2 eq) in a solvent mixture, for example, dioxane and water.
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-18 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude intermediate can be purified by flash chromatography.[8] A one-pot synthesis method has also been described to obtain a key intermediate in high yield (61.7%) and purity (>99%).[8]
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Aryl Halide | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate | [8] |
| Boronic Acid | 4-phenoxybenzeneboronic acid | |
| Catalyst | Tetrakis(triphenylphosphine)palladium | |
| Reaction Time | Up to 24 hours in some described routes. | |
| Yield | A one-pot process yields an intermediate at 61.7%. | [8] |
| Purity | Chemical and optical purity >=99% for the one-pot process. | [8] |
Application 4: Synthesis of a Lapatinib Intermediate
Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of breast cancer. The Suzuki coupling is employed to connect the quinazoline core to a furan moiety.
Experimental Protocol:
This protocol describes the coupling of a halo-quinazoline derivative with a formyl-furylboronic acid.
-
Reaction Setup: In a suitable reaction flask, dissolve 6-iodoquinazolin-4-one derivative (1.0 eq) and 5-formyl-2-furylboronic acid (1.1 eq) in a solvent such as THF or a mixture of THF and water.
-
Catalyst and Base: Add a palladium catalyst, for example, palladium on carbon (Pd/C), and a base like potassium carbonate.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. Remove the solvent under reduced pressure. The residue can be purified by crystallization or column chromatography to give the desired aldehyde intermediate.[10]
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Aryl Halide | 6-iodoquinazolin-4-one derivative | [9] |
| Boronic Acid | 5-formyl-2-furylboronic acid | [9] |
| Catalyst | Palladium on carbon | [9] |
| Yield | 96% for the Suzuki coupling step. | [9] |
Workflow for Pharmaceutical Intermediate Synthesis using Suzuki Coupling
The following diagram illustrates a general workflow for the synthesis and purification of a pharmaceutical intermediate using a Suzuki coupling reaction.
These application notes demonstrate the pivotal role of the Suzuki-Miyaura cross-coupling reaction in the efficient synthesis of key pharmaceutical intermediates. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the streamlined production of complex molecules with high yields and purity.
References
- 1. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 2. New method for preparing ibrutinib and key intermediate of ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. In the realm of polymer chemistry, these methods have become indispensable for the synthesis of well-defined conjugated polymers and other advanced polymeric materials. These materials are at the forefront of innovations in organic electronics, sensor technology, and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of polymers using various palladium-catalyzed cross-coupling reactions.
General Principles
Palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of catalyst, ligands, base, and solvent is crucial for achieving high molecular weight polymers with controlled properties.[3] Polymerization can proceed through two primary mechanisms: step-growth polymerization, where monomers react to form dimers, trimers, and eventually long polymer chains, and chain-growth (catalyst-transfer) polymerization, where a catalyst/initiator complex sequentially adds monomers, allowing for greater control over molecular weight and dispersity.[2][4][5][6]
Key Palladium-Catalyzed Polymerization Reactions
Several palladium-catalyzed cross-coupling reactions are widely used for polymer synthesis. The most prominent include:
-
Suzuki Polycondensation: Couples organoboron compounds with organic halides. It is valued for its use of relatively stable and environmentally benign organoboron reagents.[1][7][8]
-
Stille Polycondensation: Involves the reaction of organotin compounds with organic halides. It is known for its tolerance to a wide variety of functional groups.[9][10]
-
Sonogashira Polycondensation: Forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]
-
Kumada Catalyst-Transfer Polycondensation: A chain-growth polymerization that utilizes a Grignard reagent and an organic halide, often with a nickel or palladium catalyst, to produce polymers with low dispersity.[13][14][15]
-
Buchwald-Hartwig Polycondensation: Forms carbon-nitrogen bonds, enabling the synthesis of polyanilines and other nitrogen-containing polymers.[16][17][18]
Data Presentation: Comparison of Polymerization Methods
The following tables summarize typical quantitative data for different palladium-catalyzed polymerization methods, providing a basis for comparison.
Table 1: Suzuki Polycondensation Data
| Monomers | Catalyst System | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| Fluorene-based diboronic acid and dibromide | Pd(OAc)2 / dppf | 5.5 - 16.7 | 1.56 - 2.61 | >90 | [19][20] |
| Triolborate-type fluorene monomer | Pd2(dba)3 / t-Bu3P / ArI | 10 - 69.4 | 1.24 - 1.38 | >95 | [21][22] |
| Carbazole-based diboronic ester and dibromide | Pd(PPh3)4 | 10 - 25 | 1.5 - 2.5 | 85-95 | [1] |
Table 2: Stille Polycondensation Data
| Monomers | Catalyst System | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| Distannylthiophene and dibromobenzothiadiazole | Pd(PPh3)4 | >30 | ~2.0 | >90 | [10] |
| Bithiophene and thiophene sulfone monomers | Pd2(dba)3 / AsPh3 | ~34 | ~1.1 | >90 | [9] |
| Fused electron donor and acceptor monomers | Pd(PPh3)4 | 15 - 40 | 1.8 - 2.5 | 80-95 | [10] |
Table 3: Sonogashira Polycondensation Data
| Monomers | Catalyst System | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| Diiodobenzene and phenylacetylene | Pd(0)-PMMA | - | - | up to 100 | [23] |
| Aryl diiodides and phenylacetylene | Dipyrimidyl-palladium complex | - | - | High | [11] |
| Aryl iodides and terminal alkynes | PdNPs on pectin | - | - | 87-96 | [24] |
Table 4: Kumada Catalyst-Transfer Polycondensation Data
| Monomer | Catalyst System | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| 2-bromo-5-chloromagnesio-3-hexylthiophene | Ni(IPr)(acac)2 | up to 350 | <1.5 | High | [13] |
| 7-bromo-9,9-dialkylfluorenylmagnesium chloride | Ni(acac)2 / L2 | up to 91.1 | <1.3 | High | [14] |
| Thiophene derivatives with thioalkyl chains | Ni(dppp)Cl2 | 10 - 20 | 1.2 - 1.5 | High | [15] |
Experimental Protocols
Protocol 1: Suzuki Polycondensation for Polyfluorene Synthesis
This protocol is adapted from procedures for the synthesis of polyfluorenes via a step-growth AA/BB type Suzuki polycondensation.[7][19]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer A)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
To a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), Pd(OAc)2 (0.02 eq), and dppf (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene to the flask to dissolve the monomers and catalyst.
-
In a separate flask, prepare a 2 M aqueous solution of K2CO3 and degas by bubbling with argon for 30 minutes.
-
Add the K2CO3 solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Cool the reaction to room temperature and pour the mixture into a rapidly stirring solution of methanol/water (1:1 v/v) to precipitate the polymer.
-
Filter the polymer and wash with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.
Protocol 2: Stille Polycondensation for Polythiophene Synthesis
This protocol is a general procedure for the synthesis of polythiophenes.[9][10]
Materials:
-
2,5-Bis(trimethylstannyl)thiophene (Monomer A)
-
2,5-Dibromo-3-hexylthiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Toluene or DMF
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk flask, dissolve 2,5-bis(trimethylstannyl)thiophene (1.0 eq) and 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous, degassed toluene.
-
Add Pd(PPh3)4 (0.01-0.02 eq) to the solution.
-
Degas the solution with argon for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum.
Protocol 3: Kumada Catalyst-Transfer Polycondensation for Poly(3-hexylthiophene) (P3HT) Synthesis
This protocol describes a chain-growth polymerization for the synthesis of well-defined P3HT.[13][14]
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride in THF
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) or Ni(IPr)(acac)2
-
Anhydrous THF
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a dry Schlenk flask under argon, add 2,5-dibromo-3-hexylthiophene.
-
Cool the flask to 0 °C and add tert-butylmagnesium chloride in THF dropwise to form the Grignard reagent (2-bromo-5-chloromagnesio-3-hexylthiophene). Stir for 1 hour at room temperature.
-
In a separate Schlenk flask, dissolve the catalyst (e.g., Ni(IPr)(acac)2, 1 mol%) in anhydrous THF.
-
Add the monomer solution to the catalyst solution at room temperature.
-
Stir the polymerization mixture for the desired time (e.g., 1-2 hours). The reaction progress can be monitored by GPC.
-
Quench the polymerization by adding 1 M HCl.
-
Precipitate the polymer in methanol, filter, and wash with methanol.
-
Dry the polymer under vacuum.
Visualizations
The following diagrams illustrate key aspects of palladium-catalyzed polymerization.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for polymer synthesis.
Caption: Relationship between polymerization types and methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What’s the Difference Between Step-Growth and Chain-Growth Polymerization? [eureka.patsnap.com]
- 5. pediaa.com [pediaa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Industrial Scale-Up of Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and substituted biphenyl structures.[1][2] First reported by Akira Suzuki in 1979, its significance in industrial applications, especially in the synthesis of pharmaceuticals and fine chemicals, is immense, a fact recognized by the 2010 Nobel Prize in Chemistry.[1] The reaction's popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3][4]
However, transitioning a Suzuki coupling from a laboratory benchtop (milligram to gram scale) to an industrial setting (multi-kilogram scale) presents a unique set of challenges.[5] These include ensuring consistent yield and purity, managing reaction exotherms for safety, optimizing catalyst efficiency to control costs, and meeting stringent regulatory requirements for product purity, particularly concerning residual palladium levels.[6][7] This document provides a detailed guide to the critical considerations, protocols, and data necessary for the successful and safe scale-up of Suzuki-Miyaura coupling reactions.
Key Scale-Up Considerations
Successful industrial scale-up requires a systematic approach, focusing on several key parameters that can dramatically influence the reaction's outcome, safety, and cost-effectiveness.
Catalyst System Selection
The choice of the palladium catalyst and associated ligands is paramount. While palladium is the most common metal, alternatives like nickel are gaining traction for their lower cost.[1][2]
-
Catalyst Source (Precursor): Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] For large-scale operations, air- and moisture-stable pre-catalysts, such as palladacycles or complexes with specialized phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2), are often preferred for their ease of handling and consistent activity.[8]
-
Ligands: Ligands stabilize the active Pd(0) species, enhance its reactivity, and influence the reaction scope. Electron-rich and bulky phosphine ligands are highly effective, but their cost and potential for intellectual property issues can be a concern.[9] Ligand-less systems or heterogeneous catalysts are attractive alternatives where feasible.[6]
-
Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity.[2] However, their removal from the final product can be challenging and costly.[10] Heterogeneous catalysts, such as palladium on carbon (Pd/C), are easily separated by filtration, simplifying purification and enabling catalyst recycling.[2][6] This makes them a greener and often more cost-effective option for industrial processes.[11]
-
Catalyst Loading: A primary goal during scale-up is to minimize catalyst loading (often expressed in mol %) to reduce costs and the burden of palladium removal.[7][9] High turnover numbers (TON) are desirable.[8] Catalyst loading can often be reduced from several mol % at the lab scale to well below 0.5 mol % in an optimized industrial process.[7][9]
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics, impurity profiles, work-up procedures, and overall process safety and sustainability.
-
Solvents: While traditional solvents like 1,4-dioxane, DMF, and toluene are effective, their toxicity and environmental impact have led to a search for greener alternatives.[6][12] Solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), and even aqueous systems are increasingly employed.[12][13] The solvent must be able to dissolve the reactants and maintain an appropriate reaction temperature. The stability of starting materials in the chosen solvent system is a critical factor to evaluate, as decomposition can lead to low yields and complex impurity profiles.[14]
-
Bases: The base plays multiple roles: it facilitates the crucial transmetalation step and activates the palladium catalyst.[1] Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common due to their low cost, high reactivity, and ease of removal during aqueous work-up.[15] The choice of base can significantly alter reaction kinetics and even the rate-determining step of the catalytic cycle.[16]
Process Safety and Thermal Hazards
Palladium-catalyzed coupling reactions are known to be exothermic.[17] While this may not be apparent at a small scale, the heat generated during a large-scale reaction can accumulate rapidly if not properly managed, leading to a thermal runaway.[5][18]
-
Exothermicity: The heat of reaction (ΔH) for Suzuki couplings can be significant. For example, a reaction in 9:1 dioxane/water can have a ΔH of -372.8 kJ/mol, leading to an adiabatic temperature rise (ΔT_ad) of 131.5 °C.[18]
-
Calorimetry Studies: It is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat evolution profile, maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.[5][18]
-
Control Strategies: To manage exotherms, strategies such as controlled (slow) addition of a limiting reagent, efficient reactor cooling, or using a semi-batch process are often employed.[10] The reaction should be operated at a temperature well below the onset of any thermal decomposition.[18]
Work-up and Product Purification
The purification strategy must be robust, scalable, and capable of consistently delivering the final product with the required purity. A key challenge is the removal of the residual palladium catalyst to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).
-
Common Impurities: Typical impurities include unreacted starting materials, homo-coupled byproducts, and protodeborylated arenes.[19]
-
Purification Techniques: Standard methods include aqueous workup to remove inorganic salts, filtration, crystallization, and column chromatography.[19][20] For industrial scale, crystallization is the preferred method for its efficiency and cost-effectiveness.[19]
-
Palladium Removal (Scavenging): If residual palladium levels are too high after initial purification, specific scavenging techniques are required. These include treatment with activated carbon, silica-based metal scavengers (e.g., SiliaMetS® Thiol, DMT), or chemical treatment.[4][21] For instance, treating a reaction mixture with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to reduce palladium content from several thousand ppm to below 100 ppm.[4]
Data Presentation
Table 1: Comparison of Catalyst Systems for Industrial Suzuki Coupling
| Catalyst Type | Examples | Advantages | Disadvantages | Scale-Up Considerations |
| Homogeneous | Pd(PPh₃)₄, Pd(OAc)₂, Buchwald/Hartwig Precatalysts | High activity and selectivity, well-defined mechanism, good substrate scope.[2][9] | Difficult and costly to remove from product, potential for ligand-related IP issues.[9][10] | Requires dedicated, often expensive, palladium scavenging steps. Catalyst cost can be high. |
| Heterogeneous | Pd/C, Pd on other supports (e.g., silica, polymers) | Easy to separate via filtration, recyclable, lower risk of product contamination, often cheaper.[2][6] | Can have lower activity, potential for metal leaching into the reaction mixture. | Catalyst recycling protocols must be validated. Leaching studies are necessary. |
| Nickel-Based | NiCl₂(dppp), Ni(COD)₂ | Significantly lower cost than palladium, effective for challenging substrates (e.g., aryl chlorides).[1][2] | Often requires higher temperatures, catalyst can be more sensitive, potential toxicity concerns.[2] | Process optimization may be more complex. Nickel's toxicity profile must be considered for APIs. |
Table 2: Common Solvents and Bases in Suzuki Coupling Scale-Up
| Reagent Type | Examples | Properties & Considerations | Green Chemistry Perspective |
| Solvents | Toluene, 1,4-Dioxane, DMF, THF | Good solubility for many substrates, well-established in literature. | Toluene is a common process solvent. Dioxane, DMF are undesirable due to toxicity.[6] |
| 2-MeTHF, CPME, Ethanol/Water, i-PrOAc | Greener alternatives with better safety and environmental profiles.[12][13] | Preferred for modern, sustainable processes. Aqueous systems are highly desirable. | |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Strong bases, widely available, low cost. Cs₂CO₃ is highly effective but more expensive. | Simple inorganic bases are preferred over organic amines.[6] |
| K₃PO₄ | Often used for challenging couplings, effective at lower temperatures. | A common and effective choice for a wide range of substrates. | |
| Organic Bases (e.g., Et₃N) | Generally avoided in large-scale operations due to difficulties in removal. | Not recommended; inorganic alternatives are superior for process efficiency.[6] |
Table 3: Case Studies of Industrial Suzuki Coupling Reactions
| Product/Intermediate | Scale | Catalyst System | Solvent / Base | Yield | Key Finding/Reference |
| CI-1034 Intermediate | 80 kg | Not specified | Not specified | 95% | Demonstrates the scalability and high yield achievable in pharmaceutical manufacturing.[1] |
| OSU 6162 Intermediate | 200 kg | Not specified | Toluene / Carbonate | 92-94% | Changing from THF/hydroxide to toluene/carbonate significantly reduced catalyst requirements.[22] |
| Lanabecestat | 100 kg | 0.15 mol % Pd(AmPhos)₂Cl₂ | Ethanol / Water / K₂CO₃ | >90% | Use of a diethanolamine boronic ester improved the process and palladium purging.[7] |
| Biaryl API | 60 kg | 1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium | Optimized "green" solvent | >90% (doubled) | Solvent selection based on starting material stability was critical to improving yield from <45% to >90%.[14] |
| PBRM Intermediate | Multi-gram | Pd/C | Water | Not specified | Use of Pd/C in water improved product purity and the environmental impact of the process.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling (Gram Scale)
Note: This is a general guideline. All reactions, especially on a larger scale, must be preceded by a thorough safety assessment and risk analysis.
-
Vessel Preparation: An appropriately sized reactor vessel is oven-dried and allowed to cool under a nitrogen atmosphere. The vessel is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and nitrogen inlet/outlet.
-
Reagent Charging: The aryl halide (1.0 eq.), the boronic acid or ester (1.05-1.2 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., XPhos-Pd-G3, 0.1-0.5 mol %) are charged to the reactor.[23]
-
Inerting: The vessel is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere. This is critical as oxygen can lead to catalyst deactivation and side reactions.[24]
-
Solvent Addition: The degassed solvent (e.g., 2-MeTHF/water mixture) is added via cannula or a pump. The mixture is stirred to ensure homogeneity.
-
Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 60-80 °C) with stirring. The reaction progress is monitored by a suitable analytical method (e.g., HPLC, UPLC) until the consumption of the limiting starting material is complete.
-
Cooling: Once complete, the reaction is cooled to room temperature before proceeding to the work-up.
Protocol 2: General Protocol for Post-Reaction Work-up and Palladium Removal
-
Phase Separation: If an aqueous/organic solvent system was used, the layers are separated. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.
-
Filtration: The organic phase is filtered through a pad of celite to remove insoluble inorganic salts and any precipitated palladium black.[19]
-
Aqueous Washes: The organic phase is washed sequentially with water and then brine to remove residual base and other water-soluble impurities.
-
Palladium Scavenging (if required): If palladium levels are high, a scavenger is used. For example, the organic solution is stirred with a silica-based metal scavenger (e.g., 5-10 wt% SiliaMetS Thiol) for several hours at room temperature or slightly elevated temperature, followed by filtration.[21]
-
Solvent Swap & Crystallization: The solvent is distilled off, potentially being replaced by a solvent more suitable for crystallization (e.g., isopropanol, ethanol). The product is crystallized by cooling the solution, potentially with the addition of an anti-solvent.
-
Isolation and Drying: The solid product is isolated by filtration, washed with cold solvent, and dried under vacuum to a constant weight. The final product is analyzed for purity and residual palladium content.
Visualizations
Catalytic Cycle and Workflows
// Inputs and Outputs r1x [label="Aryl Halide (R¹-X)"]; r2by2 [label="Boronic Acid (R²-B(OH)₂)"]; base [label="Base (e.g., K₂CO₃)"]; product [label="Product (R¹-R²)"];
r1x -> pdi [style=dashed]; r2by2 -> pdii [style=dashed]; base -> pdii [style=dashed, label="Facilitates"]; pdii -> product [style=dashed];
} dot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. silicycle.com [silicycle.com]
- 22. researchgate.net [researchgate.net]
- 23. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 24. sta.wuxiapptec.com [sta.wuxiapptec.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Methodology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical guidance for the application of microwave-assisted Suzuki coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing unsymmetrical biaryl compounds, which are prevalent in natural products, pharmaceuticals, and advanced materials.[1] Traditional methods often require long reaction times and elevated temperatures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this transformation, offering significant enhancements in efficiency by dramatically reducing reaction times from hours to minutes and frequently improving product yields.[2][3] Microwave heating provides rapid, uniform, and selective heating of the reaction mixture, leading to faster reaction rates and cleaner product profiles.[4][5][6][7]
Advantages of Microwave Irradiation in Suzuki Coupling
Microwave-assisted synthesis offers numerous advantages over conventional heating methods:[4][6][7][8]
-
Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times, often from hours to minutes.[3][5]
-
Improved Yields: Higher product yields are often observed due to reduced side product formation.[6]
-
Enhanced Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification.[5][6]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in significant energy savings compared to conventional heating of an oil bath.[4][6]
-
Greener Chemistry: The methodology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of more environmentally benign solvents.[4][5]
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary steps are:[9][10][11][12]
-
Oxidative Addition: A palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate.[9][11][12]
-
Transmetalation: In the presence of a base, the organoboron compound (R'-BY₂) transfers its organic group to the palladium(II) complex.[9][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (R-R'), regenerating the palladium(0) catalyst.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Microwave-Assisted Suzuki Coupling Protocols
The following table summarizes various reaction conditions for microwave-assisted Suzuki coupling, highlighting the versatility of this methodology.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| 1 | 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 98 | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / Aphos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 120 | 15 | 95 | [2] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / Aphos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 120 | 15 | 92 | [2] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / Aphos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 130 | 20 | 88 | [2] |
| 5 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) / Aphos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 120 | 15 | 98 | [2] |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | THF/H₂O | 100 | 15 | 81 | [13] |
| 7 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ (3) | Toluene/H₂O/EtOH (4:2:1) | 120 | 10 | >98 | [3] |
Experimental Protocols
Caption: A generalized workflow for performing a microwave-assisted Suzuki coupling reaction.
This protocol is adapted from the synthesis of biaryls using a novel pyridine-pyrazole/Pd(II) catalyst in an aqueous medium.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.001 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL glass microwave vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), KOH (2.0 mmol), and the pyridine-pyrazole/Pd(II) complex (0.4 mg, 0.001 mmol).
-
Add ethanol (1 mL) and water (1 mL) to the vial, followed by a magnetic stir bar.
-
Seal the vessel by capping with a Teflon septum fitted in an aluminum crimp top.
-
Place the vial into the microwave cavity.
-
Irradiate the reaction mixture with 60 W of microwave power, ramping the temperature from room temperature to 120 °C.
-
Once 120 °C is reached, hold the reaction mixture at this temperature for 2 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is a general guideline for the efficient synthesis of biaryl and heteroaryl compounds using a Pd(OAc)₂/Aphos catalyst system.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Aphos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), aryl or heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Aphos ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-25 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. mdpi.com [mdpi.com]
Application Notes: Continuous Flow Suzuki Coupling for API Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Flow Chemistry for Modern API Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2][3] Traditionally performed in batch reactors, the pharmaceutical industry is increasingly adopting continuous flow chemistry to overcome the limitations of batch processing.[3][4]
Continuous flow manufacturing offers significant advantages, including enhanced safety, improved process control, higher yields, and greater consistency.[4][5][6][7] By performing reactions in small-volume, temperature-controlled reactors, issues such as poor heat transfer and localized concentration gradients are minimized.[6][7] This leads to cleaner product profiles, reduced reaction times, and simplified scale-up from laboratory to production scale.[4][5][8] For the synthesis of complex APIs, flow chemistry provides a pathway to more efficient, sustainable, and cost-effective manufacturing.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9][10][11] The process consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.[9][11]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.[9][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10][11]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²\n(Biaryl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for inputs/outputs ArylHalide [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Organoboron [label="R²-B(OR)₂\n(Organoboron)", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Product)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#4285F4", arrowhead=normal]; ArylHalide -> OxAdd [color="#4285F4", arrowhead=normal]; OxAdd -> PdII_Aryl [label=" ", color="#4285F4", arrowhead=normal]; PdII_Aryl -> Transmetal [color="#EA4335", arrowhead=normal]; Organoboron -> Transmetal [color="#EA4335", arrowhead=normal]; Base -> Transmetal [color="#EA4335", arrowhead=normal, style=dashed]; Transmetal -> PdII_Biaryl [label=" ", color="#EA4335", arrowhead=normal]; PdII_Biaryl -> RedElim [color="#34A853", arrowhead=normal]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#34A853", arrowhead=normal]; RedElim -> Product [color="#34A853", arrowhead=normal]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Continuous Flow Synthesis
General Workflow for Continuous Flow Suzuki Coupling
A typical continuous flow setup involves pumping reagent streams through a heated reactor, which can be a simple coil or a packed-bed column containing a heterogeneous catalyst.[1] The precise control over residence time, temperature, and stoichiometry allows for rapid reaction optimization and high throughput.[4][8]
// Connections A -> PumpA; B -> PumpB; C -> PumpC; PumpA -> Mixer; PumpB -> Mixer; PumpC -> Mixer; Mixer -> Reactor; Reactor -> BPR; BPR -> Analysis; Analysis -> Collection; } enddot Caption: General experimental workflow for a continuous flow Suzuki coupling.
Protocol 1: Homogeneous Catalysis in a Coil Reactor
This protocol describes the synthesis of a biaryl intermediate using a homogeneous palladium catalyst in a simple tube reactor. This setup is ideal for initial screening and process optimization.[13]
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Bromoanisole | ReagentPlus®, 99% | Sigma-Aldrich | |
| Phenylboronic Acid | ≥97.0% | Sigma-Aldrich | |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous | Fisher Scientific | |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | |
| Water | Deionized | In-house | Degassed before use |
Experimental Setup:
-
Solution A: Dissolve 4-bromoanisole (e.g., 0.5 M) and Pd(PPh₃)₄ (e.g., 1 mol%) in a 3:1 mixture of 1,4-dioxane and water.
-
Solution B: Dissolve phenylboronic acid (e.g., 0.6 M, 1.2 equiv) and K₂CO₃ (e.g., 1.0 M, 2.0 equiv) in a 3:1 mixture of 1,4-dioxane and water.
-
System Priming: Prime two separate syringe pumps and their corresponding lines with the solvent mixture.
-
Reaction Initiation: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into a T-mixer.
-
Reaction Execution: The combined stream flows through a PFA or stainless steel tube reactor (e.g., 10 mL volume) immersed in a heated oil bath (e.g., 100 °C). This corresponds to a residence time of 10 minutes.
-
Pressure Control: A back pressure regulator (e.g., 100 psi) is used to prevent solvent boiling.
-
Collection: The output from the reactor is cooled and collected. Samples are taken for analysis after the system reaches a steady state (typically after 3-5 residence times).
Quantitative Data (Illustrative)
| Parameter | Value |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Temperature | 100 °C |
| Conversion (HPLC) | >99% |
| Isolated Yield | ~95% |
| Throughput | ~1.1 g/hour |
Protocol 2: Heterogeneous Catalysis in a Packed-Bed Reactor
Using an immobilized palladium catalyst in a packed-bed reactor simplifies product purification by eliminating the need to remove the catalyst from the product stream.[1][14] This approach is highly desirable for large-scale API manufacturing.[15]
Reaction: 3-Bromopyridine + Phenylboronic Acid → 3-Phenylpyridine
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Bromopyridine | 99% | Alfa Aesar | |
| Phenylboronic Acid | ≥97.0% | Sigma-Aldrich | |
| Heterogeneous Pd Catalyst | e.g., Pd on silica | PhosphonicS™ | Pre-packed in a column |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Used as the base |
| Ethanol/Water/DME | Various | In-house | Solvent system (e.g., 2:1:2) |
Experimental Setup:
-
Catalyst Column: A pre-packed column with a heterogeneous palladium catalyst is installed in a column heater.
-
Reagent Solution: Prepare a single stock solution containing 3-bromopyridine (0.5 M), phenylboronic acid (0.65 M), and DIPEA (1.0 M) in the chosen solvent system (e.g., ethanol/water/DME).[14]
-
System Priming: Prime a single HPLC pump and the system with the solvent.
-
Reaction Initiation: Pump the reagent solution through the heated catalyst column (e.g., 130 °C).[14]
-
Reaction Parameters: The flow rate is adjusted to control the residence time. For example, a flow rate of 0.100 mL/min might correspond to a residence time of 10 minutes.[14]
-
Collection & Analysis: The product stream exits the column, passes through a back pressure regulator, and is collected in fractions for analysis by LCMS.[14]
Quantitative Data (Based on Published Example)
| Parameter | Value | Reference |
| Flow Rate | 0.100 mL/min | [14] |
| Residence Time (Rt) | 10.0 min | [14] |
| Temperature | 130 °C | [14] |
| Conversion (LCMS) | >94% | [14] |
| Throughput | ~0.4 g/hour | [14] |
| Catalyst Stability | Maintained high conversion for >7 hours | [14] |
Conclusion and Outlook
Continuous flow Suzuki coupling represents a powerful and enabling technology for modern API manufacturing.[5] The enhanced control over reaction parameters leads to improved safety, higher product quality, and increased efficiency.[4][5][7] Both homogeneous and heterogeneous catalytic systems can be effectively implemented in flow, with packed-bed reactors offering significant advantages for catalyst retention and product purification.[1][15] As the pharmaceutical industry continues to embrace process intensification and green chemistry, the adoption of continuous flow methodologies for critical transformations like the Suzuki-Miyaura coupling will undoubtedly become more widespread.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asynt.com [asynt.com]
- 5. scllifesciences.com [scllifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vapourtec.com [vapourtec.com]
- 15. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligandless Suzuki Coupling: A Practical Guide to Experimental Setup and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and experimental setups for conducting ligandless Suzuki-Miyaura cross-coupling reactions. This powerful and versatile carbon-carbon bond-forming reaction is widely used in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals. The elimination of phosphine ligands offers significant advantages, including reduced cost, simplified product purification, and often milder, more environmentally friendly reaction conditions.
Core Concepts and Advantages
The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1] While traditionally reliant on phosphine ligands to stabilize the palladium catalyst, "ligandless" protocols have emerged as highly efficient alternatives.[2] These systems are believed to involve the in-situ formation of catalytically active palladium nanoparticles or highly active, coordinatively unsaturated palladium species.
The primary advantages of employing a ligandless Suzuki coupling approach include:
-
Cost-Effectiveness: The elimination of expensive and often air-sensitive phosphine ligands significantly reduces the overall cost of the reaction.[3]
-
Simplified Purification: The absence of phosphorus-containing byproducts simplifies the purification of the desired product.
-
Milder Reaction Conditions: Many ligandless protocols can be performed at room temperature and are compatible with aqueous solvent systems, enhancing the "green" credentials of the synthesis.[4][5][6]
-
High Efficiency: These systems can be highly active, often requiring very low catalyst loadings (e.g., parts per million), leading to high turnover numbers.[2]
Experimental Overview
A typical ligandless Suzuki coupling experiment involves the straightforward mixing of an aryl halide, an arylboronic acid, a base, and a palladium catalyst in a suitable solvent. The reaction can often be conducted in glassware open to the atmosphere.[6][7]
Below is a generalized workflow for a ligandless Suzuki coupling reaction:
Comparative Reaction Conditions
The following tables summarize various reported conditions for ligandless Suzuki coupling reactions, providing a basis for comparison and selection of an appropriate starting point for your specific substrates.
Table 1: Palladium Acetate [Pd(OAc)₂] Catalyzed Reactions
| Aryl Halide/Triflate | Boronic Acid/Ester | Base (equiv.) | Solvent | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Bromonaphthalene | Phenylboronic Acid | K₂CO₃ (3) | Methanol | 0.2 - 2 | Reflux | - | 80 | [7] |
| 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ (3) | Methanol | 0.5 | Reflux | - | 98 | [7] |
| 4-Bromobenzoic acid | Phenylboronic Acid | K₂CO₃ (3) | Water | 0.5 | 65 | - | 95 | [7] |
| Aryl Bromides | Arylboronic Acids | - | Water Extract of Banana | - | RT | 5-90 min | Good | [2] |
| Aryl Bromides/Iodides | Aryl- & Vinylboronic Acids | - | Water | - | - | - | High | [8] |
Table 2: Palladium Chloride [PdCl₂] Catalyzed Reactions
| Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | Reference |
| Aryl Halides | Arylboronic Acids | Na₂SO₄ | Water | - | RT | - | Excellent | [5] |
| Aryl Bromides | Arylboronic Acids | - | Toluene | - | - | - | High | [3] |
| Aryl Bromides | Arylboronic Acids | - | Water/Ethanol | - | - | - | High | |
| Aryl Bromides | Phenylboronic Acid | Cs₂CO₃ (2.5) | 1,4-Dioxane/Water | 0.1 | 85 | Overnight | - |
Table 3: Heterogeneous Palladium on Carbon (Pd/C) Catalyzed Reactions
| Aryl Halide/Triflate | Boronic Acid | Base | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| Aryl Bromides & Triflates | Arylboronic Acids | None | Aqueous Media | Pd/C | RT | - | Excellent | [4] |
| Aryl Bromides | Phenylboronic Acid | - | - | Pd/C | - | - | - | [3] |
Detailed Experimental Protocols
Protocol 1: General Procedure using Pd(OAc)₂ in Methanol
This protocol is adapted from a general method for the coupling of aryl bromides with arylboronic acids.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Methanol (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add methanol (5-10 mL) to the flask.
-
Add palladium(II) acetate (0.5 mol%).
-
Fit the flask with a condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture vigorously and heat to reflux. The reaction can be performed open to the atmosphere.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Protocol 2: General Procedure using Pd/C in Aqueous Media at Room Temperature
This protocol is a mild and environmentally friendly procedure utilizing a heterogeneous catalyst.[4]
Materials:
-
Aryl bromide or triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
10% Palladium on activated carbon (Pd/C) (e.g., 1-2 mol% of Pd)
-
Water or other aqueous media (5 mL)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial or flask, combine the aryl bromide or triflate (1.0 mmol) and the arylboronic acid (1.1 mmol).
-
Add the Pd/C catalyst.
-
Add the aqueous solvent (5 mL).
-
Stir the mixture vigorously at room temperature. The reaction can be run under aerobic conditions.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. The catalyst can often be recovered and reused.[4]
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product as needed by standard methods (column chromatography, recrystallization).
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Conclusion
Ligandless Suzuki-Miyaura coupling reactions offer a practical, efficient, and often more sustainable approach to the synthesis of biaryl compounds and other important molecular scaffolds. The protocols provided herein serve as a valuable starting point for researchers in organic synthesis and drug development. The simplicity of the experimental setup, coupled with the mild reaction conditions and reduced cost, makes this methodology an attractive alternative to traditional ligand-supported systems. As with any reaction, optimization of the specific substrates, base, solvent, and catalyst loading may be necessary to achieve optimal results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Item - Ligand-Free SuzukiâMiyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development, where the construction of complex molecules containing heteroaryl moieties is paramount for modulating pharmacological properties.[3][4] Heteroaryl boronic acids are key building blocks in this context; however, their reactivity can be unpredictable, presenting significant synthetic challenges.[2]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with a focus on heteroaryl boronic acids. Included are detailed protocols, a summary of reaction conditions, and troubleshooting advice to enable researchers to develop robust and efficient synthetic methodologies.
Key Factors Influencing Reactivity
The success of a Suzuki coupling reaction involving heteroaryl boronic acids is a delicate balance between the desired coupling and potential side reactions. Several factors influence the outcome:
-
Electronic Nature of the Heterocycle : The electronic properties of the heteroaryl ring significantly impact reactivity.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging coupling partners. The electron-withdrawing nature of the heterocycle can slow down the crucial transmetalation step in the catalytic cycle. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[2]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to decomposition, particularly through protodeboronation.[2]
-
-
Protodeboronation : This is the most significant side reaction, where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of the corresponding unsubstituted heteroarene.[2][5] Heteroaryl boronic acids are particularly prone to this side reaction.[5] To mitigate this, an excess of the boronic acid is often used.[6]
-
Nature of the Boron Reagent : To enhance stability and reduce protodeboronation, heteroaryl boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates.[6][7][8] While boronic esters exhibit greater stability, the active transmetalating species during the coupling is not always clear.[9]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of heteroaryl boronic acids, providing a starting point for reaction optimization. Direct comparison of yields can be misleading as they are highly dependent on the specific substrates and reaction conditions used.
| Heteroaryl Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Quinazolin-2-ylboronic acid | (Hetero)aryl halide | Not specified | Not specified | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 30-40 min | Not specified | [1] |
| Heterocyclic boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 15 min | Not specified | [1] |
| Phenyl boronic acid | 3,5-Dibromopyridine | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | Site-selective | [3] |
| Phenyl boronic acid | 3,5-Dibromopyridine | Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | Not specified | Not specified | Site-selective | [3] |
| π-Rich neopentyl heteroarylboronic esters | Heteroaryl bromides/chlorides | Pd-CataCXium A-G3 (3) | - | TMSOK | Not specified | Not specified | ≤ 3 h | 81-89 | [7] |
| Hetero(aryl) boronic acids/esters | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | Not specified | 5-89 | [10] |
| Heteroaryl boronic acids | Vinyl chlorides | Pd(OAc)₂ | SPhos | CsF | Isopropanol | Not specified | Not specified | Varied | [11] |
| 5-Indole boronic acid | 2-Chloropyrazine | Not specified | SPhos | Not specified | Not specified | Not specified | Not specified | Excellent | [12] |
| Heteroaryl-2-boronic acids | Nitroaryl halides | Pd₂(dba)₃ (0.5) | XPhos (1.2) | Et₃N | THF/H₂O | 40 | 4 h | High | [13] |
| Thiopheneboronic acids | Aryl bromides | [PdCl(C₃H₅)]₂ | Tetraphosphine | Not specified | Not specified | Not specified | Not specified | Good | [14] |
| Furan-3-ylboronic acid | N-heteroaryl chlorides | Na₂PdCl₄ | Disulfonated dicyclohexylfluorenylphosphine | Not specified | Not specified | 100 | Not specified | Efficient | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a Heterocyclic Boronic Acid
This protocol is a general procedure for the microwave-assisted Suzuki coupling of a heterocyclic boronic acid with a heteroaryl halide.[1]
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
Heterocyclic boronic acid (1.6 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
1,4-Dioxane and deionized water (previously degassed)
-
Microwave reactor vials
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial, add the (hetero)aryl halide.
-
Add the heterocyclic boronic acid and cesium carbonate.
-
Add the palladium catalyst.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL and 2 mL respectively).
-
Seal the vial under an inert atmosphere (Nitrogen or Argon).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Esters
This protocol is designed for challenging heteroaryl-heteroaryl couplings, particularly for π-rich and π-deficient systems, using anhydrous conditions to minimize protodeboronation.[7]
Materials:
-
Heteroaryl bromide or chloride (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.1 equiv)
-
Pd-CataCXium A-G3 precatalyst (3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the heteroaryl halide, neopentyl heteroarylboronic ester, Pd-CataCXium A-G3 precatalyst, and TMSOK to a reaction vessel.
-
Add the anhydrous solvent followed by trimethyl borate.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring for approximately 3 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Suzuki-Miyaura coupling reactions, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low yield. What are the most common causes?
Low or incomplete conversion in Suzuki coupling reactions is a frequent issue that can often be attributed to one or more of the following factors:
-
Reagent Quality: The stability and purity of your reagents are paramount. Boronic acids are susceptible to degradation, and phosphine ligands can be oxidized.[1] Ensure you are using fresh or properly stored reagents.
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade under the reaction conditions, leading to reduced activity.[2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice can significantly impact the yield.
-
Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1]
-
Inappropriate Base Selection: The base plays a critical role in the activation of the boronic acid for transmetalation. The choice and amount of base can dramatically influence reaction rates and yields.[3]
Q2: How can I improve the quality of my reagents?
-
Boronic Acids: Boronic acids can undergo protodeboronation, especially when dealing with heteroaryl substrates.[1] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1]
-
Ligands: Phosphine ligands are prone to oxidation. Store them under an inert atmosphere and use fresh batches for your reactions.
-
Solvents and Bases: Ensure that your solvents are anhydrous (if required) and properly degassed. The purity of the base is also crucial for a successful reaction.
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A common sign of catalyst deactivation is the precipitation of palladium black. To prevent this:
-
Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the aggregation of the palladium catalyst. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.
-
Control the Temperature: While heating can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition.[4] If you observe the formation of palladium black, consider lowering the reaction temperature.[4]
Q4: What are the common side reactions in Suzuki coupling, and how can I minimize them?
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. To minimize this, use fresh, high-purity boronic acids or more stable boronic esters.[1]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[1]
-
Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. This can be promoted by certain bases or solvents. Consider screening different bases and ensure the reaction is run under a strictly inert atmosphere.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This workflow will guide you through a systematic approach to identifying the root cause of low yield in your Suzuki coupling reaction.
Guide 2: Optimizing Reaction Parameters
Once you have verified the quality of your reagents, the next step is to optimize the reaction conditions. The following tables provide a summary of how different parameters can affect the reaction yield.
Table 1: Comparison of Common Bases in Suzuki Coupling
The choice of base is critical and its effectiveness is highly dependent on the substrates, catalyst, and solvent.
| Base | Typical Conditions | Observations | Yield (%) |
| Na₂CO₃ | Pd(OAc)₂/PPh₃, DME, 80 °C | Often effective and widely used. | 85-95 |
| K₂CO₃ | Pd(PPh₃)₄, Toluene/H₂O, 100 °C | A common and robust choice.[3] | 90-98 |
| Cs₂CO₃ | Pd₂(dba)₃/XPhos, Dioxane, 100 °C | Effective for challenging couplings. | 88-97 |
| K₃PO₄ | Pd(OAc)₂/SPhos, Toluene, 100 °C | A strong base, often used with sterically hindered substrates. | 92-99 |
| NaOH | PdCl₂(dppf), DME/H₂O, 85 °C | Stronger base, can promote side reactions in some cases. | 75-90 |
| Et₃N | Pd(OAc)₂, DMAc/H₂O, 85 °C | Organic base, can be less effective than inorganic bases. | 60-80 |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.[3][5]
Table 2: Effect of Different Solvents on Suzuki Coupling
The solvent can influence catalyst stability, reagent solubility, and reaction selectivity.[6][7]
| Solvent System | Typical Catalyst/Base | Observations |
| Toluene/H₂O | Pd(PPh₃)₄ / K₂CO₃ | Biphasic system, good for a wide range of substrates. |
| Dioxane/H₂O | PdCl₂(dppf) / K₂CO₃ | Common for many Suzuki couplings, good solubility for many reagents. |
| DMF | Pd(OAc)₂ / Na₂CO₃ | Polar aprotic solvent, can be effective but may lead to side reactions. |
| THF | Pd/PtBu₃ / CsF | Can favor selective reaction at C-Cl over C-OTf in certain substrates.[6] |
| Acetonitrile (MeCN) | Pd/PtBu₃ / CsF | Can favor selective reaction at C-OTf over C-Cl in certain substrates.[6] |
Table 3: Impact of Catalyst Loading on Yield
Optimizing the catalyst loading can improve yield and reduce costs.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.0025 | 1 | ~95 |
| 0.05 | 1 | >99 |
| 0.1 | 1 | >99 |
| 1 | 0.5 | >99 |
| 2 | 0.5 | >99 |
Data from a study on the coupling of 4-bromoacetophenone and phenylboronic acid.[8][9][10]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting the reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Homocoupling in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the common side reaction of boronic acid homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a frequent challenge in Suzuki reactions, leading to the formation of symmetrical biaryl impurities, which complicates purification and reduces the yield of the desired cross-coupled product. This guide provides a systematic approach to identifying the root causes and implementing effective solutions.
Problem: Significant Formation of Boronic Acid Homocoupling Product
Potential Cause 1: Presence of Dissolved Oxygen
Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2][3]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the palladium catalyst.[4][5]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon).[4][5]
Experimental Protocols:
-
Inert Gas Sparge: Bubble an inert gas (e.g., Argon or Nitrogen) through the solvent for an extended period (at least 15-30 minutes) using a subsurface sparge, where the gas is introduced below the liquid's surface.[5][6][7]
-
Freeze-Pump-Thaw Cycles: For highly sensitive reactions, employ the freeze-pump-thaw method for solvent degassing. This involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three to five times for maximum effectiveness.[1][4][8][9][10]
Detailed Protocol: Freeze-Pump-Thaw Degassing [4][8][9][10]
-
Place the solvent in a Schlenk flask, filling it to no more than half its volume.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent completely. You will likely observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Potential Cause 2: Presence of Pd(II) Species
The use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) requires an initial reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[11]
Solutions:
-
Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
-
Add a Mild Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent to facilitate the formation of Pd(0) without interfering with the catalytic cycle.[5]
Experimental Protocol: Addition of a Mild Reducing Agent [5]
-
Add 1-2 equivalents of potassium formate to the reaction mixture before the addition of the palladium catalyst. This can help to reduce Pd(II) species to the active Pd(0) state.
Potential Cause 3: Suboptimal Reaction Parameters
The choice of ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homocoupling pathway.
Solutions:
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the approach of two boronic acid molecules to the palladium center.[12]
-
Base Optimization: The strength and concentration of the base are critical. A base that is too strong can lead to side reactions, while a base that is too weak may result in a sluggish reaction, allowing more time for homocoupling to occur. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and should be screened for optimal performance.[13][14][15]
-
Solvent Selection: The solvent system can affect the solubility of the reagents and the stability of the catalytic species. Common solvent systems include mixtures of an organic solvent (e.g., Dioxane, Toluene, THF) with water.[11]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (or its derivative) couple to form a symmetrical biaryl. This is an undesired byproduct as it consumes the starting material and can be difficult to separate from the desired cross-coupled product.[5]
Q2: How does oxygen promote homocoupling?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze a separate cycle that leads to the homocoupling of the boronic acid.[1][2][3] This is why performing the reaction under strictly anaerobic conditions is crucial.
Q3: Can the choice of boronic acid derivative affect the rate of homocoupling?
A3: Yes, the stability of the organoboron reagent is important. Boronic acids can be susceptible to decomposition. Using more stable derivatives such as pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[5]
Q4: I'm still observing homocoupling despite thorough degassing. What else can I try?
A4: If degassing alone is not sufficient, consider the following:
-
Switch to a Pd(0) precatalyst: This eliminates the in-situ reduction step that can contribute to homocoupling.[5]
-
Add a mild reducing agent: As mentioned in the troubleshooting guide, potassium formate can help maintain the palladium in its active Pd(0) state.[5]
-
Optimize your ligand: Try a bulkier, more electron-rich phosphine ligand like SPhos or RuPhos.[12]
-
Screen different bases and solvents: The optimal combination is often substrate-dependent. A systematic screening of these parameters can lead to a significant reduction in homocoupling.[13][14][15]
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize quantitative data from various studies to illustrate how different reaction parameters can influence the outcome of a Suzuki reaction, including the formation of the homocoupling byproduct.
Table 1: Comparison of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Li₂CO₃ | 1,4-Dioxane | 100 | 2 | Traces | [16] |
| 2 | Na₂CO₃ | 1,4-Dioxane | 100 | 2 | 65 | [16] |
| 3 | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 60 | [16] |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | 65 | [16] |
| 5 | NaOH | 1,4-Dioxane | 100 | 2 | 45 | [16] |
| 6 | KOH | 1,4-Dioxane | 100 | 2 | 52 | [16] |
Reaction Conditions: 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), [Pd(OAc)₂] (0.5 mol%), ligand (0.5 mol%), base (0.75 mmol), in 2 mL of solvent.
Table 2: Effect of Palladium Source on Product Conversion and Homocoupling
| Entry | Palladium Precursor | Conversion to Product (%) | Homocoupling (Ph-Ph) / Product Ratio (%) | Reference |
| 1 | [Pd(OAc)₂] | 65 | Traces | [16] |
| 2 | [PdCl₂(PhCN)₂] | 64 | 10 | [16] |
| 3 | [PdCl₂(cod)] | 74 | 27 | [16] |
| 4 | [Pd₂(dba)₃] | 21 | 11 | [16] |
Reaction Conditions: 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), palladium precursor (0.5 mol%), ligand (0.5 mol%), Cs₂CO₃ (0.75 mmol), in 2 mL of 1,4-dioxane at 100°C for 2h.
Table 3: Influence of Solvent on Homocoupling
| Entry | Solvent | Conversion to Product (%) | Homocoupling (Ph-Ph) / Product Ratio (%) | Reference |
| 1 | 1,4-Dioxane | 65 | Traces | [16] |
| 2 | THF | 55 | 25 | [16] |
| 3 | DMSO | 32 | 88 | [16] |
| 4 | DMF | 48 | 63 | [16] |
Reaction Conditions: 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), [Pd(OAc)₂] (0.5 mol%), ligand (0.5 mol%), Cs₂CO₃ (0.75 mmol), in 2 mL of solvent at 100°C for 2h.
Visualizations
The following diagrams illustrate the desired Suzuki cross-coupling catalytic cycle and the competing homocoupling side reaction, as well as a logical workflow for troubleshooting homocoupling issues.
Caption: Suzuki cycle vs. homocoupling pathway.
Caption: Troubleshooting workflow for homocoupling.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Technical Support Center: Overcoming Steric Hindrance in Suzuki Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with sterically hindered substrates?
A1: Steric hindrance poses a significant challenge to the Suzuki-Miyaura coupling by impeding key steps in the catalytic cycle. The primary reasons for low yields or reaction failure include:
-
Inefficient Oxidative Addition: Bulky groups on the aryl halide can block the palladium catalyst from inserting into the carbon-halogen bond.
-
Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, is often slowed by steric congestion around the metal.[1][2]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to promote the reaction with challenging substrates.[2]
Q2: How do bulky, electron-rich ligands facilitate the coupling of hindered substrates?
A2: Bulky, electron-rich ligands, such as Buchwald-type phosphines (e.g., XPhos, SPhos) and N-Heterocyclic Carbenes (NHCs), are crucial for overcoming steric barriers.[1][3] They enhance the reaction in several ways:
-
Promotion of Monoligated Species: Their steric bulk favors the formation of highly reactive, 14-electron monoligated palladium(0) species, which are more effective in oxidative addition with hindered aryl halides.[2]
-
Increased Electron Density: Being strong electron donors, these ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[4]
-
Acceleration of Reductive Elimination: The steric strain imposed by these bulky ligands on the palladium(II) intermediate helps to drive the final reductive elimination step, releasing the sterically congested biaryl product.[4][5][6]
Q3: My boronic acid appears to be decomposing under the reaction conditions. What can I do?
A3: Boronic acids, especially those that are electron-deficient or contain certain heteroatoms, can be unstable under basic Suzuki-Miyaura conditions, leading to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom). To mitigate this, consider the following strategies:
-
Use a Milder Base: Switching to a milder base like potassium fluoride (KF) can sometimes prevent decomposition.[7]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative. Common alternatives include:
-
Pinacol esters (BPin): More stable and less prone to protodeboronation.[7][8]
-
MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[7][9]
-
Potassium trifluoroborate salts (BF₃K): These salts are air-stable and robust, offering an excellent alternative to boronic acids.[7][9][10]
-
DABO boronates: Diethanolamine-complexed boronates are air-stable and can be used directly in the reaction.[11][12]
-
-
Use Anhydrous Conditions: For highly sensitive substrates, rigorously anhydrous conditions may be necessary.[7]
Q4: Is water always necessary for a Suzuki-Miyaura reaction?
A4: Not always, but it is often beneficial, especially when using inorganic bases like phosphates or carbonates. A small amount of water can help to dissolve the base and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[5][7] However, for substrates that are highly sensitive to protodeboronation, anhydrous conditions may be required.[7]
Troubleshooting Guide
Issue: Low to No Product Yield with Sterically Hindered Substrates
This guide provides a systematic workflow to diagnose and resolve common issues encountered when coupling sterically demanding partners.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Q&A
Question: I'm using a di-ortho-substituted aryl halide and seeing no conversion. I'm using Pd(PPh₃)₄. What should I change first?
Answer: The most critical factor is your catalyst and ligand system. Pd(PPh₃)₄ is often ineffective for sterically demanding couplings.[1][2]
-
Action: Switch to a catalyst system known for high performance with hindered substrates. The first and most impactful change should be the ligand.
-
Recommended Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos .[1]
-
Alternative Ligands: N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy for forming even tetra-ortho-substituted biaryls.[13][14][15]
-
Catalyst Precursor: Use a modern, well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species.[16][17][18][19]
-
Question: I've switched to XPhos ligand, but my yield is still low. What's the next step?
Answer: After the ligand, the base and solvent system are the next most important parameters to optimize.
-
Action 1: Evaluate the Base. The base activates the boronic acid for transmetalation. For hindered substrates, a stronger base may be required.[1]
-
Commonly Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.
-
For Very Hindered Systems: A stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[14]
-
-
Action 2: Evaluate the Solvent. The choice of solvent can influence catalyst activity and solubility of reagents.
Question: I'm coupling an electron-rich aryl chloride and the reaction is very slow. What should I do?
Answer: Electron-rich aryl chlorides are challenging substrates because the oxidative addition step is electronically disfavored and often slow.
-
Action 1: Increase Temperature. Raising the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[7]
-
Action 2: Ensure an Optimal Ligand is Used. This is a scenario where a highly electron-rich and bulky ligand is essential. Ligands like SPhos and XPhos are specifically designed to accelerate reactions with aryl chlorides.[20][21]
-
Action 3: Use an Efficient Precatalyst. A precatalyst that rapidly generates the active monoligated Pd(0) species is critical. Using a Buchwald precatalyst can be more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[17][22]
Quantitative Data Summary
The selection of the ligand and palladium source is critical for success. The tables below summarize the performance of various systems in challenging coupling reactions.
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | < 5 | [5] (Implied) |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 85 | [23] (General) |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 95 | (Example) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 92 | [21] (Example) |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 94 | [1] (General) |
| IPr (NHC) | Pd(OAc)₂ | t-BuOK | Dioxane | 100 | > 99 | [14] (Example) |
| Data is representative and compiled from multiple sources to illustrate general performance trends. Actual yields are substrate-dependent. |
Table 2: Effect of Palladium Precatalyst on Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst System | Ligand:Pd Ratio | Yield (%) |
| Pd(OAc)₂ (in-situ) | 0.8 : 1 | 44 |
| Pd(OAc)₂ (in-situ) | 1.2 : 1 | 84 |
| (allyl)Pd(XPhos)Cl | 1 : 1 | 91 |
| XPhos Palladacycle G3 | 1 : 1 | > 95 |
| Data adapted from a comparative study on palladium precatalysts, highlighting the superior performance of well-defined precatalysts over in-situ generated systems, especially at lower ligand ratios.[22] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is a robust starting point and should be optimized for specific substrates.
1. Reagent Preparation and Degassing:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent oxidation of the catalyst.[7][19]
-
Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
2. Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%) to the flask.[7]
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
4. Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Visual Guides: Mechanisms and Ligand Effects
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][7][24]
Role of Bulky Ligands in Reductive Elimination
Caption: Bulky ligands (e.g., XPhos) create steric strain, accelerating reductive elimination.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald Phosphine Ligands [merckmillipore.com]
- 21. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation in my Suzuki coupling reaction?
A1: Common indicators of catalyst deactivation include low or no product yield, incomplete conversion of starting materials, and the formation of significant amounts of side products, such as homocoupled products or dehalogenated starting materials.[1][2] Visually, the formation of a black precipitate, commonly known as palladium black, is a strong indication of catalyst decomposition.[3]
Q2: My reaction mixture turned black, and the reaction stalled. What does this signify?
A2: The formation of a black precipitate (palladium black) indicates the agglomeration of the active Pd(0) catalyst into an inactive state.[3] This can be caused by several factors, including exposure to oxygen, high reaction temperatures, or an insufficient ligand-to-palladium ratio, which leaves the palladium center coordinatively unsaturated and prone to aggregation.[1][4]
Q3: Why is degassing the solvent and reaction mixture so critical for catalyst stability?
A3: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands, which are essential for stabilizing the catalyst.[1] This oxidative degradation leads to a loss of catalytic activity. Rigorous degassing by sparging with an inert gas (like argon or nitrogen) or using freeze-pump-thaw cycles is crucial to remove dissolved oxygen and prevent these deactivation pathways.[1]
Q4: Can the choice of base impact catalyst stability and activity?
A4: Yes, the base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation.[1][5] However, the choice and purity of the base are important. Some bases can be too aggressive, leading to side reactions or catalyst degradation. The effectiveness of a base is often dependent on the solvent and substrates used, so screening different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be necessary.[1][6]
Q5: How do phosphine ligands contribute to catalyst stability, and what are their potential drawbacks?
A5: Phosphine ligands stabilize the palladium catalyst by coordinating to the metal center, which increases electron density and facilitates key steps like oxidative addition.[7][8] Bulky and electron-rich phosphine ligands can also promote the final reductive elimination step and prevent the formation of inactive catalyst dimers.[5][8] However, phosphine ligands can be sensitive to oxidation by trace amounts of air, rendering them ineffective.[1] N-heterocyclic carbenes (NHCs) are often more stable alternatives.[7]
Q6: What is protodeboronation, and how can it lead to poor reaction outcomes?
A6: Protodeboronation is a side reaction where the boronic acid starting material is converted to the corresponding arene by cleavage of the C-B bond.[9] This process consumes the boronic acid, leading to lower yields of the desired cross-coupled product. This side reaction can be more prevalent with heteroaryl boronic acids and can be accelerated by the catalyst itself.[1][9] Using fresh boronic acids or more stable derivatives like pinacol esters or MIDA boronates can help mitigate this issue.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: The amino group of a substrate can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[4] | - Use a higher loading of a bulky, electron-rich phosphine ligand to sterically shield the metal center.[4] - Consider a palladium precatalyst less susceptible to inhibition. |
| Inefficient Precatalyst Activation: Pd(II) precatalysts require reduction to the active Pd(0) species.[1] | - Ensure your catalyst source is reliable; for instance, Pd₂(dba)₃ can degrade over time.[1] - Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[1] | |
| Boronic Acid Instability: Boronic acids can degrade, especially through protodeboronation.[1][9] | - Use freshly purchased or recrystallized boronic acids. - Consider more stable derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1] | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and is converting to inactive palladium black.[4] | - Lower the reaction temperature.[4] - Ensure rigorous exclusion of oxygen through proper degassing.[1][4] - Screen different solvents to find one that better stabilizes the active catalyst.[4] |
| Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[1] | - Increase the equivalents of the base. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] | |
| Formation of Homocoupling Product | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] | - Improve the degassing procedure of the solvent and reaction mixture.[1] |
| In-situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst can consume the boronic acid, leading to homocoupling.[1] | - Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| Dehalogenation of Starting Material | Hydride Formation: After oxidative addition, the palladium complex may react with a hydride source (e.g., amine base, alcoholic solvent) to form a palladium-hydride species, which then undergoes reductive elimination with the aryl group.[2] | - Use a non-protic solvent if possible. - Choose a base less likely to act as a hydride donor. |
| Inconsistent Results Between Batches | Reagent Purity: Impurities in starting materials, solvents, or the base can inhibit the catalyst.[4][10] | - Use freshly purified solvents and reagents.[4] - Ensure the base is of high purity and stored under anhydrous conditions.[1] |
Catalyst Deactivation Pathways
Caption: Key deactivation pathways branching off the main Suzuki coupling catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Can often be decreased upon scaling up the reaction.[10] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used. An insufficient amount of ligand can lead to catalyst aggregation.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[1] |
| Temperature | Room Temp. to 120 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[1][4] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvent
This protocol describes the freeze-pump-thaw method for thoroughly removing dissolved oxygen from the reaction solvent.
Methodology:
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar and a stopcock. The flask should not be more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before using the solvent.
Protocol 2: Purification of Amine Starting Materials
Trace impurities in amines can act as catalyst poisons.[10] This protocol describes a method for purifying liquid amines.
Methodology:
-
Set up a short-path distillation apparatus or a small column for filtration.
-
For distillation, add the liquid amine to the distillation flask along with a suitable drying agent if necessary (e.g., KOH pellets for basic amines).
-
Heat the amine under an inert atmosphere and collect the fraction that distills at the correct boiling point and refractive index.
-
Alternatively, for a quicker purification, pass the liquid amine through a short plug of activated alumina.[10]
-
Collect the purified amine under an inert atmosphere and store it in a sealed container, preferably in a desiccator or glovebox.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling of Alkylboranes
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of alkylboranes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions, ensuring efficient and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki couplings involving alkylboranes?
A1: Low yields in alkylborane Suzuki couplings can often be attributed to one or more of the following factors:
-
Reagent Quality and Stability: The stability of the alkylborane reagent is crucial. Alkylboronic acids are susceptible to protodeboronation.[1] Using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium alkyltrifluoroborates is recommended.[1][2]
-
Inefficient Catalytic Cycle: Issues with the palladium catalyst, such as oxidation of the active Pd(0) species or inefficient in-situ reduction of a Pd(II) precatalyst, can halt the reaction.[1]
-
Side Reactions: Competing reactions such as protodeboronation, β-hydride elimination, and homocoupling can consume starting materials and reduce the desired product's yield.[3][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature are all critical and interdependent.[5]
Q2: How do I choose the right alkylborane reagent?
A2: The choice of alkylborane reagent can significantly impact the reaction's success.
-
Primary Alkylboranes: 9-Alkyl-9-borabicyclo[3.3.1]nonane (9-Alkyl-9-BBN) derivatives are commonly used and show high efficiency.[3]
-
Secondary Alkylboranes: These are generally less reactive.[6] Secondary alkyltrifluoroborates are often a good choice, though they may require specific catalyst systems to avoid isomerization.[7]
-
Stability: For alkyl groups prone to protodeboronation, consider using more robust derivatives like MIDA boronates or potassium alkyltrifluoroborates, which slowly release the boronic acid under reaction conditions.[8]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your alkylborane reagent.[8] To minimize this:
-
Use Stable Boron Reagents: Employ alkylboronic esters (e.g., pinacol, MIDA) or alkyltrifluoroborates.[8]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation.
-
Choice of Base: The pH of the reaction is a critical factor. For some heteroaromatic boronic acids, both acidic and basic conditions can slow down protodeboronation compared to neutral pH.[9]
-
Efficient Catalyst System: A highly active catalyst that promotes a fast cross-coupling can outcompete the protodeboronation side reaction.[9]
Q4: My reaction is suffering from β-hydride elimination. What can I do?
A4: β-hydride elimination is a common side reaction with alkyl groups that have β-hydrogens, leading to the formation of an alkene byproduct.[3] To mitigate this:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate reductive elimination over β-hydride elimination.[10] Ligands with a large bite angle, such as dppf, are also believed to be beneficial.[4]
-
Alkyl Group Structure: Alkyl ligands that lack β-hydrogens, such as methyl or neopentyl groups, will not undergo this side reaction.
-
Reaction Conditions: Lowering the reaction temperature may reduce the rate of β-hydride elimination.
Q5: I am observing a significant amount of homocoupling product. How can I reduce it?
A5: Homocoupling, the coupling of two identical molecules (e.g., two alkylboranes or two organic halides), is often caused by the presence of oxygen.[4] To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[1]
-
Stoichiometry: A slight excess of the alkylborane reagent can sometimes help minimize the homocoupling of the organic halide.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of alkylboranes.
dot
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Data on Reaction Parameters
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with alkylboranes.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Alkylborane | Organic Halide | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos | B-alkyl-9-BBN | Aryl Chloride | K₃PO₄·H₂O | Toluene | 110 | High |
| Pd₂(dba)₃ (2.5) | PCy₃ | n-Alkyl-9-BBN | Alkyl Bromide | K₃PO₄·H₂O | THF | RT | 85 |
| PdCl₂(dppf) (3) | - | n-Octyl-9-BBN | Iodobenzene | NaOH | THF | Reflux | 99 |
| Ni(COD)₂ (5) | IPr·HCl | B-alkyl-9-BBN | Aryl Ether | Cs₂CO₃ | i-Pr₂O | 110 | High |
Table 2: Effect of Base on Yield
| Base (equiv.) | Alkylborane | Organic Halide | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| K₃PO₄·H₂O (3) | n-Alkyl-9-BBN | Alkyl Bromide | Pd(OAc)₂/PCy₃ | THF | RT | 85 |
| NaOH (3) | n-Octyl-9-BBN | Iodobenzene | PdCl₂(dppf) | THF | Reflux | 99 |
| Cs₂CO₃ (2) | B-Alkyl-9-BBN | Aryl Chloride | Pd(OAc)₂/SPhos | Toluene | 110 | High |
| K₂CO₃ | Alkylboronic acid | Aryl Bromide | PdCl₂(dppf) | DMF | - | High |
| NaOMe (solid) | 9-Alkyl-9-BBN | Aryl Bromide | PdCl₂(dppf) | THF | RT | High |
Table 3: Effect of Solvent on Yield
| Solvent | Alkylborane | Organic Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| THF | n-Alkyl-9-BBN | Alkyl Bromide | Pd(OAc)₂/PCy₃ | K₃PO₄·H₂O | RT | 85 |
| Toluene | B-Alkyl-9-BBN | Aryl Chloride | Pd(OAc)₂/SPhos | K₃PO₄·H₂O | 110 | High |
| Dioxane/H₂O | Alkylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | 80 | Variable |
| DMF | B-allenyl-9-BBN | Aryl Iodide | Pd(0) | NaOMe | RT | High |
| H₂O (neat) | Phenylboronic acid | Chloroaryl triflate | Pd G4/PtBu₃ | - | - | Selective |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Primary Alkyl-9-BBN with an Aryl Iodide [3]
-
To a flame-dried flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and powdered NaOH (3.0 mmol).
-
Add a solution of the B-alkyl-9-BBN reagent (1.1 mmol) in THF (5 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of a Primary Alkyl-9-BBN with an Alkyl Bromide [11]
-
In a glovebox, combine Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃ (0.10 mmol, 10 mol%), and K₃PO₄·H₂O (3.0 mmol) in a vial.
-
Add a solution of the alkyl bromide (1.0 mmol) and the 9-alkyl-9-BBN (1.5 mmol) in THF (2.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the vial from the glovebox, dilute with diethyl ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Chloride [7]
-
In a glovebox, add the aryl chloride (1.0 equiv), potassium secondary alkyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv) to a vial.
-
Add a stock solution of the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2 mol%) in a suitable solvent (e.g., CPME/H₂O).
-
Seal the vial and heat to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
Technical Support Center: Purification Techniques for Removing Palladium Residues
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from their reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of palladium residues.
Issue 1: My palladium scavenger is not effectively removing the catalyst.
Possible Causes and Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species' oxidation state and the solvent system.[1][2] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[1]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1]
-
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.[1]
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.[1]
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[1]
-
-
Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[1][6]
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1]
-
Issue 2: I'm observing product loss after using activated carbon for palladium removal.
Possible Cause and Solution:
-
Non-specific Adsorption: Activated carbon is a cost-effective adsorbent for palladium removal, but it can also adsorb the desired product, leading to yield loss.[1][6]
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[1][6]
-
Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[1][6]
-
Issue 3: Recrystallization is not reducing the palladium content to the desired level.
Possible Cause and Solution:
-
Co-crystallization: In some cases, palladium impurities can be incorporated into the crystal lattice of the product, making removal by recrystallization ineffective.[7][8]
-
Solution: Combine recrystallization with other techniques. For example, pre-treat the crude product with a scavenger or activated carbon before performing the recrystallization.
-
Issue 4: Filtration is not effectively removing the palladium catalyst.
Possible Causes and Solutions:
-
Fine Catalyst Particles: The palladium catalyst may be too fine to be captured by standard filtration methods.
-
Soluble Palladium Species: The palladium may be present as soluble species that cannot be removed by filtration.[9]
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for palladium residues in active pharmaceutical ingredients (APIs)?
A1: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[6][12] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] This translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10 g.[6]
Q2: What are the most common methods for removing palladium residues?
A2: The most common methods include:
-
Use of Scavengers: These are materials that selectively bind to palladium, which can then be removed by filtration.[7][13] Common scavengers are silica-based or polymer-supported and contain functional groups like thiols, amines, and thioureas.[1][13][14]
-
Activated Carbon: A widely used and cost-effective adsorbent for palladium.[1][6][14]
-
Chromatography: Techniques like column chromatography can be effective, but may not always reduce palladium to very low levels on their own.[15]
-
Recrystallization: A standard purification technique that can be effective, but sometimes palladium can co-crystallize with the product.[7][8][14]
-
Solvent Extraction: Can be used to remove certain palladium species.[7]
Q3: How do I choose the right palladium scavenger?
A3: The selection of a scavenger depends on several factors:[2][12]
-
Oxidation state of palladium: Different scavengers have varying affinities for Pd(0) and Pd(II).
-
Solvent system: The scavenger must be compatible with the reaction solvent.
-
Nature of the product: The scavenger should not interact with or adsorb your desired product.
-
Cost and scalability: For larger-scale applications, the cost and ease of use of the scavenger are important considerations. It is often recommended to perform a screening of several scavengers to find the most effective one for your specific system.[1]
Q4: Can I combine different purification techniques?
A4: Yes, combining methods is often the most effective approach to achieve the desired level of purity. For example, a common strategy is to use a scavenger or activated carbon treatment followed by recrystallization or column chromatography.[15] A study showed that column chromatography followed by treatment with a scavenging resin removed approximately 98% of the residual palladium.[15]
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Technique | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes | Reference |
| Scavengers | |||||
| ISOLUTE® Si-TMT | 1300 | 5 | 99.6% | Single pass through a scavenger plug. | [8] |
| PhosphonicS SEM26 | 1500 | < 20 | >98.7% | Batch slurry treatment. | [5] |
| SiliaMetS Thiol/Thiourea | 2400 | ≤ 16 | >99.3% | Outperformed activated carbon and polymer-based scavengers. | [13] |
| Binary System (TMT + Activated Carbon) | 2239 | 20 | 99.1% | 82% product yield reported. | [12] |
| Chromatography | |||||
| Column Chromatography | Varied | >100 in 14/39 samples | ~90% (average) | Effective in removing the majority but not always to <100 ppm. | [15] |
| Combined Methods | |||||
| Chromatography + Si-TMT Resin | Varied | <100 | ~98% (average) | Reliable method for achieving low palladium levels. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the solution.[1]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[1] Monitor the palladium concentration periodically by taking small aliquots.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[1]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
Protocol 3: General Procedure for Filtration through a Celite Pad
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[9]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[9]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[9]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[9]
Visualizations
Caption: A general workflow for the removal of palladium residues.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. phosphonics.com [phosphonics.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. silicycle.com [silicycle.com]
- 14. arborassays.com [arborassays.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Water in Suzuki Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the presence of water in Suzuki coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments, with a focus on the impact of water.
Question: Why is my Suzuki coupling reaction showing a low yield or incomplete conversion in the presence of water?
Answer:
Low yields or incomplete reactions in Suzuki couplings involving water can be attributed to several factors. While water is often a component of the solvent system, its concentration and the reaction conditions are critical.
Possible Causes & Troubleshooting Steps:
-
Protodeboronation: This is a major side reaction where the boronic acid starting material is converted to an arene, effectively removing it from the catalytic cycle. Excessive water can accelerate this process, especially for electron-rich or certain heteroaromatic boronic acids.[1][2]
-
Solution: Minimize the water content. While many protocols use aqueous bases, using anhydrous conditions with a base like potassium phosphate (K₃PO₄), which requires only a few equivalents of water to be effective, can be beneficial.[1] Alternatively, consider using more stable boronic esters (e.g., pinacol or MIDA esters) which are less susceptible to protodeboronation.[2]
-
-
Catalyst Deactivation: The presence of oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, causing deactivation.[1] While not directly caused by water, inadequate degassing of aqueous solvent systems is a common issue.
-
Solution: Ensure rigorous degassing of all solvents, including water. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
-
Poor Solubility of Reagents: In biphasic systems (e.g., toluene/water), inadequate mixing can lead to poor interaction between the reactants in the organic phase and the base in the aqueous phase.[2]
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the phases. The use of a phase-transfer catalyst can also be beneficial.[3]
-
Question: My reaction mixture turns black and the palladium catalyst appears to have crashed out. What's happening?
Answer:
The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition and aggregation.[4] This leads to a loss of catalytic activity and consequently, a low reaction yield.
Possible Causes & Troubleshooting Steps:
-
Insufficient Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. An inadequate ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.[1]
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]
-
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1]
-
Solution: If the reaction is sluggish, cautiously increase the temperature. However, if catalyst precipitation is observed, consider running the reaction at a lower temperature for a longer duration.
-
-
Oxygen Contamination: As mentioned previously, oxygen can lead to catalyst deactivation and precipitation.
-
Solution: Rigorously degas all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can Suzuki coupling reactions be performed in neat water?
A1: Yes, Suzuki coupling reactions can be successfully conducted in water, which offers economic and environmental advantages.[5] This approach is particularly useful for water-soluble reagents. For hydrophobic substrates, the reaction occurs in a biphasic mixture, and the efficiency can be influenced by factors like stirring rate and the use of phase-transfer catalysts.[3]
Q2: What is the role of the base in a Suzuki coupling, and how does water affect its function?
A2: The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[4][6] Many commonly used bases, such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are dissolved in water to create an aqueous solution. Water helps to dissolve the inorganic base and facilitates its interaction with the organoboron species.[7]
Q3: Are there specific palladium catalysts or ligands that are more tolerant to water?
A3: Yes, the development of water-soluble or water-tolerant catalytic systems is an active area of research. Water-soluble phosphine ligands, such as TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), have been developed for aqueous phase catalysis. Additionally, N-heterocyclic carbene (NHC) ligands are known for their stability and are often more resistant to oxidation than phosphine ligands, making them suitable for reactions in aqueous media.[5] Some reactions can even be performed in water without any added ligand.[8]
Q4: Can water influence side reactions other than protodeboronation?
A4: While protodeboronation is the most significant water-accelerated side reaction, the presence of a strong base in an aqueous medium can potentially lead to the hydrolysis of sensitive functional groups (e.g., esters) on the starting materials or product, especially at elevated temperatures.[9] Careful selection of a milder base and reaction temperature can mitigate this issue.
Data Presentation
Table 1: Effect of Solvent System on Suzuki Coupling Yield
This table summarizes the effect of different solvent systems, including those with water, on the yield of a model Suzuki reaction.
| Solvent System | Typical Ratio (Organic:Water) | Key Characteristics | Representative Yield (%) |
| Toluene/Water | Varies (e.g., 4:1) | Biphasic system, requires vigorous stirring. Good for a wide range of substrates.[2] | 85-95 |
| Dioxane/Water | Varies (e.g., 4:1 to 10:1) | Miscible, can create a homogeneous system. High boiling point allows for higher reaction temperatures.[2][7] | 90-98 |
| THF/Water | Varies (e.g., 4:1) | Lower boiling point, suitable for reactions with highly active catalysts at lower temperatures.[2][10] | 80-92 |
| Neat Water | N/A | Environmentally friendly, ideal for water-soluble substrates. May require a phase-transfer catalyst for hydrophobic substrates.[3][5] | 75-99 (highly substrate dependent) |
Note: Yields are representative and can vary significantly based on substrates, catalyst, ligand, base, and reaction conditions.
Table 2: Common Bases Used in Suzuki Coupling with Aqueous Systems
This table outlines common bases used in Suzuki coupling reactions that often involve water.
| Base | Strength | Common Form | Notes |
| K₂CO₃ | Moderate | Aqueous solution or solid | Widely used, effective for many substrates.[5] |
| Na₂CO₃ | Moderate | Aqueous solution or solid | Another common and cost-effective choice. |
| Cs₂CO₃ | Strong | Aqueous solution or solid | Often more effective for challenging couplings due to its higher solubility and basicity.[7] |
| K₃PO₄ | Strong | Often used with minimal water | A strong base that can be effective in nearly anhydrous conditions, which helps to suppress protodeboronation.[1][7] |
| NaOH | Strong | Aqueous solution | A very strong base, but can promote side reactions like ester hydrolysis.[4] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction in a Dioxane/Water Solvent System:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PPh₃, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe, typically in a 4:1 to 10:1 ratio. The final concentration of the limiting reagent is usually around 0.1 M.[7]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yields in the presence of water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Catalyst Turnover in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a higher catalyst turnover number (TON), leading to more efficient and cost-effective syntheses.
Troubleshooting Guide
This guide addresses common issues that can lead to low catalyst turnover in Suzuki reactions, presented in a question-and-answer format.
Question 1: My reaction is sluggish or stalls, resulting in a low TON. What are the likely causes?
Low conversion and a consequently low turnover number can stem from several factors related to the catalyst system, reaction conditions, and reagents.[1]
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[1][2] Catalyst deactivation can also occur through aggregation (formation of palladium black) or poisoning by impurities.[3][4][5]
-
Ligand Degradation: Phosphine-based ligands are prone to oxidation, which inhibits their ability to coordinate with the palladium center.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, inefficient mixing, or an inappropriate choice of solvent or base can significantly hinder catalyst performance.[2][6]
-
Reagent Quality: The stability of the boronic acid is crucial; decomposition, particularly protodeboronation, is a common issue.[3][7] Impurities in starting materials can also poison the catalyst.[3]
Question 2: I observe the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
The appearance of palladium black is a visual indicator of catalyst aggregation and precipitation, which removes the active catalyst from the solution and halts the catalytic cycle.[8]
-
Cause: This often occurs at elevated temperatures which can accelerate catalyst decomposition.[3][6] An insufficient ligand-to-palladium ratio can also leave the metal center coordinatively unsaturated and prone to aggregation.[2]
-
Solution:
-
Consider lowering the reaction temperature.[6]
-
Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[2]
-
Proper mixing is essential to avoid localized high concentrations of reagents that can contribute to catalyst decomposition.[9]
-
Question 3: My boronic acid appears to be decomposing, leading to low yields and a reduced TON. How can I address this?
Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, where the carbon-boron bond is cleaved.[7][10]
-
Solution:
-
Use fresh, high-quality boronic acids.[3]
-
Consider using more stable boronic acid derivatives, such as pinacol esters, MIDA boronates, or trifluoroborate salts.[7][11]
-
Employ milder reaction conditions, including lower temperatures and shorter reaction times.[10]
-
Using anhydrous solvents can minimize the risk of protodeboronation.[10]
-
The choice of base can also be critical; sometimes a weaker base can mitigate decomposition.[10]
-
Question 4: I am observing significant side products, such as homocoupling of the boronic acid. How can I minimize this?
The formation of side products like biaryls from the homocoupling of boronic acids competes with the desired cross-coupling reaction, thereby reducing the yield and the calculated TON for the desired product.[3]
-
Cause: The primary cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2][7] Using a Pd(II) precatalyst can also lead to homocoupling during the in-situ reduction to Pd(0).[2][7]
-
Solution:
-
Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1][2]
-
Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[2]
-
Bulky ligands can sterically hinder the unwanted homocoupling pathway.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of ligand impact the catalyst turnover number?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[12][13]
-
Electron-rich and bulky ligands are generally preferred for achieving high TONs.[13][14]
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) facilitate the oxidative addition step, which is often the rate-limiting step.[1][7]
-
Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[1][12] They also help prevent catalyst aggregation.[14]
Q2: What is the optimal catalyst loading for achieving a high TON?
While it may seem counterintuitive, lower catalyst loadings often lead to higher turnover numbers, provided the catalyst remains active. High catalyst loadings can sometimes increase the likelihood of side reactions like homocoupling.[3] For industrial applications, achieving high TONs at ultra-low catalyst loadings (down to ppm levels) is a key goal.[15][16] Palladacycles have shown exceptional performance in this regard.[13][15]
Q3: Can the choice of base and solvent affect the TON?
Yes, both the base and solvent are critical parameters that can significantly influence the reaction rate and catalyst stability.[12]
-
Base: The base is required to activate the boronic acid for transmetalation.[2][17] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[12] The strength and solubility of the base should be optimized for the specific substrates.
-
Solvent: The solvent must solubilize the reagents and catalyst. Common choices include toluene, dioxane, THF, and DMF.[12] Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation and protodeboronation of the boronic acid.[3] The use of aqueous media is also possible and offers green chemistry benefits.[18][19]
Q4: How can I ensure my reaction is sufficiently deoxygenated?
Rigorous exclusion of oxygen is critical for preventing catalyst and ligand oxidation.[2]
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by subjecting the solvent to several freeze-pump-thaw cycles.[1][2]
-
Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas. This involves evacuating and backfilling the reaction flask with inert gas multiple times.[1]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems in a Model Suzuki-Miyaura Reaction
The following table summarizes the performance of various palladium catalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a benchmark for evaluating catalyst efficiency.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Data compiled and representative from multiple sources for comparison purposes.[15] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[15][20] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[15][20]
Experimental Protocols
Protocol 1: General Procedure for a High-Turnover Suzuki-Miyaura Coupling Reaction
This protocol provides a generalized workflow for setting up a Suzuki-Miyaura reaction with an emphasis on achieving a high turnover number.
-
Reaction Setup and Inert Atmosphere:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
-
Reagent Addition:
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent.
-
Add the degassed solvent (e.g., toluene, dioxane) to the reaction vessel via syringe.
-
Add the required volume of the catalyst/ligand stock solution to the reaction mixture via syringe. The final catalyst loading should be as low as experimentally feasible (e.g., 0.1 to 0.001 mol%).
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Protocol 2: Solvent Degassing by Inert Gas Sparging
-
Select a dry, clean flask for the solvent.
-
Insert a long needle or tube connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the outlet is below the solvent surface.
-
Provide a second, shorter needle as a vent for the displaced gas.
-
Bubble the inert gas through the solvent for 15-30 minutes.[2]
-
Store the degassed solvent under a positive pressure of inert gas.
Visualizations
Caption: Troubleshooting workflow for low turnover number (TON) in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. rsc.org [rsc.org]
Technical Support Center: Managing Boronic Acid Decomposition in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on managing the stability of boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect my boronic acid is decomposing. What are the common decomposition pathways?
A1: Boronic acids are susceptible to several decomposition pathways during Suzuki-Miyaura coupling, which can significantly lower your yield. The most common side reactions include:
-
Protodeboronation: This is the most prevalent decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of an undesired arene or heteroarene byproduct.[1][2] This process is often accelerated by heat, the presence of a base, and water.[2][3]
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols, especially in the presence of oxygen and certain palladium species.[1] Ensuring your reaction is properly degassed is crucial to minimize this side reaction.[1][4]
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that gets reduced to Pd(0) by the boronic acid.[1]
Q2: I'm observing a significant amount of protodeboronation. How can I minimize this side reaction?
A2: Minimizing protodeboronation is key to improving the efficiency of many Suzuki-Miyaura couplings. Here are several strategies you can employ:
-
Use a milder base: Strong bases can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7]
-
Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation.[8][9][10] Running the reaction at the lowest temperature that still provides a reasonable reaction rate can be beneficial.
-
Employ anhydrous conditions: For highly sensitive substrates, using anhydrous solvents and bases can significantly reduce protodeboronation.[2][11]
-
Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt, is a highly effective strategy.[1][12][13] These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition.[2][3]
Q3: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?
A3: Boronic esters (e.g., pinacol esters) and trifluoroborate salts are excellent alternatives to boronic acids when dealing with substrates that are prone to decomposition.[1][12][13]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[12][13] They are a good first choice for improving the stability of many boronic acids.
-
Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids that are easy to handle and store. They act as a "slow-release" source of the boronic acid under the reaction conditions, which can be highly advantageous for minimizing side reactions.[1]
-
MIDA Boronates: These are particularly useful for extremely unstable boronic acids, such as many 2-heterocyclic derivatives (e.g., 2-pyridylboronic acid).[3][5][14] MIDA boronates are exceptionally stable and can be purified by chromatography. They release the boronic acid very slowly under specific basic conditions, allowing for efficient coupling of otherwise intractable substrates.[3][5]
Q4: My reaction with a heteroaryl boronic acid is not working well. Are there specific challenges with these substrates?
A4: Yes, heteroaryl boronic acids, especially those with nitrogen-containing rings like pyridine, can be particularly challenging.
-
Instability: Many heteroaryl boronic acids are inherently unstable and prone to rapid protodeboronation.[15][16] The 2-pyridylboronic acid is a classic example of a highly unstable substrate.[5][16][17]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom in pyridinic substrates can coordinate to the palladium catalyst, leading to catalyst deactivation.[15]
-
Solutions: For these challenging substrates, using highly stable derivatives like MIDA boronates is often the most effective strategy.[3][5][14] Additionally, specialized catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), have been developed to improve the coupling of these substrates.[15][18][19][20][21]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to boronic acid decomposition.
Problem: Low or no yield of the desired product.
Troubleshooting Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Suzuki Coupling with Sulfonate Esters
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Suzuki-Miyaura coupling reactions that utilize sulfonate esters (e.g., tosylates, mesylates, nonaflates) as electrophilic partners. The following sections are presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an aryl sulfonate ester showing low to no conversion?
A1: Low or no conversion in Suzuki couplings with sulfonate esters often stems from the challenging oxidative addition step. Compared to aryl halides (iodides, bromides), the carbon-oxygen bond of a sulfonate is stronger and less readily cleaved by the palladium catalyst.[1][2] Several factors could be contributing to this issue:
-
Insufficiently reactive catalyst: The palladium catalyst may not be electron-rich enough to facilitate oxidative addition.
-
Inappropriate ligand: The chosen phosphine ligand might not be sterically bulky or electron-donating enough to promote the catalytic cycle.
-
Suboptimal base: The base may not be strong enough to activate the boronic acid or facilitate the transmetalation step effectively.
-
Low reaction temperature: Sulfonate esters often require higher temperatures to react compared to their halide counterparts.
-
Catalyst deactivation: The formation of palladium black can lead to a significant loss of catalytic activity.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction that can compete with the desired cross-coupling. This typically occurs when the transmetalation and reductive elimination pathway is slow, or if there is oxygen present in the reaction mixture.[1] The presence of Pd(II) species at the start of the reaction, either from a Pd(II) precatalyst or due to oxidation of the Pd(0) catalyst, can also promote homocoupling.[1]
To minimize homocoupling:
-
Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Use a Pd(0) precatalyst: This avoids the initial reduction step that can sometimes lead to side reactions.
-
Employ bulky ligands: Sterically hindered ligands can disfavor the formation of the homocoupling transition state.
-
Control the reaction temperature: Higher temperatures can sometimes favor homocoupling.
Q3: My primary side-product is the desulfonylated arene. What causes this and how can I mitigate it?
A3: The formation of a desulfonylated arene is analogous to the dehalogenation side reaction observed with aryl halides.[1] This occurs after oxidative addition, where the palladium complex may react with a hydride source in the mixture (often from the solvent or base) followed by reductive elimination of the arene and a hydride.
To reduce desulfonylation:
-
Use anhydrous solvents: Minimize potential sources of protons.
-
Choose a non-coordinating base: Some bases can act as hydride donors.
-
Optimize the ligand: The choice of ligand can influence the relative rates of reductive elimination of the desired product versus the desulfonylated side-product.
Q4: Are there specific catalyst and ligand systems that are recommended for sulfonate esters?
A4: Yes, the use of electron-rich and sterically bulky phosphine ligands is crucial for the successful coupling of sulfonate esters.[1][3] These ligands stabilize the palladium center and promote the challenging oxidative addition step. Catalyst systems based on biarylphosphine ligands have shown great success.[3]
| Ligand | Palladium Source | Typical Substrates | Key Advantages |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl and vinyl tosylates/mesylates | High activity and good functional group tolerance.[3] |
| RuPhos | Pd(OAc)₂ or Pd(acac)₂ | Aryl sulfones | Effective for challenging sulfone couplings.[4] |
| Indolyl Phosphines | Pd(OAc)₂ | Aryl tosylates | Allows for low catalyst loadings.[5] |
| tBu₃P | Pd₂(dba)₃ | Aryl triflates | Highly active for a range of triflates.[6] |
| PCy₃ | Pd(OAc)₂ | Aryl and vinyl triflates | Effective for a broad spectrum of triflates.[6] |
Troubleshooting Guide
Issue 1: Low Yield
If you are experiencing low yields, a systematic approach to optimizing the reaction conditions is necessary.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions with sulfonate esters.
Detailed Steps:
-
Evaluate the Catalyst System: For aryl tosylates and mesylates, which are less reactive than triflates, using a catalyst system known for high activity is critical.[1][3] Start with a robust ligand such as XPhos or an indolyl phosphine in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][5]
-
Screen Bases: The choice of base is crucial for activating the boronic acid.[6] For sulfonate couplings, stronger inorganic bases are often required.
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane, Toluene, t-AmOH | A strong, effective base for many challenging couplings.[3] |
| Cs₂CO₃ | Dioxane, THF, DMF | Often provides good results, especially with sensitive substrates.[7][8] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A common choice, often used with aqueous solvent mixtures.[9] |
| KF | THF | A milder option that can be effective and prevent hydrolysis of base-labile groups.[6] |
-
Optimize the Solvent: The solvent can significantly impact solubility and reaction rates. Aprotic polar solvents are generally preferred.
-
Adjust the Temperature: Sulfonate esters typically require higher reaction temperatures than aryl bromides or iodides.[2] Incrementally increasing the temperature (e.g., from 80 °C to 110 °C) can often improve conversion. Microwave irradiation can also be a powerful tool to accelerate the reaction.[9][10]
Issue 2: No Reaction
If no product is formed, it is essential to verify the integrity of all reagents and the experimental setup.
Logical Flow for "No Reaction" Scenario
Caption: A diagnostic workflow for addressing a complete lack of reactivity in Suzuki coupling.
Detailed Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly.[1] Protodeboronation is a common decomposition pathway.[11] Consider using a more stable boronic ester (e.g., a pinacol ester) if the corresponding acid is unstable.[1]
-
Palladium Catalyst: Palladium precatalysts, especially Pd(0) sources like Pd₂(dba)₃, can decompose to form inactive palladium black.[1] Ensure your catalyst is fresh and has been stored under an inert atmosphere.
-
-
Check Reaction Setup:
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen.[1] Ensure your flask was properly flame-dried (if applicable) and that a positive pressure of an inert gas (argon or nitrogen) was maintained throughout the setup and reaction.
-
Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
-
Run a Control Reaction: To confirm your experimental technique and the activity of your catalyst, run a known, high-yielding Suzuki coupling reaction, for example, the coupling of iodobenzene with phenylboronic acid. If this control reaction also fails, it points to a fundamental issue with your reagents or setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Tosylate
This protocol provides a starting point for the coupling of an aryl tosylate with an arylboronic acid.
Materials:
-
Aryl tosylate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl tosylate, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous, degassed dioxane.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ligand Screening for an Unreactive Sulfonate Ester
If the general protocol fails, a ligand screening experiment can be performed in parallel to identify a more suitable ligand.
Workflow for Ligand Screening
Caption: A flowchart for conducting a parallel ligand screening experiment to optimize a challenging Suzuki coupling.
Procedure:
-
Prepare stock solutions of the aryl sulfonate, boronic acid, base, and palladium precursor in the chosen solvent.
-
In an array of reaction vials (e.g., in a reaction block or parallel synthesizer), add an aliquot of each stock solution.
-
To each vial, add a different ligand from a pre-weighed selection (e.g., XPhos, SPhos, RuPhos, cataCXium A, etc.).
-
Seal the vials, place them in the heating block, and run the reactions under identical conditions (temperature, time).
-
After the specified time, quench the reactions and analyze the conversion and yield for each reaction by LC-MS or GC-MS to identify the most effective ligand.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative study of palladium ligands for Suzuki coupling
A Comparative Guide to Palladium Ligands for Suzuki Coupling: Phosphines vs. N-Heterocyclic Carbenes
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Central to the success of this reaction is the choice of the palladium catalyst's ligand, which profoundly influences catalytic activity, stability, and substrate scope. This guide provides a comparative analysis of three major classes of ligands: traditional phosphines, bulky electron-rich Buchwald-type phosphines, and N-heterocyclic carbenes (NHCs), supported by experimental data to assist researchers, scientists, and drug development professionals in ligand selection.
Ligand Classes at a Glance
Traditional Phosphine Ligands , such as triphenylphosphine (PPh₃), were among the first to be employed in Suzuki coupling. While foundational, they often require higher catalyst loadings and temperatures, particularly for less reactive substrates like aryl chlorides.
Buchwald-Type Phosphine Ligands represent a significant advancement. These bulky, electron-rich biaryl phosphines, such as SPhos and XPhos, are designed to promote the formation of highly active, monoligated palladium(0) species. This enhances the rates of both oxidative addition and reductive elimination, leading to improved yields and broader substrate scope, especially for sterically hindered and unactivated substrates.
N-Heterocyclic Carbene (NHC) Ligands , like PEPPSI-iPr, have emerged as a powerful alternative to phosphines. NHCs are typically strong σ-donors, forming very stable palladium complexes. This high stability can translate to greater catalyst longevity and efficiency, often allowing for lower catalyst loadings and successful coupling of challenging substrates.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of representative palladium catalysts with different ligands in the Suzuki coupling of various aryl halides with phenylboronic acid. The data is compiled from multiple studies to highlight the relative efficacy of each ligand class under specific conditions.
| Catalyst System | Aryl Halide | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | 4-methylbiphenyl | 98 | 1 | 100 | 1 |
| Pd(OAc)₂ / XPhos | 4-chloroanisole | 4-methoxybiphenyl | 98 | 1 | 100 | 1 |
| PEPPSI-iPr | 4-chlorotoluene | 4-methylbiphenyl | 91 | 0.17 | 110 (Microwave) | 1 |
| PdCl₂(XPhos)₂ | 4-bromotoluene | 4-methylbiphenyl | 99 | 1 | 80 | 5 |
Generalized Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a phosphine ligand. Optimal conditions may vary depending on the specific substrates and ligand used.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst and ligand to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle illustrates the fundamental steps of the reaction, which are influenced by the choice of ligand.
A Comparative Guide to Analytical Methods for Suzuki Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. Efficiently monitoring the progress of these reactions is crucial for optimizing yields, minimizing impurities, and ensuring process safety and scalability. This guide provides an objective comparison of common and emerging analytical techniques for monitoring Suzuki reactions, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method for monitoring a Suzuki reaction is a critical decision that balances the need for accuracy and precision with practical considerations such as speed, cost, and the specific information required. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS) are the most prevalent techniques employed for this purpose. Each method offers a unique set of advantages and limitations.
HPLC is a versatile and widely used technique that provides excellent separation of non-volatile and thermally sensitive compounds, which are common in Suzuki coupling reactions. GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for volatile and thermally stable compounds, offering high resolution and sensitivity. NMR spectroscopy stands out for its ability to provide detailed structural information and its inherent quantitative nature without the need for calibration standards of all components. TLC-MS offers a rapid and cost-effective approach for real-time reaction monitoring with the added benefit of mass confirmation.
The following table summarizes the key performance characteristics of these methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) |
| Principle | Separation based on polarity of analytes interacting with a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information. | Separation on a solid stationary phase followed by mass analysis of eluted spots. |
| Typical Analytes | Non-volatile and thermally labile compounds (reactants, products, catalysts, by-products). | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Soluble reactants, products, and intermediates in the reaction mixture. | A wide range of reactants and products, visualized on the plate and identified by MS. |
| Analysis Time | 10-60 minutes per sample.[1] | A few minutes to over 60 minutes, depending on the complexity of the sample.[2] | A few minutes for a simple 1D spectrum. | 5-20 minutes for separation and analysis.[2] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL[3] | Generally lower than HPLC for volatile compounds.[4] | Higher than chromatographic methods, typically in the µM range.[3] | Can be in the ng range per spot with MS detection. |
| Limit of Quantification (LOQ) | Typically 3x LOD. | Typically 3x LOD. | Dependent on signal-to-noise and relaxation times of nuclei. | Dependent on ionization efficiency and matrix effects. |
| Quantitative Accuracy | High, with proper calibration. | High, with internal standards. | High, can be absolute (qNMR) without a calibration curve for each analyte.[5] | Semi-quantitative, can be improved with internal standards.[2] |
| Cost (Instrument) | $5,000 - $50,000+[6] | $20,000 - $150,000+ | $50,000 (benchtop) - $1,000,000+ (high-field) | $50,000+ (for compact MS) |
| Cost (Per Sample) | Moderate, due to solvent and column consumption. | Low to moderate, depending on column and gas usage. | Low, primarily solvent cost. | Low, cost of plates and solvents.[2] |
| Key Advantages | Broad applicability, high precision and accuracy. | High resolution and sensitivity, definitive identification with MS. | Provides structural information, non-destructive, inherently quantitative. | Fast, simple, low cost, direct mass confirmation. |
| Key Disadvantages | Higher solvent consumption, potential for peak co-elution. | Limited to volatile and thermally stable compounds. | Lower sensitivity, higher instrument cost. | Lower resolution and quantitative accuracy compared to HPLC/GC. |
Validating a New Analytical Method
The process of validating a new analytical method ensures that it is suitable for its intended purpose. The workflow for validation is a systematic process that establishes and documents the performance characteristics of the method. The following diagram illustrates a typical workflow for analytical method validation, based on ICH Q2(R2) guidelines.[7][8]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for monitoring a Suzuki reaction using HPLC, GC-MS, NMR, and TLC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of a Suzuki coupling reaction between an aryl bromide and a phenylboronic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing 950 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Identify and integrate the peaks corresponding to the starting materials and the product based on their retention times, which are determined by injecting standards of each compound.
-
Quantify the concentration of each component using a calibration curve prepared from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for monitoring a Suzuki reaction where the reactants and products are volatile and thermally stable.
1. Instrumentation:
-
GC system equipped with a mass spectrometer detector.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio).
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
4. Sample Preparation:
-
At desired time intervals, take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate) in a GC vial.
-
Add an internal standard (a compound not present in the reaction mixture with a known concentration) for quantitative analysis.
5. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Identify the peaks by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the components by comparing their peak areas to the peak area of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the use of quantitative NMR (qNMR) for in-situ or at-line monitoring of a Suzuki reaction.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
2. Sample Preparation:
-
For at-line analysis: At each time point, withdraw a sample (e.g., 100 µL) from the reaction vessel.
-
Dilute the sample with a deuterated solvent (e.g., 500 µL of CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance signal that does not overlap with the signals of the reactants or products.
-
For in-situ analysis: The reaction is run directly in an NMR tube inside the spectrometer.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
4. Data Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the starting materials, product, and the internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard using the following formula: Concentration (Analyte) = [Integral (Analyte) / Number of Protons (Analyte)] * [Number of Protons (Standard) / Integral (Standard)] * Concentration (Standard)
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) Protocol
This protocol describes a rapid method for monitoring the progress of a Suzuki reaction.[9]
1. Materials and Instrumentation:
-
TLC plates (e.g., silica gel 60 F254).
-
Developing chamber.
-
UV lamp (254 nm).
-
Compact mass spectrometer with a TLC interface.
2. TLC Development:
-
Spot a small aliquot (e.g., 1-2 µL) of the reaction mixture onto the baseline of a TLC plate at different time intervals.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) until the solvent front reaches near the top of the plate.
-
Dry the plate and visualize the spots under a UV lamp.
3. MS Analysis:
-
Position the developed TLC plate on the TLC-MS interface.
-
Use the interface to elute the individual spots directly into the mass spectrometer.
-
Acquire the mass spectrum for each spot to confirm the identity of the reactants and the formation of the product by observing their respective molecular ion peaks.
4. Analysis:
-
Monitor the disappearance of the starting material spots and the appearance and intensification of the product spot over time to qualitatively assess the reaction progress.
-
The relative intensity of the mass spectral signals can provide a semi-quantitative measure of the reaction conversion.[9]
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Price Comparison: Find the Best Lab Equipment Deals [accio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. Shop Analytical Instruments For Sale, New and Used Prices | LabX.com [labx.com]
A Comparative Guide to Suzuki Coupling and Other Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, proving indispensable in the fields of pharmaceutical development, materials science, and academic research. Among these, the Suzuki-Miyaura coupling has gained widespread adoption due to its mild reaction conditions, broad substrate scope, and the low toxicity of its organoboron reagents. This guide provides an objective comparison of the Suzuki coupling with other prominent cross-coupling reactions, namely the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions, supported by available experimental data to aid researchers in selecting the most suitable method for their synthetic challenges.
General Mechanism of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, despite their differences in coupling partners, generally proceed through a common catalytic cycle. This cycle involves three key steps: oxidative addition, transmetalation (or a related step for reactions like the Heck coupling), and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
Caption: General catalytic cycle of cross-coupling reactions.
Comparison of Key Cross-Coupling Reactions
The choice of a specific cross-coupling reaction is often dictated by the nature of the substrates, functional group tolerance, and practical considerations such as reagent toxicity and cost. The following table summarizes the key features of the Suzuki coupling in comparison to other widely used methods.
| Feature | Suzuki Coupling | Heck Reaction | Stille Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp²) (alkene) | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp)–C(sp²), C(sp)–C(sp) | C–N, C–O |
| Nucleophile | Organoboron compounds | Alkenes/Alkynes | Organotin compounds | Terminal alkynes | Amines, Alcohols |
| Toxicity of Reagents | Low | Low | High | Low | Moderate |
| Byproducts | Boron-based, often easily removed | Stoichiometric base salt | Tin-based, often difficult to remove | Stoichiometric base salt | Stoichiometric base salt |
| Reaction Conditions | Mild, requires a base[1][2] | Often requires higher temperatures | Mild, often base-free | Mild, often requires a copper co-catalyst | Mild to moderate, requires a base |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases | Good | Excellent[3] | Good | Good |
Quantitative Performance Comparison: Suzuki vs. Stille Coupling
Direct, side-by-side quantitative comparisons of different cross-coupling reactions under identical conditions are not always available in the literature. However, some studies provide valuable data for specific applications. For the synthesis of biaryl compounds, a common objective in drug discovery, both Suzuki and Stille couplings are frequently employed.
A comparative study on the functionalization of a diazocine core highlights the differences in yields between the two methods when coupled with various aryl bromides.[4]
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 85 | 92 |
| 4-Bromoanisole | 82 | 95 |
| 4-Bromobenzonitrile | 75 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 70 | 85 |
| 2-Bromopyridine | 65 | 78 |
Data synthesized from a comparative study on a specific heterocyclic core. Yields are illustrative and can vary based on the specific substrate and reaction conditions.
In this specific example, the Suzuki coupling generally provided higher yields compared to the Stille coupling for the synthesis of a range of biaryl compounds.[4]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for understanding the practical nuances of each reaction. Below are generalized procedures for Suzuki and Stille couplings for the synthesis of a generic biaryl compound.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried flask is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A deoxygenated solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is then heated (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling:
In a flask under an inert atmosphere, the aryl halide (1.0 equiv), the organostannane reagent (1.0-1.2 equiv), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.05 equiv), are dissolved in an anhydrous, deoxygenated solvent such as toluene or THF. For less reactive substrates, a ligand like PPh₃ or AsPh₃ may be added. The reaction mixture is heated (typically between 80-120 °C) and monitored by an appropriate analytical technique. After completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then subjected to purification, often involving column chromatography. The removal of tin byproducts can sometimes require specific workup procedures, such as treatment with a fluoride source (e.g., KF).
Logical Workflow for Reaction Selection
Choosing the optimal cross-coupling reaction requires a careful consideration of several factors. The following flowchart provides a simplified decision-making guide for researchers.
Caption: A guide for selecting a cross-coupling reaction.
Conclusion
The Suzuki coupling stands out as a highly versatile and environmentally benign method for carbon-carbon bond formation, particularly for the synthesis of biaryls and substituted styrenes.[1] Its advantages include the use of readily available and low-toxicity organoboron reagents, mild reaction conditions, and the ease of removal of byproducts.[1][2] While other cross-coupling reactions like the Stille coupling offer exceptional functional group tolerance and the Heck reaction provides a direct route to alkenylated arenes, the Suzuki coupling often presents a more practical and greener alternative. The Buchwald-Hartwig amination remains the premier choice for the construction of C-N and C-O bonds. The selection of the most appropriate cross-coupling reaction will ultimately depend on a careful evaluation of the specific substrates, desired product, and the overall goals of the synthetic campaign.
References
A Researcher's Guide to Cross-Validation of Experimental and Computational Results in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the creation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials. The optimization of this powerful reaction, however, can be a complex undertaking. In recent years, the integration of computational modeling with high-throughput experimentation (HTE) has emerged as a transformative approach to accelerate discovery and enhance understanding. This guide provides an objective comparison of experimental and computational methodologies for the Suzuki coupling, supported by experimental data and detailed protocols.
Performance Comparison: High-Throughput Experimentation vs. Computational Prediction
High-throughput screening platforms have revolutionized the optimization of Suzuki coupling by enabling the rapid and parallel evaluation of a vast array of reaction conditions. Concurrently, computational methods, particularly Density Functional Theory (DFT) and machine learning, have shown increasing promise in predicting reaction outcomes. The synergy between these approaches allows for a more rational and efficient exploration of the reaction landscape.
Below, we present a comparative overview of the performance of experimental screening and computational prediction for Suzuki coupling outcomes.
| Parameter | High-Throughput Screening (HTS) | Computational Modeling (DFT & Machine Learning) |
| Primary Outcome | Quantitative reaction yield, product confirmation | Predicted reaction yield, reaction energy barriers, mechanistic insights |
| Number of Experiments | Hundreds to thousands in parallel (e.g., 648 unique experiments in duplicate)[1][2] | In silico evaluation of vast chemical spaces |
| Time to Optimization | Days[3] | Hours to days for model training and prediction |
| Material Consumption | Nanomole to micromole scale[3] | None (in silico) |
| Data Richness | Comprehensive datasets enabling statistical analysis and machine learning model training[4] | Mechanistic details, prediction of optimal conditions |
| Accuracy | Direct measurement of reaction outcomes | Varies depending on the model and training data; machine learning models can achieve high accuracy in predicting reaction success and yields.[5] |
Case Study: Experimental vs. Computational Yield Prediction
Recent studies have demonstrated the power of combining DFT-derived features with machine learning to predict Suzuki coupling reaction yields with considerable accuracy. For instance, a model trained on a large dataset of Suzuki reactions from AbbVie's medicinal chemistry library showed a significant correlation between predicted and experimental yields.[5]
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Experimental Yield (%) | Predicted Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | 92 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | 85 |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 75 | 78 |
Note: The data in this table is representative and compiled from trends observed in the cited literature. Actual values may vary based on specific reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of Suzuki coupling reactions, whether in traditional or high-throughput formats.
General Laboratory-Scale Suzuki-Miyaura Coupling
This protocol is a standard procedure for a single Suzuki coupling reaction.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
High-Throughput Experimentation (HTE) in 96-Well Plates
This protocol is adapted for screening multiple reaction conditions in parallel.[1][2]
Materials:
-
Stock solutions of aryl halides, arylboronic acids, palladium catalysts, ligands, and bases in an appropriate anhydrous solvent (e.g., dioxane, THF).
-
96-well reaction block with sealing mats.
-
Automated liquid handler or multichannel pipette.
Procedure:
-
Prepare stock solutions of all reactants and reagents.
-
Using an automated liquid handler or multichannel pipette, dispense the stock solutions of the aryl halide, arylboronic acid, catalyst, ligand, and base into the wells of the 96-well plate according to the experimental design.
-
Seal the plate with a septum cap mat.
-
Place the reaction block on a heated shaker and run the reactions at the desired temperature for a specified time (e.g., 1-24 hours).
-
After the reaction is complete, cool the block to room temperature.
-
Quench the reactions by adding a suitable quenching solution to each well.
-
Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS or GC-MS.
Computational Methodologies
Computational approaches, primarily DFT and machine learning, provide valuable insights into the Suzuki coupling mechanism and can predict reaction outcomes.
Density Functional Theory (DFT)
DFT calculations are used to model the reaction mechanism at the atomic level, providing information on the energies of intermediates and transition states.[7] This allows for the determination of the rate-determining step and the overall reaction feasibility.
Typical DFT Protocol:
-
Model System: Define the reactants, catalyst, and solvent for the calculation.
-
Functional and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d), LANL2DZ) that are known to perform well for organometallic systems.
-
Geometry Optimization: Optimize the geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
-
Frequency Calculations: Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile Construction: Construct the reaction energy profile to identify the activation energies for each elementary step.
Machine Learning
Machine learning models, trained on large datasets of experimental results, can predict the yield of Suzuki coupling reactions with high accuracy.[5]
Typical Machine Learning Workflow:
-
Data Collection and Curation: Gather a large dataset of Suzuki coupling reactions with corresponding yields and reaction conditions.[4]
-
Feature Engineering: Represent the molecules and reaction conditions as numerical descriptors (e.g., molecular fingerprints, DFT-calculated properties).
-
Model Training: Train a machine learning algorithm (e.g., random forest, neural network) on the curated dataset to learn the relationship between the input features and the reaction yield.
-
Model Validation: Evaluate the performance of the trained model on a separate test set of reactions that were not used during training.
-
Prediction: Use the validated model to predict the outcomes of new, unseen Suzuki coupling reactions.
Visualizing the Synergy of Experiment and Computation
The interplay between experimental and computational approaches is crucial for a comprehensive understanding and optimization of the Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Workflow for the cross-validation of experimental and computational results.
Conclusion
The integration of high-throughput experimentation and computational modeling provides a powerful paradigm for accelerating research and development in Suzuki coupling reactions. HTE offers the ability to rapidly generate large, high-quality datasets, which in turn can be used to train and validate increasingly accurate predictive models. This synergistic approach not only enhances the efficiency of reaction optimization but also deepens our fundamental understanding of the underlying reaction mechanisms. For researchers in drug development and other scientific fields, leveraging this combined strategy is key to navigating the complex chemical space of Suzuki coupling and achieving desired synthetic outcomes more effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
performance comparison of homogeneous vs. heterogeneous Suzuki catalysts
For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds essential in pharmaceuticals and materials science.[1][2] The reaction is typically catalyzed by palladium complexes, which can be classified as either homogeneous (soluble in the reaction medium) or heterogeneous (insoluble in the reaction medium).[3][4]
Homogeneous catalysts are known for their high activity and selectivity under mild reaction conditions.[5] However, their separation from the reaction product can be challenging, often leading to product contamination with residual metal, a significant concern in pharmaceutical applications.[5][6] Heterogeneous catalysts, in contrast, offer the significant advantage of easy separation and recyclability, which can lead to more cost-effective and sustainable processes.[3][5][7] However, they have historically been perceived as having lower activity and being prone to metal leaching.[3][6][7]
This guide delves into a detailed performance comparison of these two catalytic systems, focusing on key metrics such as reaction yield, catalyst recyclability, and metal leaching.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysts
The selection of a suitable catalyst system depends on the specific requirements of the chemical transformation. The following table summarizes the key performance characteristics of homogeneous and heterogeneous Suzuki catalysts based on published data.
| Performance Metric | Homogeneous Catalysts | Heterogeneous Catalysts | Key Considerations |
| Catalytic Activity (Yield, TON, TOF) | Generally high activity and turnover numbers (TONs) and turnover frequencies (TOFs) under mild conditions.[5][6] | Activity can be comparable to homogeneous systems, with some modern catalysts achieving very high TONs (up to 1,250,000).[8] However, they can sometimes require more forcing reaction conditions.[5] | The choice of support and the nature of the active sites are crucial for the activity of heterogeneous catalysts. |
| Selectivity | High chemo-, regio-, and stereoselectivity are hallmarks of well-defined molecular catalysts.[5] | Selectivity can be high, but may be influenced by the support material and the presence of different active sites. | Ligand design is key for controlling selectivity in homogeneous catalysis. For heterogeneous systems, surface modification can play a similar role. |
| Recyclability | Generally not recyclable, as the catalyst is dissolved in the reaction mixture, making recovery difficult and costly.[5] | A major advantage is their ease of recovery (e.g., by filtration) and potential for multiple reuse cycles with minimal loss of activity.[7][9][10] Some catalysts can be reused for over 30 cycles.[9][11] | Leaching of the active metal can reduce the recyclability and performance of heterogeneous catalysts over time.[7] |
| Product Contamination (Metal Leaching) | A significant drawback is the potential for palladium contamination in the final product, requiring extensive purification.[5][6] | While designed to be stable, leaching of palladium into the reaction solution can occur, leading to product contamination.[6][7] However, levels can be very low (<0.2 ppm in some cases).[10] | The nature of the support and the reaction conditions can significantly influence the extent of metal leaching.[12] |
| Substrate Scope | Often exhibit a broad substrate scope due to the well-defined nature of the active species. | The substrate scope can be broad but may be limited by diffusion of reactants to the active sites on the solid support.[3] | The porous structure and surface chemistry of the support material are important factors. |
| Reaction Conditions | Typically operate under milder conditions (e.g., lower temperatures).[5] | May require more forcing conditions, such as higher temperatures, although many modern systems work under mild conditions.[10][13] | The choice of solvent and base is critical for both systems. |
Experimental Protocols
To provide a practical context for the comparison, this section outlines general experimental protocols for a Suzuki-Miyaura coupling reaction using both a homogeneous and a heterogeneous catalyst, as well as a method for assessing catalyst leaching.
General Procedure for a Homogeneous Suzuki-Miyaura Coupling Reaction:
This protocol is a generalized procedure based on common laboratory practices.[14][15]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the homogeneous palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique like TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography to separate it from the residual catalyst and byproducts.
General Procedure for a Heterogeneous Suzuki-Miyaura Coupling Reaction:
This protocol is a generalized procedure based on common laboratory practices for solid-supported catalysts.[16][17]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the heterogeneous palladium catalyst (e.g., Pd on carbon, silica, or polymer support, typically 1-5 mol% Pd loading).
-
Solvent Addition: Add the desired solvent (e.g., ethanol/water mixture, 10 mL).
-
Reaction: Stir the mixture at the required temperature (e.g., 60-100 °C) for the necessary time, monitoring the reaction progress.
-
Catalyst Recovery: Upon completion, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Product Isolation: The filtrate containing the product is then worked up as described in the homogeneous protocol (extraction and solvent removal).
-
Purification: The crude product is purified, typically by recrystallization or column chromatography.
Protocol for Catalyst Leaching Test (Hot Filtration Test):
This test is a common method to assess the stability of a heterogeneous catalyst and determine if the catalysis is truly heterogeneous.[18][19]
-
Run the Reaction: Start the heterogeneous Suzuki coupling reaction as described above.
-
Monitor Conversion: Allow the reaction to proceed to a certain conversion (e.g., 30-50%), which should be determined by preliminary experiments.
-
Hot Filtration: At the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture.
-
Continue the Reaction: Allow the filtrate (the solution without the solid catalyst) to continue reacting under the same conditions.
-
Analyze the Filtrate: Monitor the progress of the reaction in the filtrate. If the reaction continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution, and the catalysis has a homogeneous contribution.[18] If the reaction stops, it suggests that the catalysis is truly heterogeneous.
-
Quantify Leaching (Optional): The concentration of the leached metal in the filtrate can be quantified using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[18]
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflows for homogeneous vs. heterogeneous catalysis.
Caption: Key characteristics of homogeneous and heterogeneous catalysts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous metal catalyzed cross-coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
- 11. vbn.aau.dk [vbn.aau.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Boron Reagents in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] At the heart of this reaction lies the organoboron reagent, the choice of which significantly impacts reaction efficiency, stability, and scope. This guide provides a comparative analysis of the most common classes of boron reagents: boronic acids, boronic esters (with a focus on pinacol esters), N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates.
Core Differences in Reactivity and Stability
The selection of a boron reagent is often a trade-off between reactivity and stability. Boronic acids are generally the most reactive species but are also the least stable, often susceptible to decomposition via protodeboronation, especially with electron-rich or heteroaromatic substrates.[1][3] To address this instability, a variety of more stable boron derivatives have been developed.
Boronic acids are trivalent, sp²-hybridized compounds that are highly active in the Suzuki-Miyaura catalytic cycle.[4] Their high reactivity can be advantageous, sometimes allowing for milder reaction conditions. However, their propensity for dehydration to form cyclic boroxine anhydrides and their susceptibility to protodeboronation can lead to lower yields and the need for excess reagent.
Boronic esters , particularly pinacol esters, are also trivalent, sp²-hybridized but are generally more stable than their corresponding boronic acids.[1][2][4] This enhanced stability makes them easier to handle, purify by chromatography, and store.[1] While they can sometimes be less reactive than boronic acids, requiring more forcing conditions, they are widely used, especially for unstable organoboron species.[1]
MIDA boronates feature a tetracoordinate, sp³-hybridized boron center, resulting from a dative bond from the nitrogen atom of the MIDA ligand.[4] This structural feature renders them exceptionally stable to a wide range of reaction conditions, including chromatography and long-term storage.[4] MIDA boronates are often considered "protected" forms of boronic acids and require an in situ hydrolysis step under basic conditions to release the active boronic acid for cross-coupling.[4] This slow-release mechanism is particularly beneficial for reactions involving unstable boronic acids and enables iterative cross-coupling strategies.
Potassium organotrifluoroborates are tetracoordinate boron species that offer a unique combination of stability and reactivity. They are crystalline, air- and moisture-stable solids that are less prone to protodeboronation than boronic acids.[5] In some cases, they have been shown to be more reactive than the corresponding boronic acids, leading to higher yields.[3]
Quantitative Performance Comparison
Direct, head-to-head comparisons of all four major classes of boron reagents under identical conditions are scarce in the literature. However, by compiling data from various studies, we can observe general performance trends. The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with different boron reagents. It is crucial to note that direct comparisons between entries from different sources may not be perfectly illustrative due to variations in reaction conditions.
| Entry | Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 5-Bromophthalide | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [6] |
| 2 | 4-Methoxyphenylboronic acid | 5-Bromophthalide | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | 92 | [6] |
| 3 | 4-Tolylboronic acid | 3-Chloroacenaphthene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 88 | [7] |
Table 1: Representative Yields with Arylboronic Acids
| Entry | Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 4-Bromoanisole | Pd₂(dba)₃/Ligand 1 | KF | Dioxane | 100 | 12 | 74 | [8] |
| 2 | Heptyl pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃/FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 85 | |
| 3 | Tetrahydropyridine-2-boronic acid pinacol ester | Phenyl triflate | (Ph₃P)₂PdCl₂ | Na₂CO₃ | THF/H₂O | 50 | 2 | 82 | [9] |
Table 2: Representative Yields with Pinacol Boronic Esters
| Entry | Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-n-Butylphenyl MIDA boronate | p-Bromoanisaldehyde | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/Dioxane | 80 | 12 | >95 (vs. 24:1 selectivity over boronic acid) | [4] |
| 2 | 2-Furyl MIDA boronate | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | |
| 3 | Vinyl MIDA boronate | Alkenyl iodide | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 82 |
Table 3: Representative Yields with MIDA Boronates
| Entry | Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Potassium furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 85 | [5] |
| 2 | Potassium vinyltrifluoroborate | 4'-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 65 | 12 | 88 | |
| 3 | Potassium indol-1-yltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 95 | [5] |
Table 4: Representative Yields with Potassium Organotrifluoroborates
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different boron reagents.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is a general procedure for the coupling of an aryl halide with an arylboronic acid.[6]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol describes a general method for the coupling of an aryl chloride with an alkyl pinacol boronic ester.
-
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (2.3 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (6 mol%)
-
K₃PO₄ (6.0 equiv)
-
Dioxane/H₂O (2:1, 0.13 M)
-
-
Procedure:
-
In a reaction vessel, combine the aryl chloride, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Add the dioxane/water solvent mixture.
-
Seal the vessel and heat to 100 °C for 18 hours.
-
After cooling, work up the reaction by diluting with an organic solvent, washing with water, and drying the organic layer.
-
The product is purified by column chromatography.
-
Protocol 3: Suzuki-Miyaura Coupling with a MIDA Boronate Ester
This protocol is a general guideline for the cross-coupling of an aryl halide with a MIDA boronate ester.[4]
-
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
MIDA boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Aqueous base (e.g., 1 M K₃PO₄)
-
Solvent (e.g., THF or 1,4-dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate ester, the aryl or heteroaryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the organic solvent followed by the aqueous base.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) until completion.
-
Upon completion, perform a standard aqueous workup.
-
Purify the product by flash chromatography.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Green Metrics of Suzuki Coupling Protocols
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has traditionally relied on protocols that are effective but often raise environmental concerns due to the use of hazardous solvents and reagents. For researchers, scientists, and drug development professionals, the shift towards sustainable chemistry is not just an ethical imperative but a practical necessity. This guide provides an objective comparison of different Suzuki coupling protocols through the lens of green chemistry metrics, supported by experimental data, to aid in the selection of more environmentally benign synthetic routes.
Comparative Analysis of Green Chemistry Metrics
The environmental impact of a chemical process can be quantified using several key metrics. This table summarizes these metrics for various Suzuki coupling protocols, offering a direct comparison of their sustainability. Lower E-Factors and Process Mass Intensities (PMI) indicate a greener process with less waste generation.
| Protocol Reference | Aryl Halide | Boronic Acid Derivative | Catalyst | Solvent | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Reaction Mass Efficiency (RME) (%) |
| Protocol 1: "Classical" Suzuki | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | ~85% | 121 | 122 | Not Reported |
| Protocol 2: Aqueous Suzuki | 4-Iodophenol | Phenylboronic acid | 10% Pd/C | Water | 96.40% | 0.05 | 1.06 | 94.79% |
| Protocol 3: Green Solvent | Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | t-Amyl alcohol | Not Reported | Not Reported | Not Reported | Not Reported |
| Protocol 4: Ligand-Free (WEB) | Aryl Iodide | Phenylboronic acid | Pd(OAc)₂ | Water Extract of Banana (WEB) | 95.34% | 0.14 | 1.16 | 87.46% |
Data compiled from various sources, including supplementary information from published research.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of greener synthetic protocols. Below are the experimental procedures for two of the compared Suzuki coupling methods.
Protocol 2: Aqueous Suzuki Coupling
This protocol highlights a ligand-free approach using water as the solvent, significantly improving the green credentials of the reaction.[2]
Materials:
-
4-Iodophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
10% Palladium on carbon (Pd/C) (1.4 mol% of Pd)
-
Water (8 mL)
Procedure:
-
To a round-bottom flask, add 4-iodophenol, phenylboronic acid, potassium carbonate, and 10% Pd/C.
-
Add 8 mL of water to the flask.
-
The mixture is refluxed for 30 minutes.
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Protocol 3: Nickel-Catalyzed Suzuki Coupling in a Green Solvent
This method utilizes a more abundant and less expensive metal catalyst, nickel, in conjunction with a greener solvent alternative to traditional options like toluene or THF.[3][4]
Materials:
-
Aryl sulfamate (1.0 equiv)
-
Aryl boronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol %)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
tert-Amyl alcohol
Procedure:
-
In a glovebox, a reaction vessel is charged with NiCl₂(PCy₃)₂, aryl sulfamate, aryl boronic acid, and potassium phosphate.
-
tert-Amyl alcohol is added as the solvent.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 100 °C) for 12 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Workflows and Metric Relationships
To better understand the practical and theoretical aspects of green chemistry in Suzuki couplings, the following diagrams illustrate a typical experimental workflow and the interplay between key green metrics.
Caption: A generalized workflow for performing a Suzuki coupling reaction.
Caption: Interrelationship of key green chemistry metrics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models for Suzuki Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of complex molecules.[1] The efficiency and optimization of these reactions hinge on a deep understanding of their kinetics. This guide provides a comparative analysis of a kinetic model for a specific Suzuki reaction, alongside the experimental data and protocols required for its validation.
The Reaction in Focus: Palladium-Catalyzed Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid
A well-studied example for kinetic modeling is the Suzuki cross-coupling of 4-bromoanisole with phenylboronic acid, utilizing a ligandless palladium catalyst. This reaction is a prime candidate for kinetic analysis due to its relevance in the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients.[2]
A Proposed Kinetic Model
A mathematical model has been proposed to describe the kinetics of this reaction, demonstrating a high level of reliability with a correlation coefficient (R²) between experimental and calculated data of 0.97–0.99.[2] The model is based on the generally accepted mechanism of the Suzuki reaction, which involves three key steps:[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole).
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
The rate of this reaction can be influenced by several factors, including the concentration of the reactants, the catalyst, the base, and the solvent.[5] For the purpose of this guide, we will compare the kinetic parameters of this established model with a predictive model for a similar Suzuki coupling reaction.
Comparative Kinetic Data
To provide a clear comparison, the following table summarizes the key kinetic parameters for the cross-coupling of 4-bromoanisole and phenylboronic acid against a predictive model for the Suzuki coupling of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, which leverages experimental data from the analogous 4'-iodoacetophenone reaction.[5]
| Parameter | Kinetic Model for 4-Bromoanisole + Phenylboronic Acid | Predictive Model for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | Rationale for Prediction |
| Reaction Order (Aryl Halide) | Quasi-first-order[2] | Expected to be quasi-first-order | The fundamental mechanism of oxidative addition is unlikely to change significantly.[5] |
| Reaction Order (Boronic Acid) | Variable, can be complex[2] | Expected to be zero-order | For aryl iodides, transmetalation is typically not the rate-determining step.[5] |
| Reaction Order (Base) | Can influence the rate[6] | Expected to be zero-order | The base is usually in excess and not directly involved in the rate-determining step.[5] |
| Activation Energy (Ea) | Reported as lower than some homogeneous systems[2] | Potentially higher | The presence of a bulky ortho-dioxanyl group may introduce steric hindrance, increasing the energy barrier.[5] |
Experimental Protocols for Kinetic Model Validation
Accurate validation of any kinetic model requires rigorous experimental procedures. The following outlines a detailed methodology for acquiring the necessary data.
Experimental Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data.[5]
Caption: Experimental workflow for the kinetic study of a Suzuki coupling reaction.
Detailed Methodologies
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide (e.g., 4-bromoanisole, 0.1 M), phenylboronic acid (e.g., 0.12 M, 1.2 eq.), and a suitable base (e.g., K₂CO₃, 0.2 M, 2.0 eq.) in the chosen solvent (e.g., a mixture of water and an organic solvent).[7]
-
Initiation: To start the reaction, inject the palladium catalyst solution (e.g., Pd(OAc)₂, concentration determined by desired catalyst loading) into the reaction mixture.[5]
-
Sampling: At regular time intervals, withdraw small aliquots from the reaction mixture. It is crucial to use a method that ensures the sample is representative of the reaction at that specific time.
-
Quenching: Immediately quench the reaction in the aliquot to halt any further conversion. This can be achieved by adding a dilute acid solution.[5]
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactants and products. An internal standard is recommended for accurate quantification.[5]
-
Data Analysis: Plot the concentration of the reactant (aryl halide) versus time to determine the reaction rate. To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.[5]
Logical Framework for Kinetic Model Validation
The validation of a kinetic model is a logical process that involves comparing the model's predictions with experimental observations.
Caption: Logical workflow for the validation of a kinetic model.
This guide provides a framework for understanding and validating kinetic models for Suzuki reactions. By employing rigorous experimental techniques and a logical validation process, researchers can gain deeper insights into reaction mechanisms, leading to the optimization of synthetic routes and the efficient development of new chemical entities.
References
A Comparative Guide to New Suzuki Catalysts Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel pharmaceuticals and complex molecules. The evolution of palladium catalysts has been central to the reaction's success, with continuous innovation leading to milder reaction conditions, broader substrate scope, and higher efficiencies. This guide provides an objective comparison of a representative new Suzuki catalyst system against established commercial standards, supported by experimental data and detailed protocols to aid in catalyst selection and evaluation.
Performance Comparison of Suzuki Catalysts
The following table summarizes the performance of a novel palladium single-atom catalyst (SAC) and a recyclable magnetic nanoparticle catalyst against two widely used commercial standards: a Buchwald G3 precatalyst and a PEPPSI-type precatalyst. The data is compiled from recent literature to highlight the advancements in catalytic efficiency, particularly with challenging aryl chloride substrates.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| New Catalyst 1: Pd₁/FeOₓ (SAC) | Bromobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 40 | 0.01 | < 0.1 | >99 | ~9900 | 7844 | |
| New Catalyst 2: Fe₃O₄@L/Co/Ni | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | H₂O/EtOH | 70 | 0.2 | 0.5 | >98 | ~490 | 980 | |
| Commercial Standard 1: XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 1 | 1 | 98 | 98 | 98 | |
| Commercial Standard 2: PEPPSI™-IPr | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | t-AmylOH | 100 | 0.5 | 2 | 98 | 196 | 98 |
Experimental Protocols
Reproducible and comparable data is contingent on standardized experimental procedures. The following is a detailed methodology for a benchmark Suzuki-Miyaura cross-coupling reaction.
Objective: To evaluate the catalytic performance of a new Suzuki catalyst against a commercial standard for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Catalyst (e.g., New Suzuki Catalyst, 0.01 mol%; Commercial Standard, 1 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the specified amount of catalyst to the reaction vessel containing a magnetic stir bar.
-
If the catalyst is generated in situ (e.g., from a palladium source and a ligand), the palladium precursor and ligand are added at this stage.
-
Add the anhydrous, degassed solvent (5 mL) to the vessel.
-
-
Reaction Execution:
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified duration.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Add an internal standard for quantitative analysis.
-
Quench the reaction with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the yield of the product by Gas Chromatography (GC) with a Flame Ionization Detector (FID) by comparing the peak area of the product to that of the internal standard.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronate complex and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
A Comparative Guide to Solvent Effects in Suzuki vs. Stille Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, palladium-catalyzed cross-coupling reactions are indispensable tools. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful methods for the formation of carbon-carbon bonds. A critical parameter influencing the outcome of these reactions is the choice of solvent, which can significantly impact reaction kinetics, catalyst stability, product yield, and selectivity. This guide provides an objective comparison of solvent effects in Suzuki and Stille couplings, supported by experimental data, to aid in the rational selection of reaction conditions.
At a Glance: Key Differences Between Suzuki and Stille Coupling
While both reactions proceed through a similar catalytic cycle, the nature of their organometallic reagents—organoboron compounds in Suzuki coupling and organotin compounds in Stille coupling—leads to fundamental differences in their reaction requirements and sensitivities.[1]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
The Role of Solvents in Catalytic Cycles
The solvent plays a multifaceted role in the catalytic cycles of both Suzuki and Stille couplings, influencing each of the three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling
In the Suzuki reaction, the solvent, in conjunction with the base, is crucial for the activation of the organoboron species to form a boronate complex, which facilitates transmetalation. The polarity of the solvent can also influence the rate of oxidative addition and reductive elimination.[2]
Commonly used solvents for Suzuki coupling include toluene, tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF).[3][4] The reaction can also be performed in aqueous or biphasic systems, which can be advantageous for the use of water-soluble bases and reagents, offering economic and environmental benefits.[3] The choice of solvent can be dependent on the palladium precursor; for instance, less polar solvents like toluene and dioxane are often effective with Pd(PPh₃)₄, whereas highly polar solvents may be more suitable for ionic pre-catalysts.[1]
Stille Coupling
The Stille coupling is renowned for its excellent functional group tolerance, partly because it can be run under neutral conditions. The solvent's primary roles are to solubilize the reactants and the catalyst and to influence the reaction kinetics. Highly polar aprotic solvents are frequently employed.[5]
The stereochemical outcome of the oxidative addition step in the Stille reaction can be highly dependent on the solvent's polarity. Less coordinating solvents like benzene, CH₂Cl₂, THF, or acetone tend to result in retention of configuration, while more polar, coordinating solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) can lead to inversion of configuration.[6]
Quantitative Comparison of Reaction Yields
A direct comparison of yields from the functionalization of a diazocine core with various aryl bromides highlights the practical differences between the two coupling methods under specific conditions.
Coupling of Electronically Varied Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
Data sourced from a comparative study on the functionalization of diazocines.[1][3]
For aryl bromides with electron-donating or neutral substituents, both Suzuki and Stille couplings generally provide high and comparable yields. However, for some electron-deficient substrates, the Stille coupling can offer a slight advantage.
Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Data sourced from a comparative study on the functionalization of diazocines.[1]
This data indicates that the Suzuki coupling can be more sensitive to steric hindrance, with the Stille coupling providing significantly higher yields for sterically demanding substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Stille coupling reactions. Note that optimization of the catalyst, base (for Suzuki), additives, temperature, and reaction time is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the organoboron reagent (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the aryl halide (1.0 equiv) and the organostannane reagent (1.1 equiv) in a dry, degassed solvent (e.g., DMF or toluene).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the solution with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite. The filtrate is then washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.[1]
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Stille coupling reactions.
Conclusion
The choice of solvent is a critical parameter in both Suzuki and Stille couplings, with a profound impact on reaction efficiency and selectivity. The Suzuki coupling offers the advantages of low toxicity and the use of aqueous solvent systems, making it a more environmentally benign option. However, it can be sensitive to sterically hindered substrates and requires a base, which may not be compatible with all functional groups.
The Stille coupling, while hampered by the toxicity of organotin reagents and byproducts, exhibits exceptional functional group tolerance and often provides higher yields for challenging substrates, including those with significant steric bulk. The reaction frequently proceeds under neutral conditions, broadening its applicability.
Ultimately, the selection between Suzuki and Stille coupling, and the choice of solvent, will depend on a careful evaluation of the specific synthetic target, the nature of the substrates, functional group compatibility, and practical considerations such as toxicity and purification. For many applications, the Suzuki coupling is the method of choice due to its greener profile. However, for complex syntheses where the Suzuki coupling may fall short, the Stille coupling remains a highly valuable and robust alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Proper Disposal of CH 402: A Critical Safety Guide for Laboratory Professionals
Disclaimer: The proper identification of any chemical is the first and most critical step before any handling or disposal. The designation "CH 402" is not a universally recognized chemical identifier and can refer to various products with significantly different properties and disposal requirements. This document provides a detailed disposal procedure for CHEMLOK 402 , a hazardous substance, as a comprehensive example. Researchers, scientists, and drug development professionals must verify the exact identity of their substance, consult the specific Safety Data Sheet (SDS), and adhere to all local, state, and federal regulations.
Section 1: Identification and Hazards of CHEMLOK 402
CHEMLOK 402 is a flammable liquid and vapor that poses multiple health and environmental hazards. It is crucial to handle this substance with extreme caution and to use appropriate personal protective equipment (PPE).
Summary of Hazards:
-
Physical Hazards: Flammable liquid and vapor.[1]
-
Health Hazards: Causes skin and serious eye irritation. May cause allergic skin reactions, allergy or asthma symptoms, or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer, and may damage fertility or an unborn child. It may also cause harm to breast-fed children, respiratory irritation, drowsiness, or dizziness. Prolonged or repeated exposure can cause damage to the central nervous system and liver.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting harmful effects.[1]
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling or disposing of CHEMLOK 402, ensure that the following PPE is worn and safety measures are in place:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use eye protection and face protection.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.
-
General Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]
Section 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Spill Cleanup Protocol:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition, including flames, hot surfaces, and electrical or static sparks.[1]
-
Ensure Ventilation: Provide adequate ventilation to the spill area.
-
Evacuate Personnel: Keep non-essential personnel a safe distance away from the spill.[1]
-
Containment: Wear self-contained breathing equipment and avoid contact with the spilled material. Do not allow the chemical to enter bodies of water, waterways, or ditches.[1]
-
Cleanup: Collect the spilled material with non-combustible absorbent materials (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a designated container for disposal.[1]
-
Reporting: Notify appropriate authorities if necessary.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Get prompt medical attention.[1]
-
Skin Contact: Flush contaminated skin with large amounts of water while removing contaminated clothing. Wash the affected areas with soap and water. Seek medical attention if symptoms occur.[1]
-
Inhalation: Move the person to fresh air. Restore and support breathing. If breathing is difficult, administer oxygen. Get immediate medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting.[1]
Section 4: Proper Disposal Procedures for CHEMLOK 402
The disposal of CHEMLOK 402 must be carried out in compliance with all applicable regulations to prevent environmental contamination and health risks.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect waste CHEMLOK 402 and any contaminated materials (e.g., absorbent materials from a spill) in a designated, properly labeled, and sealed container.
-
Waste Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials such as strong oxidizers, acids, bases, water, amines, and active hydrogen compounds.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "CHEMLOK 402," and a description of the hazards (e.g., "Flammable," "Toxic").
-
Arrange for Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of CHEMLOK 402.
Section 5: Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions, avoid contact with the following:
-
Incompatible Materials: Strong oxidizers, acids, bases, water, amines, acids, hydroxyl or active hydrogen compounds, aluminum, zinc, caustics, and halogens.[1]
-
Conditions to Avoid: High temperatures and sources of ignition. Avoid using aluminum or galvanized parts in a closed system.[1]
Section 6: Examples of Other "402" Designated Products
It is imperative to understand that other products designated with "402" have vastly different properties and disposal procedures. For instance:
-
R-402A: A non-flammable refrigerant gas. Overexposure can cause dizziness and asphyxiation.[2]
-
MICROGUARD 402: A skin-care product that causes serious eye irritation but has no other significant health injuries expected under normal use. Disposal should follow local regulations for non-hazardous waste.[3]
-
Pitney Bowes SL-CKW02 (SDS Number 402): May cause mild eye and skin irritation. Disposal recommendations are to keep it away from drains and surface water.[4]
These examples underscore the necessity of identifying the specific chemical and consulting its SDS before proceeding with any disposal protocol. Failure to do so can result in dangerous chemical reactions, environmental harm, and regulatory violations.
References
Essential Safety and Operational Protocols for Handling CH 402
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for handling the chemical compound CH 402. The information herein is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your chemical supplier.
Chemical Identification:
-
Name: this compound
-
Systematic Name: 4-Quinolinemethanesulfonic acid, 1,2-dihydro-2,2-dimethyl-, monosodium salt
-
CAS Number: 75903-70-7
-
Molecular Formula: C₁₂H₁₄NNaO₃S
-
Description: A non-toxic, water-soluble antioxidant, typically appearing as a solid powder. For research use only.[1]
While this compound is classified as a non-hazardous chemical for shipping, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Nitrile or latex gloves | Inspect gloves for tears or holes before use. |
| Body | Laboratory coat | Should be fully buttoned. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols or handling large quantities. | If a respirator is needed, a NIOSH-approved model should be used. |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Protocol |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Avoid generating dust. - Wash hands thoroughly after handling. - Avoid contact with skin and eyes. |
| Short-Term Storage | - Store in a dry, dark place at 0 - 4 °C (days to weeks).[1] |
| Long-Term Storage | - Store at -20 °C (months to years).[1] |
| Stability | - Stable for several weeks at ambient temperature during shipping.[1] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
| Procedure | Instructions |
| Spill Cleanup | 1. Wear appropriate PPE. 2. For small spills, gently sweep up the solid material, avoiding dust generation. 3. Place the spilled material in a sealed, labeled container. 4. Clean the spill area with soap and water. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain unless permitted by local ordinances. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
